[18F]-Labeled L-dopa precursor
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C35H36N2O7 |
|---|---|
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
tert-butyl (2S)-3-[5-formyl-4-(methoxymethoxy)-2-nitrophenyl]-2-(tritylamino)propanoate |
InChI |
InChI=1S/C35H36N2O7/c1-34(2,3)44-33(39)30(21-25-20-26(23-38)32(43-24-42-4)22-31(25)37(40)41)36-35(27-14-8-5-9-15-27,28-16-10-6-11-17-28)29-18-12-7-13-19-29/h5-20,22-23,30,36H,21,24H2,1-4H3/t30-/m0/s1 |
Clave InChI |
VVJCOYOABXDYEA-PMERELPUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](CC1=CC(=C(C=C1[N+](=O)[O-])OCOC)C=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CC(C)(C)OC(=O)C(CC1=CC(=C(C=C1[N+](=O)[O-])OCOC)C=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the Biodistribution of [18F]-FDOPA in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biodistribution of 6-[18F]-fluoro-L-3,4-dihydroxyphenylalanine ([18F]-FDOPA), a key radiotracer for positron emission tomography (PET) imaging. The guide focuses on its application in preclinical models, offering valuable insights for researchers in neurology, oncology, and drug development.
Introduction
[18F]-FDOPA is a fluorinated analog of L-DOPA, the precursor to dopamine. Its uptake and metabolism mirror that of endogenous L-DOPA, making it an invaluable tool for imaging the integrity of the presynaptic dopaminergic system and for visualizing neuroendocrine tumors (NETs) and other malignancies characterized by increased amino acid transport and decarboxylation. Preclinical studies using animal models are crucial for understanding the pharmacokinetics, biodistribution, and efficacy of new therapeutic agents and for validating novel imaging paradigms. This guide synthesizes key data on the biodistribution of [18F]-FDOPA in various preclinical models and outlines common experimental protocols.
[18F]-FDOPA Metabolic Pathway
The metabolic pathway of [18F]-FDOPA is a critical factor influencing its biodistribution. After administration, [18F]-FDOPA is transported into cells by large neutral amino acid transporters (LATs). Inside the cell, it is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to [18F]-fluorodopamine ([18F]-FDA). In dopaminergic neurons, [18F]-FDA is then packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). Peripherally, [18F]-FDOPA can be metabolized by catechol-O-methyltransferase (COMT) to [18F]-3-O-methyl-6-fluoro-L-DOPA (3-OMFD) and by AADC. To enhance brain uptake and reduce peripheral metabolism, preclinical studies often involve the pre-administration of peripheral AADC inhibitors like carbidopa and sometimes COMT inhibitors like entacapone.
Mapping Brain Dopamine Synthesis: A Technical Guide to [¹⁸F]-Labeled L-dopa PET Imaging
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to quantitatively map the synthesis of dopamine in the living human brain has revolutionized the study of numerous neurological and psychiatric disorders. A cornerstone of this capability is Positron Emission Tomography (PET) imaging with 6-[¹⁸F]fluoro-L-3,4-dihydroxyphenylalanine ([¹⁸F]-FDOPA). This fluorinated analog of L-DOPA, a precursor to dopamine, allows for the in vivo assessment of the integrity and function of the presynaptic dopaminergic system.[1][2] Its application has been particularly pivotal in understanding and diagnosing conditions characterized by dopaminergic dysfunction, most notably Parkinson's disease (PD).[1][3] In PD, a reduction in [¹⁸F]-FDOPA uptake in the striatum, particularly in the posterior putamen, is a well-established biomarker that correlates with the severity of motor symptoms like bradykinesia and rigidity.[4][5]
This technical guide provides a comprehensive overview of the role of [¹⁸F]-FDOPA in mapping brain dopamine synthesis. It is designed to serve as a resource for researchers, scientists, and professionals in drug development, offering detailed insights into the underlying biochemistry, experimental protocols, and data analysis techniques that are fundamental to the application of this powerful imaging modality. The guide will delve into the biochemical pathways, tracer kinetics, and practical considerations for conducting [¹⁸F]-FDOPA PET studies, supported by quantitative data and visual representations of key processes.
Biochemical Principles and Signaling Pathway
The utility of [¹⁸F]-FDOPA as a PET tracer is rooted in its biochemical similarity to endogenous L-DOPA. Following intravenous administration, [¹⁸F]-FDOPA crosses the blood-brain barrier (BBB) via the large neutral amino acid transporter.[6] In the brain, it is taken up by presynaptic dopaminergic neurons where it is decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to form [¹⁸F]-fluorodopamine ([¹⁸F]-FDA).[2][7] This radiolabeled dopamine is then sequestered into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[4] The accumulation of [¹⁸F]-FDA within these vesicles is the primary signal detected during a PET scan and serves as an index of dopamine synthesis and storage capacity.[8]
The metabolic fate of [¹⁸F]-FDOPA is also influenced by other enzymes, such as catechol-O-methyltransferase (COMT), which can methylate [¹⁸F]-FDOPA to form 3-O-methyl-6-[¹⁸F]-fluoro-L-DOPA (3-OMFD).[9] This metabolite can also cross the BBB and contribute to the overall signal, necessitating kinetic modeling to isolate the specific signal from [¹⁸F]-FDA.[9]
Biochemical pathway of [18F]-FDOPA in the brain.
Radiotracer Synthesis and Quality Control
The production of [¹⁸F]-FDOPA for clinical and research use is a complex process that requires stringent quality control to ensure its purity and safety. The synthesis is typically automated and involves either electrophilic or nucleophilic radiofluorination methods.[2] Recent advancements have favored nucleophilic methods due to higher specific activities and yields.[2]
| Parameter | Specification | Reference |
| Radiochemical Purity | > 97% | [10] |
| Enantiomeric Purity | > 99.9% | [11][12] |
| Radiochemical Yield (uncorrected) | 9.3 - 9.8% | [11][12] |
| Total Synthesis Time | ~40-140 minutes | [10][11][12] |
| Molar Activity (at EOS) | 2.1 - 3.9 Ci/μmol | [11][12] |
Table 1: Quality Control Specifications for [¹⁸F]-FDOPA.
Experimental Protocols
The successful implementation of [¹⁸F]-FDOPA PET imaging relies on standardized and well-controlled experimental protocols. The following outlines a typical protocol for a human brain imaging study.
Patient Preparation:
-
Dietary Restrictions: Patients are instructed to follow a low-protein diet for at least 12 hours prior to the scan to minimize competition for the large neutral amino acid transporter.[13]
-
Fasting: Patients should be NPO (nothing by mouth), except for water, for at least 4 hours before the study.[13]
-
Medication Discontinuation: Medications for Parkinsonian syndromes or other movement disorders should be withheld for at least 12 hours prior to the scan.[13]
-
Peripheral AADC Inhibition: To prevent the peripheral metabolism of [¹⁸F]-FDOPA and enhance its brain uptake, patients are pre-treated with an AADC inhibitor, such as carbidopa (typically 150 mg), administered orally 60 minutes before the radiotracer injection.[13][14]
Radiotracer Administration and Image Acquisition:
-
Radiotracer Injection: A bolus of [¹⁸F]-FDOPA (typically 185-370 MBq or 5-10 mCi) is administered intravenously.[14][15]
-
Uptake Period: A 90-minute uptake period is allowed for the tracer to accumulate in the brain.[13][15]
-
Image Acquisition: A static brain PET scan of 10-20 minutes is typically acquired.[15][16] Dynamic imaging, consisting of a series of frames over 90-120 minutes, can also be performed for more detailed kinetic analysis.[8][9]
Experimental workflow for a clinical [18F]-FDOPA PET study.
Data Analysis and Kinetic Modeling
Quantitative analysis of [¹⁸F]-FDOPA PET data is crucial for extracting meaningful biological information. Several methods are employed, ranging from simple semi-quantitative ratios to complex compartmental models.
Semi-Quantitative Analysis:
-
Standardized Uptake Value (SUV): This is a simple measure of tracer uptake in a region of interest, normalized to the injected dose and patient's body weight.[7]
-
Striatal-to-Occipital Ratio (SOR): This ratio provides a semi-quantitative index of specific striatal uptake relative to a reference region with negligible dopaminergic innervation, such as the occipital cortex.[17]
Kinetic Modeling: For a more detailed quantification of dopamine synthesis, kinetic modeling is employed. These models use the time-activity curves from different brain regions to estimate key parameters.
-
Patlak Graphical Analysis: This is a widely used method that employs a reference tissue model (typically the cerebellum) to estimate the influx rate constant (Ki) of [¹⁸F]-FDOPA.[3][7] The Ki value reflects the rate of tracer uptake and trapping in the striatum.
-
Compartmental Modeling: More complex models can be used to dissect the various components of [¹⁸F]-FDOPA kinetics, including transport across the BBB (K1), decarboxylation rate (k3), and turnover of [¹⁸F]-FDA (k4).[9]
| Parameter | Description | Typical Value (Normal Striatum) | Reference |
| K1 | Tracer transport from plasma to tissue | 0.031 ± 0.006 ml/min/g | [9] |
| k3 | [¹⁸F]-FDOPA decarboxylation rate | 0.041 ± 0.015 /min | [9] |
| Ki | Net influx rate constant | Varies with methodology | [3][7] |
| EDVR | Effective Distribution Volume Ratio | Decreased in early PD | [7] |
Table 2: Key Kinetic Parameters from [¹⁸F]-FDOPA PET Studies.
Compartmental model for [18F]-FDOPA kinetics in the brain.
Applications in Research and Drug Development
The primary application of [¹⁸F]-FDOPA PET has been in the differential diagnosis of Parkinsonian syndromes and in monitoring the progression of Parkinson's disease.[1][15] It is also a valuable tool in drug development for assessing the efficacy of therapeutic interventions aimed at restoring or protecting dopaminergic function. For instance, it has been used to evaluate the outcomes of dopaminergic cell transplantation.[4]
Beyond Parkinson's disease, [¹⁸F]-FDOPA PET is utilized in the study of other conditions involving the dopaminergic system, such as schizophrenia, where an elevated dopamine synthesis capacity has been observed.[3][18] Furthermore, its application has expanded into oncology for the imaging of neuroendocrine tumors and brain malignancies, where increased amino acid transport is a hallmark of cancer cells.[2][19]
Conclusion
[¹⁸F]-FDOPA PET imaging stands as a powerful and well-validated tool for the in vivo quantification of brain dopamine synthesis. Its ability to provide a window into the functional integrity of the presynaptic dopaminergic system has profound implications for the diagnosis and management of a range of neurological and psychiatric disorders. For researchers and drug development professionals, a thorough understanding of the principles, protocols, and analytical methods associated with [¹⁸F]-FDOPA PET is essential for leveraging its full potential in advancing our understanding of brain function and developing novel therapeutics. As imaging technologies and analytical methods continue to evolve, the role of [¹⁸F]-FDOPA in mapping the intricate landscape of brain dopamine synthesis is poised to expand even further.
References
- 1. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 2. 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Intraperitoneal [18F]-FDOPA Administration for Micro-PET Imaging in Mice and Assessment of the Effect of Subchronic Ketamine Dosing on Dopamine Synthesis Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ajnr.org [ajnr.org]
- 6. Synthesis and evaluation of an 18F-labeled dopa prodrug as a PET tracer for studying brain dopamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In vivo18F-DOPA PET imaging identifies a dopaminergic deficit in a rat model with a G51D α-synuclein mutation [frontiersin.org]
- 8. Pharmacokinetic Modeling of 18F-FDOPA PET in the Human Brain for Early Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and modeling of L-6-[18F]fluoro-dopa in human positron emission tomographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. HPLC-free and cassette-based nucleophilic production of [18F]FDOPA for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of [18F]-FDOPA Brain PET Acquisition Times for Assessment of Parkinsonism in the Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Quantification methods comparison in brain 18F-FDOPA PET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Maximizing the use of batch production of 18F-FDOPA for imaging of brain tumors to increase availability of hybrid PET/MR imaging in clinical setting - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of [18F]-FDOPA as a PET tracer
An In-depth Technical Guide to the Discovery and Development of [18F]-FDOPA as a PET Tracer
Introduction
3,4-dihydroxy-6-[18F]-fluoro-L-phenylalanine, commonly known as [18F]-FDOPA, is a radiopharmaceutical tracer used in positron emission tomography (PET) imaging.[1] It is a fluorinated analog of L-DOPA, a precursor to the neurotransmitter dopamine.[1][2] The primary application of [18F]-FDOPA is to evaluate the function of the dopaminergic system in the brain, making it a valuable tool in the diagnosis and study of movement disorders like Parkinson's disease.[1][3] Over the years, its application has expanded into oncology, particularly for imaging neuroendocrine tumors (NETs), gliomas, and other malignancies that exhibit increased amino acid transport and metabolism.[4][5][6] This guide provides a comprehensive technical overview of the discovery, development, mechanism of action, synthesis, and clinical application of [18F]-FDOPA for researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of [18F]-FDOPA was driven by the need for a non-invasive method to assess the integrity of the presynaptic dopaminergic system in the brain.[3] The rationale was based on the biochemical pathway of dopamine synthesis. L-DOPA is the natural precursor to dopamine and can cross the blood-brain barrier, which dopamine itself cannot do efficiently.[2] By labeling L-DOPA with a positron-emitting isotope like fluorine-18, it becomes possible to trace its uptake and conversion into dopamine in the brain using PET imaging.[2] This allows for the visualization and quantification of dopaminergic neuron function, which is significantly impaired in neurodegenerative conditions like Parkinson's disease.[7] The U.S. Food and Drug Administration (FDA) approved [18F]-FDOPA for clinical use in visualizing dopaminergic nerve terminals in the striatum for the evaluation of adult patients with suspected Parkinsonian Syndromes in 2019.[1][8][9][10]
Mechanism of Action
The mechanism of action of [18F]-FDOPA is closely tied to the natural metabolic pathway of L-DOPA.[2]
-
Uptake: Following intravenous administration, [18F]-FDOPA is transported across the blood-brain barrier by the large neutral amino acid transporter (LAT).[2][11] In oncology, tumor cells often overexpress LATs, leading to increased uptake of [18F]-FDOPA compared to normal tissue.[11][12]
-
Conversion: Once inside the presynaptic dopaminergic neurons in the brain, [18F]-FDOPA is converted to [18F]-fluorodopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[2][13]
-
Storage: The newly synthesized [18F]-fluorodopamine is then sequestered into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[2][14]
-
Detection: The accumulation of [18F]-fluorodopamine within the striatal nerve terminals is detected by the PET scanner.[13] The radioactive decay of fluorine-18 emits positrons, which annihilate with electrons to produce gamma photons that are detected to create the PET image.[2]
In conditions like Parkinson's disease, the loss of dopaminergic neurons leads to reduced AADC activity and consequently, decreased uptake and conversion of [18F]-FDOPA in the striatum, which can be visualized and quantified on the PET scan.[7]
Caption: Cellular uptake and metabolic pathway of [18F]-FDOPA.
Radiosynthesis of [18F]-FDOPA
The synthesis of [18F]-FDOPA is a complex process that has evolved over time. The main challenge lies in the radiofluorination of the electron-rich catechol scaffold.[8] Two primary methods have been developed: electrophilic and nucleophilic synthesis.
Electrophilic Synthesis: Early methods for producing [18F]-FDOPA relied on electrophilic fluorination using [18F]F2 gas.[8] This involved reactions such as fluorodestannylation.[15] However, these methods require specialized equipment and the use of corrosive fluorinating agents.[8]
Nucleophilic Synthesis: More contemporary and widely adopted methods utilize nucleophilic substitution. These methods typically involve a multi-step process starting with a benzaldehyde precursor.[8][16] A common approach is the copper-mediated radiofluorination of a boronic ester (BPin) precursor.[16] Microdroplet reactors have also been employed to improve efficiency, reduce precursor and solvent consumption, and shorten synthesis time.[17][18]
Caption: General workflow for the nucleophilic radiosynthesis of [18F]-FDOPA.
Table 1: Comparison of [18F]-FDOPA Synthesis Methods
| Parameter | Electrophilic Fluorodestannylation[15] | Nucleophilic (GE Fastlab 2)[8] | Microdroplet Reactor[18] |
| Synthesis Time | ~110 min | ~140 min | ~22-25 min |
| Radiochemical Yield (non-decay corrected) | 27-35% (decay corrected) | 9.3-9.8% | 8.5 ± 1.2% |
| Radiochemical Purity | >97% | >99.9% | Not specified |
| Enantiomeric Purity | Not specified | >99.9% | Not specified |
| Molar Activity | Not specified | 2.1-3.9 Ci/μmol | High |
Experimental Protocols for [18F]-FDOPA PET Imaging
Standardized protocols are essential for reliable and reproducible [18F]-FDOPA PET imaging. The following is a general protocol for clinical applications.
Patient Preparation:
-
Fasting: Patients should fast for at least 4 hours prior to tracer injection to reduce competition from other amino acids.[19][20]
-
Medication: Patients should withhold Parkinson's disease medications for at least 12 hours before the scan.[21]
-
Premedication: To reduce peripheral decarboxylation of [18F]-FDOPA to [18F]-fluorodopamine, patients are often pre-treated with carbidopa (e.g., 150-200 mg orally) about 60 minutes before the tracer injection.[21][22]
Tracer Administration:
-
Dose: The administered dose of [18F]-FDOPA can vary, but a typical dose is around 185-370 MBq (5-10 mCi) administered intravenously.[22][23]
Image Acquisition:
-
Timing: PET imaging is typically performed 75 to 90 minutes after the injection of [18F]-FDOPA.[13][24]
-
Scanning: For brain imaging, a static acquisition of 10-20 minutes is common.[21][24] For whole-body imaging in oncology, acquisition may start around 30-60 minutes post-injection.[25][26]
Caption: Standard clinical workflow for [18F]-FDOPA PET imaging.
Quantitative Data and Performance
The diagnostic performance of [18F]-FDOPA PET has been evaluated in various clinical contexts. Quantitative analysis often involves calculating the standardized uptake value (SUV) or target-to-background ratios, such as the striatal-to-occipital ratio (SOR).[27][28]
Table 2: Diagnostic Performance of [18F]-FDOPA PET in Neuro-oncology
| Application | Sensitivity | Specificity | Accuracy | Reference |
| Glioblastoma Detection | 80-90% | 70-85% | - | [12] |
| Distinguishing Recurrence from Radiation Necrosis | 81-96% | 77-100% | - | [12] |
| Recurrent Glioma (vs. 18F-FDG) | 100% | 85.7% | 96.4% | [6] |
| 18F-FDG in Recurrent Glioma | 47.6% | 100% | 60.7% | [6] |
Table 3: Diagnostic Performance of [18F]-FDOPA PET in Neuroendocrine Tumors (NETs)
| Organ/Region | Sensitivity | Specificity | Reference |
| Overall (vs. SRS) | Superior to SRS | - | [25][26] |
| Skeletal Lesions | 100% | 91% | [25][26] |
| Liver Lesions | 81.3% | 85.7% | [26] |
| Lung Lesions | 20% | 94% | [25][26] |
| Abdominal Nodes/Intestinal Tumors | 92.3% | - | [26] |
Clinical Applications
[18F]-FDOPA PET imaging has several well-established clinical applications:
-
Parkinsonian Syndromes: It is highly sensitive for detecting dopamine deficiency and is used to differentiate neurodegenerative parkinsonism from non-neurodegenerative conditions like essential tremor, drug-induced parkinsonism, or vascular parkinsonism.[7][9][24] The pattern of reduced uptake, often starting in the posterior putamen, is characteristic of Parkinson's disease.[7]
-
Neuroendocrine Tumors (NETs): [18F]-FDOPA is a valuable tracer for the detection, staging, and restaging of NETs, often performing better than somatostatin receptor scintigraphy (SRS).[4][25][26][29] It is particularly effective for imaging carcinoid tumors, pheochromocytomas, and paragangliomas.[4][11]
-
Brain Tumors (Gliomas): [18F]-FDOPA PET is used to delineate tumor extent, differentiate tumor recurrence from post-treatment changes like radiation necrosis, and provide prognostic information.[5][6][12][30] Its uptake correlates with tumor grade and can help guide biopsies.[12][31]
-
Congenital Hyperinsulinism: In pediatric patients, [18F]-FDOPA PET/CT is the imaging modality of choice for detecting and localizing focal lesions of hyperinsulinism, which can guide surgical resection.[5][32][33]
Biodistribution and Dosimetry
Following intravenous injection, [18F]-FDOPA exhibits a specific biodistribution pattern. Physiologic uptake is observed in the striatum of the brain, pancreas, liver, gallbladder, biliary tract, bowel, and kidneys, with excretion through the urinary tract.[3][23][34] The effective dose equivalent is an important consideration for radiation safety.
Table 4: Estimated Radiation Absorbed Dose from [18F]-FDOPA
| Organ | Estimated Dose (mGy/MBq) |
| Urinary bladder wall | 0.162 |
| Kidneys | 0.038 |
| Uterus | 0.032 |
| Spleen | 0.021 |
| Pancreas | 0.020 |
| Liver | 0.019 |
| Red marrow | 0.017 |
| Brain | <0.008 |
| Effective Dose Equivalent | 0.026 mSv/MBq |
Data adapted from reference[34]
Conclusion
The development of [18F]-FDOPA represents a significant advancement in molecular imaging. From its rational design based on the neurochemistry of the dopaminergic system to the refinement of its radiosynthesis and the expansion of its clinical applications, [18F]-FDOPA has become an indispensable tool. Its ability to non-invasively assess presynaptic dopaminergic function has revolutionized the diagnosis of Parkinsonian syndromes. Furthermore, its utility in oncology for imaging neuroendocrine tumors and gliomas underscores its versatility. Ongoing research continues to explore new applications and optimize imaging protocols, ensuring that [18F]-FDOPA will remain a cornerstone of PET imaging for years to come.
References
- 1. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 2. What is the mechanism of FLUORODOPA F-18? [synapse.patsnap.com]
- 3. Normal biodistribution pattern and physiologic variants of 18F-DOPA PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Usefulness of 18F-FDOPA PET for the management of primary brain tumors: a systematic review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Marking International Parkinson's Disease Day: The Power of [18F]-FDOPA PET/CT in Diagnosis | Isotopia [isotopia-global.com]
- 8. e-century.us [e-century.us]
- 9. The FDA approves F-Dopa PET imaging to aid in early diagnosis of Parkinson’s disease | American Parkinson Disease Association [apdaparkinson.org]
- 10. itnonline.com [itnonline.com]
- 11. 18F-DOPA: the versatile radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Fluorodopa FDOPA (F18 Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. mdpi.com [mdpi.com]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Green and efficient synthesis of the radiopharmaceutical [18F]FDOPA using a microdroplet reactor - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. escholarship.org [escholarship.org]
- 19. snmmi.org [snmmi.org]
- 20. researchgate.net [researchgate.net]
- 21. Optimization of [18F]-FDOPA Brain PET Acquisition Times for Assessment of Parkinsonism in the Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Normal biodistribution pattern and physiologic variants of 18F-DOPA PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 18F-FDOPA PET for the diagnosis of parkinsonian syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Imaging of advanced neuroendocrine tumors with (18)F-FDOPA PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. jnm.snmjournals.org [jnm.snmjournals.org]
- 27. Quantification methods comparison in brain 18F-FDOPA PET - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Comparison of visual and semiquantitative analysis of 18F-FDOPA-PET/CT for recurrence detection in glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 29. radiologybusiness.com [radiologybusiness.com]
- 30. ASCO – American Society of Clinical Oncology [asco.org]
- 31. Frontiers | Dynamic 18F-FDopa PET Imaging for Newly Diagnosed Gliomas: Is a Semiquantitative Model Sufficient? [frontiersin.org]
- 32. Clinical application of 18F-DOPA PET/TC in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Clinical application of 18F-DOPA PET/TC in pediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
A Technical Guide to 6-[18F]-fluoro-L-DOPA: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-[18F]-fluoro-L-DOPA (¹⁸F-DOPA) is a radiolabeled analog of L-DOPA, a precursor to the neurotransmitter dopamine.[1][2] This positron emission tomography (PET) tracer has become an invaluable tool for in vivo visualization and quantification of the presynaptic dopaminergic system.[1][2] Its primary application lies in the diagnosis and monitoring of neurodegenerative disorders such as Parkinson's disease, where it helps assess the integrity of dopaminergic neurons.[1] Furthermore, its utility has expanded into oncology for the imaging of neuroendocrine tumors and gliomas.[1][3][4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and mechanism of action of 6-[18F]-fluoro-L-DOPA, with a focus on detailed experimental protocols and quantitative data to support researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
6-[18F]-fluoro-L-DOPA, or (2S)-2-amino-3-(2-[¹⁸F]fluoro-4,5-dihydroxyphenyl)propanoic acid, is a fluorinated derivative of L-DOPA.[5] The fluorine-18 isotope is a positron emitter with a half-life of 109.8 minutes, making it suitable for PET imaging.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀¹⁸FNO₄ | [5] |
| Molecular Weight | 214.18 g/mol | [5] |
| Half-life of ¹⁸F | 109.8 minutes | |
| IUPAC Name | (2S)-2-amino-3-(2-[¹⁸F]fluoro-4,5-dihydroxyphenyl)propanoic acid | [5] |
| Synonyms | ¹⁸F-DOPA, Fluorodopa F 18, L-6-[¹⁸F]Fluoro-DOPA | [5][6] |
Mechanism of Action and Dopaminergic Signaling
The diagnostic efficacy of 6-[18F]-fluoro-L-DOPA is rooted in its biochemical similarity to endogenous L-DOPA.[7] Following intravenous administration, it crosses the blood-brain barrier via the large neutral amino acid transporter (LAT).[7] In the brain, particularly in the dopaminergic neurons of the striatum, it is converted to [¹⁸F]fluorodopamine by the enzyme aromatic L-amino acid decarboxylase (AADC).[7][8] [¹⁸F]fluorodopamine is then packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[7][8] The accumulation and subsequent positron emission from [¹⁸F]fluorodopamine within these neurons allow for the visualization and quantification of dopaminergic function.[7]
The metabolic pathway of 6-[18F]-fluoro-L-DOPA also involves its degradation by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[6][9]
Synthesis of 6-[18F]-fluoro-L-DOPA
The radiosynthesis of 6-[18F]-fluoro-L-DOPA can be achieved through several methods, primarily categorized as electrophilic and nucleophilic substitutions. The choice of method impacts the radiochemical yield, molar activity, and complexity of the production process.[6][10]
Electrophilic Synthesis
Electrophilic fluorination was one of the initial methods developed for the synthesis of 6-[18F]-fluoro-L-DOPA.[7] This approach typically involves the reaction of a precursor molecule, such as a stannyl or mercuric derivative of L-DOPA, with an electrophilic fluorinating agent like [¹⁸F]F₂ gas.[6][7]
Experimental Protocol: Electrophilic Fluorination using a Stannyl Precursor
-
Production of [¹⁸F]F₂: [¹⁸F]F₂ is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction followed by a second proton bombardment on a noble gas-natural fluorine mixture.[10]
-
Radiofluorination: The carrier-added [¹⁸F]F₂ is transferred to an automated synthesis module containing the protected stannyl precursor of L-DOPA dissolved in an appropriate solvent (e.g., freon).
-
Deprotection: The protecting groups are removed by acid hydrolysis (e.g., with HBr or HI).[11]
-
Purification: The final product is purified using high-performance liquid chromatography (HPLC).[11]
Nucleophilic Synthesis
Nucleophilic substitution methods have gained prominence due to their potential for higher molar activities and the use of the more readily available [¹⁸F]fluoride.[3][12] These methods often involve multiple steps, including the fluorination of an activated aromatic ring followed by a series of chemical transformations to yield the final product.[12]
Experimental Protocol: Multi-step Nucleophilic Synthesis
-
Fluorination: Nucleophilic substitution of a nitro or trimethylammonium precursor with [¹⁸F]F⁻ complexed with a phase-transfer catalyst (e.g., Kryptofix 2.2.2).[10]
-
Reduction and Halogenation: The resulting aldehyde is reduced and then halogenated.[12]
-
Chiral Alkylation: An asymmetric alkylation step is performed to introduce the amino acid moiety with the correct stereochemistry.[12]
-
Hydrolysis: Acid hydrolysis is used to remove protecting groups and yield 6-[18F]-fluoro-L-DOPA.[12]
-
Purification: The product is purified by HPLC.
Copper-Mediated Nucleophilic Radiofluorination
A more recent advancement in nucleophilic synthesis involves the use of copper catalysts to facilitate the radiofluorination of boronic ester precursors.[1][5][13] This method offers a more direct route to the fluorinated product under milder conditions.[5][13]
Experimental Protocol: Cu-Mediated Fluorination of a BPin Precursor
-
[¹⁸F]Fluoride Processing: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge, rinsed, and eluted with a solution of a phase-transfer catalyst (e.g., tetrabutylammonium triflate) in an organic solvent.[1]
-
Radiofluorination: The [¹⁸F]fluoride solution is added to a reaction vessel containing the pinacol boronate (BPin) precursor and a copper catalyst (e.g., Cu(OTf)₂Py₄) in a solvent like DMA. The mixture is heated to facilitate the fluorination.[1][14]
-
Deprotection: The protecting groups are removed via acid hydrolysis.[14]
-
Purification: The crude product is purified by HPLC.[1]
Quantitative Data on Synthesis Methods
| Synthesis Method | Precursor | Radiochemical Yield (RCY) | Molar Activity (Am) | Synthesis Time | Reference |
| Electrophilic | Stannyl derivative | 27-35% | Low (carrier-added) | 40 min | [15] |
| Nucleophilic (multi-step) | Trimethylammonium veratraldehyde triflate | 18-30% | > 1 Ci/µmol | 90 min | [12][16] |
| Nucleophilic (multi-step) | Nitroveratraldehyde | 20 ± 4% | High | ~140 min | [12][17][18] |
| Cu-mediated Nucleophilic | Pinacol boronate (BPin) | 5 ± 1% | 76 ± 30 TBq/mmol | - | [14][19] |
| Flow Chemistry Photoredox | - | 24.3% (non-decay-corrected) | - | - | [20] |
Quality Control
Ensuring the purity and identity of 6-[18F]-fluoro-L-DOPA is critical for its clinical use. Quality control procedures are established to assess various parameters of the final product.[15][21]
Key Quality Control Tests:
-
Appearance: Visual inspection for clarity and absence of particulate matter.[17][18]
-
Radiochemical Purity and Identity: Determined by radio-HPLC to confirm the presence of the desired radiotracer and quantify any radiochemical impurities.[15][17][18][21]
-
Enantiomeric Purity: Assessed using chiral HPLC to ensure the correct L-enantiomer is present in high purity, as the D-isomer is not biologically active in the same way.[17][18][22]
-
Radionuclidic Purity: Verification of the identity of the radionuclide (¹⁸F) and its half-life.[17][18]
-
Residual Solvents: Quantification of any remaining solvents from the synthesis process.
-
Bacterial Endotoxins: Testing for pyrogens to ensure sterility.[17][18]
-
Sterility: Ensuring the absence of microbial contamination.[17][18]
Conclusion
6-[18F]-fluoro-L-DOPA remains a cornerstone radiopharmaceutical for the investigation of the dopaminergic system and has found expanding applications in oncology. The continuous development of novel and improved radiosynthesis methods, particularly nucleophilic approaches, has enhanced its accessibility and utility. A thorough understanding of its chemical properties, mechanism of action, and the intricacies of its synthesis and quality control is paramount for its effective and safe application in both research and clinical settings. This guide provides a foundational resource for professionals engaged in the development and use of this important PET tracer.
References
- 1. conferences.iaea.org [conferences.iaea.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the automated synthesis of 6-[18F]Fluoro-L-DOPA [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. A dual-tracer study of extrastriatal 6-[18F]fluoro-m-tyrosine and 6-[18F]-Fluoro-L-dopa uptake in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-3,4-Dihydroxy-6-[18F]fluorophenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. GMP production of 6-[18F]Fluoro-l-DOPA for PET/CT imaging by different synthetic routes: a three center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Advances in the automated synthesis of 6-[18F]Fluoro-L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilic Synthesis of 6-l-[18F]FDOPA. Is Copper-Mediated Radiofluorination the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. e-century.us [e-century.us]
- 18. HPLC-free and cassette-based nucleophilic production of [18F]FDOPA for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quality assurance and quality control methods for animal and human applications of no-carrier-added 6-[18F]fluorodopa for PET investigations of dopaminergic systems. [sonar.ch]
- 20. Manufacturing 6-[18F]Fluoro-L-DOPA via Flow Chemistry-Enhanced Photoredox Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quality control procedure for 6-[18F]fluoro-L-DOPA: a presynaptic PET imaging ligand for brain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Quality control of 6-[{sup 18}F] fluoro-L-DOPA (Journal Article) | ETDEWEB [osti.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the In Vivo Conversion of [18F]-FDOPA to [18F]-Fluorodopamine
This technical guide provides a comprehensive overview of the in vivo metabolic processes of 6-[18F]-fluoro-L-3,4-dihydroxyphenylalanine ([18F]-FDOPA), a critical radiotracer for Positron Emission Tomography (PET) imaging. The focus is on its conversion to [18F]-fluorodopamine ([18F]-FDA) and the experimental methodologies used to study and quantify this process.
Introduction to [18F]-FDOPA and its Significance
[18F]-FDOPA is a fluorine-18 labeled analog of L-DOPA, the natural precursor to dopamine.[1][2] Its uptake and subsequent metabolism in vivo provide a quantitative measure of the functional integrity of the presynaptic dopaminergic system.[3] PET imaging with [18F]-FDOPA is extensively used to assess the activity of the aromatic L-amino acid decarboxylase (AADC) enzyme, which is responsible for converting L-DOPA to dopamine.[3][4] This makes it an invaluable tool for the diagnosis and monitoring of neurodegenerative disorders like Parkinson's disease (PD), where a decline in striatal dopaminergic function is a key hallmark.[5][6] Additionally, its utility extends to oncology for imaging neuroendocrine tumors (NETs), which often exhibit high AADC activity.[1][7]
The core principle of [18F]-FDOPA PET imaging lies in its metabolic trapping. After crossing the blood-brain barrier via large neutral amino acid transporters, [18F]-FDOPA is taken up by dopaminergic nerve terminals.[8] Inside the neuron, it is converted by AADC into [18F]-fluorodopamine ([18F]-FDA).[2][6][9] This radiolabeled dopamine is then sequestered into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[5][8] This trapping mechanism allows for the visualization and quantification of dopamine synthesis and storage capacity.[4]
The Metabolic Pathway of [18F]-FDOPA
The in vivo metabolism of [18F]-FDOPA is complex, involving several key enzymes. The primary pathway of interest is its conversion to [18F]-FDA within dopaminergic neurons. However, peripheral metabolism and alternative catabolic pathways significantly influence the tracer's kinetics and bioavailability.
Key Metabolic Steps:
-
Decarboxylation (Central & Peripheral): The most critical step is the conversion of [18F]-FDOPA to [18F]-fluorodopamine ([18F]-FDA) by the AADC enzyme (also known as DOPA decarboxylase).[6][7][9] This occurs both in the brain's nerve terminals and in peripheral tissues.[10]
-
O-Methylation: [18F]-FDOPA can be metabolized by catechol-O-methyltransferase (COMT) to form 3-O-methyl-6-[18F]-fluoro-L-DOPA (3-OMFD).[7][10] This is a major peripheral metabolic pathway that reduces the amount of [18F]-FDOPA available to enter the brain.
-
Metabolism of [18F]-Fluorodopamine: Once formed, [18F]-FDA that is not stored in vesicles is subject to degradation by monoamine oxidase (MAO) to produce 6-[18F]-fluoro-l-3,4-dihydroxyphenylacetic acid ([18F]-FDOPAC).[9][10] Both [18F]-FDOPAC and [18F]-FDA can be further metabolized by COMT, ultimately leading to the formation of 6-[18F]-fluorohomovanillic acid ([18F]-FHVA).[9][10]
To enhance tracer availability to the brain and improve image quality, patients are often pre-medicated with inhibitors of peripheral enzymes, such as carbidopa (an AADC inhibitor) and entacapone (a COMT inhibitor).[6][7]
Caption: The primary metabolic pathways of [18F]-FDOPA in vivo.
Experimental Protocols for In Vivo Studies
Methodologies for [18F]-FDOPA PET imaging are well-established for both human and animal subjects. Below are generalized protocols that highlight the key steps involved.
Human PET Imaging Protocol (Generalized)
-
Patient Preparation:
-
Premedication:
-
Radiotracer Administration:
-
PET/CT Acquisition:
-
Imaging is typically performed 75 to 90 minutes after tracer administration.[9]
-
Dynamic scanning can be performed for up to 90-120 minutes post-injection to allow for kinetic modeling.[5][12] Static acquisitions are often 15-20 minutes in duration.[11]
-
Data is acquired in list mode to allow for flexible reconstruction of different time frames.[11]
-
Animal (Rodent) PET Imaging Protocol (Generalized)
-
Animal Preparation:
-
Animals are fasted overnight but allowed free access to water.
-
-
Premedication:
-
To inhibit peripheral metabolism, a combination of inhibitors is administered, typically via intravenous (IV) or intraperitoneal (IP) injection.
-
Carbidopa (e.g., 10 mg/kg) is used to block AADC.[6]
-
Entacapone (e.g., 10 mg/kg) is used to block COMT.[6]
-
Inhibitors are typically given 30 minutes prior to the radiotracer.[6]
-
-
Radiotracer Administration:
-
[18F]-FDOPA (e.g., 1-19 MBq) is administered as a bolus via the tail vein (IV) or intraperitoneally (IP).[13]
-
-
PET Acquisition:
-
A dynamic scan of up to 120 minutes is initiated immediately following tracer injection.[13]
-
Anesthesia is maintained throughout the scan (e.g., using isoflurane).
-
Physiological monitoring (respiration, temperature) is performed.
-
References
- 1. Normal biodistribution pattern and physiologic variants of 18F-DOPA PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experience of 6-l-[18F]FDOPA Production Using Commercial Disposable Cassettes and an Automated Module - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | In vivo18F-DOPA PET imaging identifies a dopaminergic deficit in a rat model with a G51D α-synuclein mutation [frontiersin.org]
- 7. snmmi.org [snmmi.org]
- 8. Total 18F-dopa PET tumour uptake reflects metabolic endocrine tumour activity in patients with a carcinoid tumour - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Enzyme inhibition of dopamine metabolism alters 6-[18F]FDOPA uptake in orthotopic pancreatic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of [18F]-FDOPA Brain PET Acquisition Times for Assessment of Parkinsonism in the Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Brain Evaluation by Dual PET/CT with [18F] FDOPA and [18F] FDG in Differential Diagnosis of Parkinsonian Syndromes | MDPI [mdpi.com]
- 13. Evaluation of Intraperitoneal [18F]-FDOPA Administration for Micro-PET Imaging in Mice and Assessment of the Effect of Subchronic Ketamine Dosing on Dopamine Synthesis Capacity - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Profile of [18F]-labeled L-dopa in Oncology: A Technical Guide to its Application in Research
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of the PET tracer, [18F]-labeled L-dopa ([18F]FDOPA), in oncology. This document details its utility in the imaging of various cancers, providing quantitative data, experimental protocols, and visual representations of key biological and procedural pathways.
The landscape of oncological imaging is continually evolving, with a pressing need for tracers that can offer more than just anatomical information. [18F]FDOPA, a radiolabeled amino acid analog, has emerged as a powerful tool in Positron Emission Tomography (PET) for visualizing and characterizing tumors, particularly those of neuroendocrine origin and brain malignancies.[1] Its mechanism of action, which relies on the increased amino acid transport and metabolism in cancer cells, provides a distinct advantage over traditional glucose-based imaging with [18F]FDG, especially in tissues with high physiological glucose uptake.[1] This guide offers an in-depth exploration of [18F]FDOPA's applications in oncology research, summarizing key performance data and providing detailed methodologies to aid in the design and execution of future studies.
Quantitative Analysis of [18F]FDOPA PET in Oncology
The diagnostic performance of [18F]FDOPA PET varies across different cancer types. The following tables summarize key quantitative data from various studies, providing a comparative overview of its efficacy.
Table 1: Diagnostic Performance of [18F]FDOPA PET in Glioma
| Parameter | Value | Patient Population | Reference |
| Pooled Sensitivity (Diagnosis) | 0.90 (95% CI: 0.86–0.93) | 370 patients | [2] |
| Pooled Specificity (Diagnosis) | 0.75 (95% CI: 0.65–0.83) | 370 patients | [2] |
| Pooled Sensitivity (Grading HGG vs. LGG) | 0.88 (95% CI: 0.81–0.93) | 219 patients | [2] |
| Pooled Specificity (Grading HGG vs. LGG) | 0.73 (95% CI: 0.64–0.81) | 219 patients | [2] |
| Sensitivity for GBM Detection | 80% - 90% | N/A | [3] |
| Specificity for GBM Detection | 70% - 85% | N/A | [3] |
| Tumor-to-Normal Tissue SUVmax (Prognostic) | Hazard Ratio = 4.43 | WHO I-IV gliomas | [4] |
HGG: High-Grade Glioma, LGG: Low-Grade Glioma, GBM: Glioblastoma, SUVmax: Maximum Standardized Uptake Value, CI: Confidence Interval.
Table 2: Diagnostic Performance of [18F]FDOPA PET in Neuroendocrine Tumors (NETs)
| Parameter | Value | Tumor Type/Location | Reference |
| Sensitivity (Overall) | 97% | General NETs | [5] |
| Sensitivity (Skeletal Lesions) | 100% | Advanced NETs | [6][7] |
| Specificity (Skeletal Lesions) | 91% | Advanced NETs | [6][7] |
| Sensitivity (Liver Lesions) | 81.3% | Advanced NETs | [6] |
| Specificity (Liver Lesions) | 85.7% | Advanced NETs | [6] |
| Sensitivity (Intestinal NETs) | 83% (Patient-based) | Intestinal NETs | [8] |
| Sensitivity (Intestinal NETs) | 95% (Lesion-based) | Intestinal NETs | [8] |
Table 3: Diagnostic Performance of [18F]FDOPA PET in Pheochromocytoma and Paraganglioma (PPGL)
| Parameter | Value | Condition | Reference |
| Sensitivity (Overall) | 84.6% | Histologically confirmed cases | [9] |
| Specificity (Overall) | 100% | Histologically confirmed cases | [9] |
| Sensitivity (vs. 68Ga-SSA for Pheochromocytoma) | Higher for [18F]FDOPA | Pheochromocytoma | [10][11] |
| Sensitivity (vs. 68Ga-SSA for metastatic PPGL) | Equal | Metastatic PPGL | [10][11] |
| Detection Rate (SDH-D mutation) | 100% | SDH-D mutated PPGL | [12] |
| Detection Rate (non-SDHD mutation) | 40% | non-SDHD mutated PPGL | [12] |
SDH: Succinate Dehydrogenase, SSA: Somatostatin Analogues.
Table 4: Diagnostic Performance of [18F]FDOPA PET in Melanoma
| Parameter | Value | Lesion Type | Reference |
| Sensitivity | 64% | 22 metastatic lesions | [13] |
| Comparison with [18F]FDG | [18F]FDG uptake 1.5-fold higher in 18/22 metastases | Metastatic Melanoma | [13] |
| Comparison with [18F]FDG | [18F]FDOPA uptake 1.5-fold higher in 2/22 liver metastases | Metastatic Melanoma | [13] |
Key Experimental Protocols
Standardization of experimental protocols is crucial for the reproducibility and comparison of research findings. The following sections outline the key methodologies for studies involving [18F]FDOPA.
Synthesis of [18F]L-dopa
The production of [18F]FDOPA for clinical and research use is a complex process that can be achieved through several synthetic routes. The two main approaches are electrophilic and nucleophilic substitution.[14]
-
Electrophilic Synthesis: This traditional method often utilizes [18F]F2 gas for the direct fluorination of an L-DOPA precursor. While simpler in terms of chemical steps, it can be demanding on cyclotron operations and may result in lower molar activity.[14]
-
Nucleophilic Synthesis: Modern approaches favor nucleophilic substitution on a suitable precursor, such as a trimethylammonium or a pinacol boronate (BPin) substituted molecule.[14][15] These methods, often automated, can produce [18F]FDOPA with higher radiochemical yields (5-14.5%) and high molar activity.[14][15] A common nucleophilic route involves a one-pot, two-step synthesis using Cu-mediated fluorination of a BPin precursor, which has been successfully automated and validated.[15]
Quality Control: Following synthesis, the final product must undergo rigorous quality control. This includes purification via High-Performance Liquid Chromatography (HPLC) to ensure high chemical and radiochemical purity (>97%).[16] The solution is then made isotonic and passed through a sterile filter before being dispensed for injection.[16]
Patient Preparation and Imaging Protocol
To ensure optimal image quality and accurate quantification, specific patient preparation procedures are necessary.
-
Fasting: Patients are typically required to fast for a minimum of 4-6 hours prior to the scan to reduce competition for amino acid transporters from dietary amino acids.[3][17]
-
Premedication with Carbidopa: For imaging outside the brain, oral premedication with carbidopa (e.g., 200 mg) approximately one hour before tracer injection is often administered.[18] Carbidopa is a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor that prevents the peripheral conversion of [18F]FDOPA to [18F]fluorodopamine, thereby increasing its bioavailability for tumor uptake and reducing urinary excretion.[18]
-
Tracer Injection: A standard dose of [18F]FDOPA, typically calculated based on body weight (e.g., 2 MBq/kg or a standard dose of 185–370 MBq), is administered intravenously as a bolus injection.[3][17]
-
Uptake Period: An uptake period of approximately 30 to 90 minutes is allowed for sufficient tracer distribution and accumulation in the target tissues.[3][6][7]
-
PET/CT Acquisition: Whole-body or regional PET scans are acquired, typically from the neck to the upper legs.[6][7] A low-dose CT scan is performed for attenuation correction and anatomical localization. Dynamic imaging, particularly for brain tumors, may be performed immediately after injection for a duration of 30 minutes or more to assess tracer kinetics.[17][19]
Data Analysis
Image analysis can be performed using both qualitative (visual) and quantitative methods.
-
Visual Analysis: Images are reviewed by experienced nuclear medicine physicians to identify areas of abnormal tracer uptake.
-
Semi-Quantitative Analysis: The most common quantitative metric is the Standardized Uptake Value (SUV). Regions of interest (ROIs) are drawn over areas of peak tracer activity to calculate the maximum SUV (SUVmax) and mean SUV (SUVmean).[20] To improve accuracy, particularly in brain imaging, ratios of tumor uptake to a reference region with low physiological uptake (e.g., contralateral striatum or normal brain tissue) are often calculated (Tumor-to-Striatum Ratio or Tumor-to-Normal Tissue Ratio).[4][20]
Visualizing the Pathways
To better understand the underlying biology and the research workflow, the following diagrams have been generated using the DOT language.
Caption: Cellular uptake and metabolism of [18F]FDOPA.
References
- 1. 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. mdpi.com [mdpi.com]
- 4. 18F-FDOPA PET and MRI characteristics correlate with degree of malignancy and predict survival in treatment-naïve gliomas: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Head-to-head comparison between 18 F-DOPA PET/CT and 68 Ga-DOTA peptides PET/CT in detecting intestinal neuroendocrine tumours: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Positron Emission Tomography Imaging of Pheochromocytoma and Paraganglioma-18F-FDOPA vs Somatostatin Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 18F-DOPA PET/CT in the evaluation of hereditary SDH-deficiency paraganglioma-pheochromocytoma syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative PET studies in pretreated melanoma patients: a comparison of 6-[18F]fluoro-L-dopa with 18F-FDG and (15)O-water using compartment and noncompartment analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GMP production of 6-[18F]Fluoro-l-DOPA for PET/CT imaging by different synthetic routes: a three center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of high-molar-activity [18F]6-fluoro-L-DOPA suitable for human use via Cu-mediated fluorination of a BPin precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Dynamic 18F-FDopa PET Imaging for Newly Diagnosed Gliomas: Is a Semiquantitative Model Sufficient? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. snmmi.org [snmmi.org]
- 19. Frontiers | Dynamic 18F-FDopa PET Imaging for Newly Diagnosed Gliomas: Is a Semiquantitative Model Sufficient? [frontiersin.org]
- 20. Comparison of visual and semiquantitative analysis of 18F-FDOPA-PET/CT for recurrence detection in glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Novel Applications of [18F]-FDOPA: A Technical Guide
This technical guide provides an in-depth overview of early-stage research into novel applications of 6-[18F]-fluoro-L-3,4-dihydroxyphenylalanine ([18F]-FDOPA), moving beyond its traditional use in the diagnosis of Parkinson's disease and the imaging of neuroendocrine tumors. The primary focus of this guide is its emerging and promising application in the field of neuro-oncology, particularly in the imaging of high-grade gliomas. While there is nascent interest in its potential for imaging neuroinflammation, current research in that area is limited. This document is intended for researchers, scientists, and drug development professionals seeking detailed methodologies and quantitative data on the evolving use of this PET radiotracer.
Introduction to [18F]-FDOPA and its Novel Applications
[18F]-FDOPA is a radiolabeled analog of L-DOPA, the precursor to dopamine.[1] Its uptake is traditionally associated with the presynaptic dopaminergic system, making it a valuable tool for assessing conditions like Parkinson's disease.[1] However, the uptake of [18F]-FDOPA is not exclusive to dopaminergic neurons. Malignant cells, particularly those in certain types of tumors, have been shown to exhibit increased uptake of amino acids to support their rapid proliferation.[2] This has opened the door to novel oncologic applications for [18F]-FDOPA PET imaging.
The most significant and well-researched novel application of [18F]-FDOPA is in the imaging of brain tumors, especially high-grade gliomas.[3] Unlike the commonly used PET tracer [18F]-FDG, which shows high uptake in normal brain tissue, [18F]-FDOPA has low uptake in healthy brain parenchyma, leading to a higher tumor-to-background contrast.[2] This property makes it particularly useful for delineating tumor margins, differentiating tumor recurrence from post-treatment effects like radiation necrosis, and potentially grading tumors.[3][4]
Mechanism of [18F]-FDOPA Uptake in High-Grade Gliomas
The primary mechanism for [18F]-FDOPA uptake in high-grade gliomas is the overexpression of the L-type amino acid transporter 1 (LAT1).[3] LAT1 is a sodium-independent transporter responsible for the transport of large neutral amino acids across the cell membrane.[5][6] In glioma cells, the increased metabolic demand for amino acids for protein synthesis and cell growth leads to the upregulation of LAT1.[5][7] [18F]-FDOPA, as an amino acid analog, is recognized and transported into the glioma cells by LAT1.[3] This process is independent of the blood-brain barrier integrity, allowing for the visualization of tumors that may not show contrast enhancement on MRI.[6]
Experimental Protocols for [18F]-FDOPA PET in Glioma Imaging
Standardized protocols are crucial for obtaining reliable and reproducible results in [18F]-FDOPA PET imaging of gliomas. The following outlines a typical experimental workflow.
Patient Preparation
-
Fasting: Patients are typically required to fast for a minimum of 4-6 hours prior to the administration of [18F]-FDOPA.[8] This is to reduce competition for the LAT1 transporter from circulating amino acids from food, which could otherwise decrease the tracer's uptake in the tumor.
-
Medication Review: A thorough review of the patient's current medications is necessary. Certain drugs, particularly those affecting dopaminergic pathways, may need to be discontinued for a specific period before the scan.
Radiotracer Administration and Uptake
-
Dosage: The standard injected dose of [18F]-FDOPA typically ranges from 185 to 370 MBq (5 to 10 mCi), often calculated based on the patient's body weight.[8]
-
Uptake Period: Following intravenous injection, an uptake period of approximately 60 minutes is generally recommended.[8] This allows for adequate distribution of the tracer and for it to accumulate in the tumor tissue, providing optimal contrast against the normal brain background.
PET/CT or PET/MRI Acquisition
-
Imaging Device: [18F]-FDOPA imaging is performed using a PET/CT or a hybrid PET/MRI scanner. The latter offers the advantage of simultaneous acquisition of metabolic PET data and high-resolution anatomical and functional MRI data.
-
Acquisition Time: PET data acquisition typically begins after the uptake period and can last for 20-45 minutes.[3] Dynamic imaging, starting from the time of injection, can also be performed to assess the kinetic properties of the tracer uptake.[9]
Data Presentation and Analysis
The analysis of [18F]-FDOPA PET images in glioma patients can be performed both qualitatively (visual assessment) and quantitatively.
Visual Analysis
Visual interpretation by an experienced nuclear medicine physician or radiologist is the first step in image analysis. The location, extent, and intensity of [18F]-FDOPA uptake are assessed in relation to the surrounding normal brain tissue.
Semiquantitative Analysis
Semiquantitative analysis provides objective measures of tracer uptake. The most commonly used parameters are:
-
Standardized Uptake Value (SUV): This is a ratio of the tissue radioactivity concentration at a specific time point to the injected dose per unit of body weight.[10] The maximum SUV (SUVmax) within a region of interest is frequently reported.
-
Tumor-to-Background Ratio (TBR): This ratio compares the tracer uptake in the tumor to that in a reference region of normal brain tissue (e.g., contralateral normal brain or cerebellum).[8] This helps to normalize the uptake values and can improve diagnostic accuracy.
The following table summarizes representative quantitative data from studies on [18F]-FDOPA PET in gliomas.
| Parameter | Low-Grade Glioma (WHO I-II) | High-Grade Glioma (WHO III-IV) | Recurrence vs. Radiation Necrosis | Reference |
| T/N SUVmax | Lower | Significantly Higher | Higher in Recurrence | [2] |
| Sensitivity for Recurrence | - | - | 81% - 96% | [8] |
| Specificity for Recurrence | - | - | 77% - 100% | [8] |
| Correlation with WHO Grade | Significant positive correlation (r=0.60) | [2] | ||
| Prognostic Value | Elevated uptake associated with shorter progression-free and overall survival | [8] |
Clinical Significance and Future Directions
The early-stage research on [18F]-FDOPA PET in high-grade gliomas demonstrates its significant potential to improve patient management. Its ability to accurately delineate tumor extent can aid in surgical planning and radiotherapy targeting.[4] Furthermore, its capacity to differentiate tumor recurrence from treatment-related changes is a critical advantage over conventional imaging modalities.[8]
Future research will likely focus on standardizing acquisition and analysis protocols to enable more widespread clinical adoption.[9] The integration of [18F]-FDOPA PET with advanced MRI techniques in hybrid PET/MRI systems holds promise for a more comprehensive characterization of glioma biology. While the application of [18F]-FDOPA in neuroinflammation remains largely unexplored, further preclinical studies are warranted to investigate its potential in this area.
References
- 1. Nuclear Medicine Imaging Biomarkers in Parkinson’s Disease: Past, Present, and Future Directions | MDPI [mdpi.com]
- 2. Evaluation of [18F]F-DPA PET for Detecting Microglial Activation in the Spinal Cord of a Rat Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification methods comparison in brain 18F-FDOPA PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-FAC PET Visualizes Brain-Infiltrating Leukocytes in a Mouse Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging PET Radiotracers and Targets for Imaging of Neuroinflammation in Neurodegenerative Diseases: Outlook Beyond TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel brain PET imaging agents: Strategies for imaging neuroinflammation in Alzheimer’s disease and mild cognitive impairment [frontiersin.org]
- 8. Emerging PET Radiotracers and Targets for Imaging of Neuroinflammation in Neurodegenerative Diseases: Outlook Beyond TSPO | Semantic Scholar [semanticscholar.org]
- 9. Visual and semi-quantitative analysis of 6-[18F]FDOPA PET/CT in patients with brain tumors and suspected tumor recurrence versus radionecrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [18F]FEPPA PET imaging for monitoring CD68-positive microglia/macrophage neuroinflammation in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for GMP-Compliant Synthesis of [¹⁸F]-Labeled L-Dopa Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the Good Manufacturing Practice (GMP)-compliant synthesis of the [¹⁸F]-labeled L-dopa precursor, 6-[¹⁸F]fluoro-L-3,4-dihydroxyphenylalanine ([¹⁸F]FDOPA). This radiopharmaceutical is a critical diagnostic tool in Positron Emission Tomography (PET) for assessing dopaminergic function in neurological and oncological conditions. The following sections detail various synthesis methodologies, present key quantitative data, and provide standardized experimental protocols.
Introduction to [¹⁸F]FDOPA Synthesis
The synthesis of [¹⁸F]FDOPA for clinical use is a complex process that must adhere to stringent GMP guidelines to ensure product quality, safety, and efficacy. Historically, the production of [¹⁸F]FDOPA has been challenging due to the need for specialized equipment and the complexities of the radiochemistry involved.[1] Several methods have been developed, broadly categorized into electrophilic and nucleophilic substitution reactions.[2][3]
Automation is a key aspect of modern [¹⁸F]FDOPA production, minimizing radiation exposure to personnel and ensuring batch-to-batch consistency, which is crucial for GMP compliance.[4][5][6] Commercially available automated synthesis modules and cassette-based systems have become instrumental in the routine clinical production of [¹⁸F]FDOPA.[7][8]
Synthesis Methodologies
There are two primary routes for the synthesis of [¹⁸F]FDOPA:
-
Electrophilic Fluorination: This method, while historically significant, often involves the use of [¹⁸F]F₂ gas and can result in lower molar activity products.[1] An improved version of this method utilizes a trimethylstannyl precursor and a double-shoot approach for radionuclide production to yield higher specific activity.[9][10][11]
-
Nucleophilic Fluorination: This is the more common and preferred method in recent years due to the production of high molar activity [¹⁸F]FDOPA.[4][5][6] This approach involves the substitution of a leaving group (e.g., nitro group or trimethylammonium) on a precursor molecule with [¹⁸F]fluoride.[3] A notable advancement in this area is the copper-mediated radiofluorination of an aryl pinacol-derived boronic ester precursor.[1][12]
Quantitative Data Summary
The following tables summarize key quantitative data from various GMP-compliant [¹⁸F]FDOPA synthesis methods reported in the literature.
Table 1: Comparison of Different [¹⁸F]FDOPA Synthesis Methods
| Synthesis Method | Precursor | Automation Platform | Radiochemical Yield (uncorrected) | Synthesis Time | Molar Activity | Reference |
| Nucleophilic (Cassette-based) | Nitro Precursor | GE Fastlab 2 | 9.3-9.8% | ~140 min | 2.1-3.9 Ci/µmol | [7] |
| Electrophilic | Trimethylstannyl | Raytest Synchrom | Not Reported | Not Reported | Higher with [¹⁸O]₂ double-shoot | [9][10][11] |
| Nucleophilic | Nitro Precursor | Trasis AllinOne | 9.3 ± 4.2% | 45 min (from 2nd bombardment) | Not Reported | [3] |
| Nucleophilic (Copper-mediated) | Aryl Pinacol Boronate | GE TRACERlab FXFN | 12% (decay corrected) | 110 min | Not Reported | [12] |
| Nucleophilic (Cassette-based) | Nitro Precursor | Not Specified | 5.5 ± 1.5% | Not Reported | Not Reported | [8] |
Table 2: Quality Control Specifications for [¹⁸F]FDOPA
| Quality Control Test | Specification | Reference |
| Radiochemical Purity | > 99.9% | [7] |
| Enantiomeric Purity | > 99.9% | [7] |
| pH | Within acceptable range for injection | [7] |
| Residual Solvents | Within USP limits | [13][14] |
| Endotoxin | Within acceptable limits | [7] |
| Sterility | Sterile | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments in the GMP-compliant synthesis of [¹⁸F]FDOPA.
Protocol 1: Automated Nucleophilic Synthesis using a Cassette-Based System (GE Fastlab 2)
This protocol is based on the cassette-based production of [¹⁸F]FDOPA via nucleophilic radio-fluorination.[7]
Materials:
-
GE Fastlab 2 automated synthesis module
-
[¹⁸F]FDOPA Fastlab cassette
-
[¹⁸F]Fluoride produced from a cyclotron
-
Reagents and solvents as provided in the cassette
-
Water for Injection, USP
-
Ethanol, USP
-
Solid Phase Extraction (SPE) cartridges as included in the cassette
Procedure:
-
Preparation:
-
Perform daily and pre-run checks on the GE Fastlab 2 module according to the manufacturer's instructions.
-
Load the [¹⁸F]FDOPA Fastlab cassette into the synthesizer.
-
Connect the necessary reagents and gases to the appropriate ports.
-
-
[¹⁸F]Fluoride Trapping:
-
Transfer the cyclotron-produced [¹⁸F]fluoride to the synthesis module.
-
The [¹⁸F]fluoride is trapped on an anion exchange cartridge within the cassette.
-
-
Elution and Azeotropic Drying:
-
The trapped [¹⁸F]fluoride is eluted into the reactor vessel using a phase transfer catalyst solution.
-
The mixture is heated under vacuum to remove water azeotropically.
-
-
Radiolabeling:
-
The precursor solution, contained within the cassette, is added to the dried [¹⁸F]fluoride complex.
-
The reaction mixture is heated to facilitate the nucleophilic substitution.
-
-
Purification:
-
The crude reaction mixture is passed through a series of SPE cartridges for purification. This HPLC-free method simplifies the process.[7]
-
-
Formulation:
-
The purified [¹⁸F]FDOPA is formulated in a sterile buffer solution suitable for intravenous injection.
-
-
Sterile Filtration:
-
The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
-
Quality Control:
-
Perform a full suite of quality control tests as outlined in Table 2.
-
Protocol 2: Electrophilic Synthesis using a Trimethylstannyl Precursor
This protocol is an improved electrophilic fluorination method.[9][10][11]
Materials:
-
Automated synthesis module (e.g., Raytest Synchrom FDOPA F2)
-
6-trimethylstannyl-L-DOPA precursor
-
[¹⁸F]F₂ gas produced via the [¹⁸O]₂(p,n)[¹⁸F]F₂ "double-shoot" method
-
Chloroform, dry, >99%
-
HPLC system for purification
-
Reagents for formulation
Procedure:
-
Precursor Preparation:
-
Dissolve 55-65 mg of the 6-trimethylstannyl-L-DOPA precursor in 3 ml of chloroform in the reactor vial of the synthesis module.
-
Cool the reactor vial to -20 °C.
-
-
Radiolabeling:
-
Trap the [¹⁸F]F₂ gas in the cooled precursor solution.
-
After trapping, evaporate the chloroform at 70 °C.
-
-
Hydrolysis:
-
Perform acidic hydrolysis to remove the protecting groups from the labeled intermediate.
-
-
Purification:
-
Purify the crude product using semi-preparative HPLC.
-
-
Formulation and Sterile Filtration:
-
Collect the HPLC fraction containing [¹⁸F]FDOPA.
-
Formulate the product in a suitable buffer.
-
Pass the final product through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control:
Visualizations
Experimental Workflow for Automated Nucleophilic [¹⁸F]FDOPA Synthesis
Caption: Automated nucleophilic [¹⁸F]FDOPA synthesis workflow.
Logical Relationship of [¹⁸F]FDOPA Synthesis Methods
Caption: Overview of [¹⁸F]FDOPA synthesis methodologies.
References
- 1. Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. GMP production of 6-[18F]Fluoro-l-DOPA for PET/CT imaging by different synthetic routes: a three center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in the automated synthesis of 6-[18F]Fluoro-L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in the automated synthesis of 6-[<sup>18</sup>F]Fluoro-L-DOPA - ProQuest [proquest.com]
- 7. e-century.us [e-century.us]
- 8. Experience of 6-l-[18F]FDOPA Production Using Commercial Disposable Cassettes and an Automated Module - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved GMP-compliant multi-dose production and quality control of 6-[18F]fluoro-L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Improved GMP-compliant multi-dose production and quality control of 6-[18F]fluoro-L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. GMP production of [18F]FDOPA and issues concerning its quality analyses as in USP “Fluorodopa F 18 Injection” | springermedizin.de [springermedizin.de]
- 14. GMP production of [18F]FDOPA and issues concerning its quality analyses as in USP "Fluorodopa F 18 Injection" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
Application Notes and Protocols for [18F]-FDOPA PET Imaging in Parkinson's Disease Diagnosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of [18F]-FDOPA Positron Emission Tomography (PET) imaging in the diagnosis and evaluation of Parkinson's disease (PD). This technique is a powerful tool for visualizing the integrity of the presynaptic dopaminergic system in the brain.
Introduction
[18F]-FDOPA (6-[18F]-fluoro-L-3,4-dihydroxyphenylalanine) is a radiolabeled analog of L-DOPA, the precursor to dopamine. [ 1, 5 ] It is transported into presynaptic dopaminergic neurons, where it is converted to [18F]-fluorodopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) and then stored in synaptic vesicles. [ 2 ] PET imaging with [18F]-FDOPA allows for the in vivo assessment and quantification of presynaptic dopaminergic function. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to reduced [18F]-FDOPA uptake in the striatum (caudate and putamen), which can be detected and quantified with PET imaging. [ 2, 5 ] This allows for the differentiation of neurodegenerative parkinsonism from non-neurodegenerative causes such as essential tremor or drug-induced parkinsonism. [ 2 ]
Principle of the Method
The fundamental principle of [18F]-FDOPA PET imaging in the context of Parkinson's disease lies in its ability to visualize and quantify the functional integrity of the nigrostriatal dopaminergic pathway. In individuals with Parkinson's disease, the characteristic loss of dopaminergic neurons results in a decreased capacity for [18F]-FDOPA uptake and conversion to [18F]-fluorodopamine within the striatum. This reduction in tracer uptake is most pronounced in the posterior putamen and is typically asymmetric, corresponding to the contralateral side of clinical symptoms. [ 2, 11 ]
Quantitative Data Summary
The following tables summarize key quantitative data for [18F]-FDOPA PET imaging in the evaluation of Parkinson's disease.
Table 1: Radiotracer and Dosing
| Parameter | Value | Reference |
| Radiotracer | [18F]-FDOPA | [ 5 ] |
| Injected Dose | 185 MBq (5 mCi) | [ 11 ] |
| Premedication | 150-200 mg Carbidopa | [ 4, 6 ] |
| Administration Route | Intravenous (IV) | [ 4 ] |
Table 2: Image Acquisition Parameters
| Parameter | Value | Reference |
| Uptake Time | 90 minutes post-injection | [ 1, 11 ] |
| Acquisition Duration | 10-20 minutes | [ 1, 4 ] |
| PET Scanner | GE690 PET scanner or similar | [ 6 ] |
| Reconstruction Algorithm | OSEM (2 iterations, 24 subsets) or similar | [ 6 ] |
Table 3: Quantitative Analysis of Striatal Uptake
| Parameter | Healthy Control (Mean ± SD) | Parkinson's Disease (Mean ± SD) | Reference |
| Caudate Kocc (min⁻¹) | 0.012 ± 0.001 | 0.010 ± 0.002 | [ 2 ] |
| Putamen Kocc (min⁻¹) | 0.014 ± 0.001 | 0.008 ± 0.002 | [ 2 ] |
| Putamen-to-Occipital Ratio | >1.5 (typical) | <1.5 (indicative of pathology) | [ 4 ] |
| LV-SUVmean | 1.24 ± 0.32 | 1.08 ± 0.21 | [ 5 ] |
Kocc (also referred to as Ki) represents the influx constant of the radiotracer. LV-SUVmean refers to the mean standardized uptake value in the left ventricle, which can also be affected in Parkinson's disease.
Experimental Protocols
Patient Preparation
-
Dietary Restrictions: Patients should follow a low-protein diet for at least 12 hours prior to the scan to minimize competition for amino acid transporters. [ 4 ]
-
Fasting: Patients should be NPO (nothing by mouth), except for water, for at least 4 hours before the scan. [ 4 ]
-
Medication Discontinuation: Antiparkinsonian medications should be withheld for at least 12 hours prior to the scan, as they can interfere with [18F]-FDOPA uptake. [ 4 ]
-
Hydration: Patients should be well-hydrated to ensure adequate clearance of the radiotracer and minimize radiation exposure to the bladder. [ 4 ]
-
Premedication: Administer 150-200 mg of Carbidopa orally 60 minutes before the [18F]-FDOPA injection. Carbidopa is a peripheral AADC inhibitor that reduces the peripheral metabolism of [18F]-FDOPA, thereby increasing its bioavailability in the brain. [ 4, 6 ]
Radiotracer Administration
-
Aseptically draw a dose of 185 MBq (5 mCi) of [18F]-FDOPA into a shielded syringe.
-
Establish intravenous access in the patient.
-
Administer the [18F]-FDOPA as an intravenous bolus injection.
-
Record the exact time of injection.
Image Acquisition
-
Position the patient comfortably on the PET scanner bed with their head stabilized to minimize motion artifacts.
-
After a 90-minute uptake period following the [18F]-FDOPA injection, initiate a 10-20 minute static brain scan. [ 1, 4 ]
-
Acquire the PET data in 3D mode.
-
Reconstruct the images using an iterative algorithm such as Ordered Subsets Expectation Maximization (OSEM). [ 6 ] Attenuation correction should be applied using a co-registered CT scan.
Image Analysis
-
Visual Assessment: Qualitatively assess the [18F]-FDOPA uptake in the striatum. In healthy individuals, there is symmetric and homogeneous uptake in the caudate and putamen. In Parkinson's disease, a characteristic pattern of asymmetrically reduced uptake is observed, with the putamen being more affected than the caudate, and the posterior putamen showing the most significant reduction. [ 2, 11 ]
-
Quantitative Analysis:
-
Define regions of interest (ROIs) over the caudate and putamen bilaterally, as well as a reference region in the occipital cortex, which is considered to have non-specific tracer uptake. [ 13 ]
-
Calculate the Striato-Occipital Ratio (SOR) for each striatal sub-region by dividing the mean activity in the striatal ROI by the mean activity in the occipital ROI. [ 9, 13 ]
-
Alternatively, perform a more complex kinetic analysis to determine the influx constant (Kocc or Ki) of [18F]-FDOPA. [ 3 ]
-
Visualizations
Caption: Experimental workflow for [18F]-FDOPA PET imaging in Parkinson's disease diagnosis.
Caption: Cellular mechanism of [18F]-FDOPA uptake and trapping in dopaminergic neurons.
Application Notes and Protocols for [18F]-FDOPA PET Image Acquisition and Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acquisition and analysis of [18F]-6-fluoro-L-3,4-dihydroxyphenylalanine ([18F]-FDOPA) Positron Emission Tomography (PET) imaging. [18F]-FDOPA is a radiolabeled amino acid analog used to visualize and quantify the activity of the enzyme L-aromatic amino acid decarboxylase (AADC), which is crucial in the synthesis of dopamine.[1][2] This makes it a valuable tool for assessing the integrity of the presynaptic dopaminergic system and for studying pathologies characterized by altered amino acid transport and metabolism.[2][3]
Principle of [18F]-FDOPA PET
[18F]-FDOPA is an analog of L-DOPA, the precursor to dopamine.[4][5] It is transported across the blood-brain barrier (BBB) by the large neutral amino acid transporter (LAT).[6][7] In dopaminergic neurons, [18F]-FDOPA is converted by AADC to [18F]-fluorodopamine, which is then stored in synaptic vesicles.[3][8] The accumulation of the radiotracer in specific brain regions, such as the striatum, reflects the density and function of dopaminergic nerve terminals.[2][3] Beyond neurology, [18F]-FDOPA PET is also utilized in oncology to image neuroendocrine tumors (NETs) and brain tumors, which often exhibit increased amino acid transport and decarboxylation activity.[7][9][10][11]
Signaling Pathway of [18F]-FDOPA
Caption: [18F]-FDOPA uptake and metabolism in a dopaminergic neuron.
I. Image Acquisition Protocol
This protocol outlines the steps for acquiring [18F]-FDOPA PET/CT or PET/MR images. Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible data.
Patient Preparation
Proper patient preparation is essential to minimize variability in [18F]-FDOPA uptake.
| Parameter | Recommendation | Rationale |
| Fasting | Minimum of 4 hours.[12][13] | To reduce competition from dietary amino acids for the LAT1 transporter.[14] |
| Diet | Low-protein diet the evening before the scan.[2][12] | To further minimize competition from amino acids.[12] |
| Medications | Withhold Parkinson's disease medications for at least 12 hours.[2][12] | To avoid interference with the dopaminergic system. |
| Carbidopa Premedication | Oral administration of 150-200 mg of carbidopa 1 hour before [18F]-FDOPA injection.[1][2][12] | To inhibit peripheral AADC, increasing the bioavailability of [18F]-FDOPA to the brain and tumor cells.[10] |
| Hydration | Encourage liberal water intake.[14] | To facilitate the clearance of the radiotracer and reduce radiation exposure to the bladder.[12] |
Radiotracer Administration and Imaging Parameters
| Parameter | Recommendation | Details |
| Radiotracer | [18F]-FDOPA | A fluorinated analog of L-DOPA.[15] |
| Administered Activity | 185-370 MBq (5-10 mCi) intravenously.[1][2][16] | The exact dose may vary based on institutional protocols and patient weight. |
| Uptake Period | 90 minutes post-injection for brain imaging.[2][12][17] For neuroendocrine tumors, imaging can start 30-60 minutes post-injection.[10][18] | Allows for sufficient tracer accumulation in the target tissues. |
| PET Scanner | PET/CT or PET/MR | Provides both functional (PET) and anatomical (CT/MR) information. |
| Acquisition Mode | 3D list mode acquisition.[2][12] | Allows for flexible reconstruction and motion correction.[12] |
| Acquisition Duration | 10-20 minutes for static brain imaging.[2][12][19] Dynamic scanning can be performed for 90 minutes for kinetic modeling.[16] | Optimal duration balances image quality and patient comfort.[2] |
| Image Reconstruction | Ordered-Subset Expectation Maximization (OSEM) algorithm.[1][18] | A common iterative reconstruction method. |
| Corrections | Attenuation, scatter, randoms, and decay correction.[12][13][18] | Essential for accurate quantification. |
Experimental Workflow for Image Acquisition
Caption: Standardized workflow for [18F]-FDOPA PET/CT image acquisition.
II. Image Analysis Techniques
The analysis of [18F]-FDOPA PET images can be performed using several quantitative methods to extract meaningful biological information.
Qualitative Visual Analysis
The initial assessment involves a visual inspection of the images. In neurological studies, particularly for Parkinson's disease, a healthy striatum shows a characteristic "comma-shaped" uptake pattern.[2][19] A reduction or absence of this pattern, especially in the putamen, is indicative of dopaminergic deficit.[2]
Semi-Quantitative Analysis: Standardized Uptake Value (SUV)
SUV is a widely used metric that normalizes the radioactivity concentration in a region of interest (ROI) to the injected dose and the patient's body weight.[20][21][22]
Formula: SUV = (Radioactivity concentration in ROI [kBq/mL]) / (Injected dose [MBq] / Body weight [kg])[20]
Protocol for SUV Calculation:
-
Draw ROIs on the PET images over the target structures (e.g., striatum, caudate, putamen, tumor) and a reference region (e.g., occipital cortex).
-
The software calculates the mean and maximum SUV (SUVmean and SUVmax) within each ROI.
-
For comparative analysis, SUV ratios (SUVR) are often calculated by dividing the SUV of the target region by the SUV of the reference region.[1]
Semi-Quantitative Analysis: Striatal-to-Occipital Ratio (SOR)
The SOR is a specific application of SUVR commonly used in Parkinson's disease studies.[1][23] It provides a measure of specific dopaminergic uptake relative to non-specific background activity.
Formula: SOR = (SUV in Striatum) / (SUV in Occipital Cortex)
Protocol for SOR Calculation:
-
Define ROIs for the striatum (or its subregions, caudate and putamen) and the occipital cortex.
-
Calculate the average SUV within each ROI.
-
Compute the ratio of the striatal SUV to the occipital SUV.
Quantitative Analysis: Kinetic Modeling
Kinetic modeling provides a more detailed quantification of the physiological processes underlying [18F]-FDOPA uptake and metabolism. This requires dynamic PET data acquired over a prolonged period (e.g., 90 minutes).[16]
A common model is the three-compartment model, which describes the transport of [18F]-FDOPA from plasma to the brain tissue and its subsequent conversion and trapping.[8]
Key Parameters from Kinetic Modeling:
| Parameter | Description | Typical Normal Values (Striatum) |
| K1 | The rate constant for the transport of [18F]-FDOPA from plasma to the tissue compartment (BBB transport). | 0.031 ± 0.006 mL/min/g[8] |
| k3 | The rate constant for the decarboxylation of [18F]-FDOPA to [18F]-fluorodopamine by AADC. | 0.041 ± 0.015 /min[8] |
| k4 | The turnover rate constant of [18F]-fluorodopamine and its metabolites. | 0.004 ± 0.002 /min[8] |
| Ki | The net influx rate constant, reflecting the overall uptake and trapping of the tracer. | - |
Protocol for Kinetic Modeling:
-
Acquire dynamic PET images over 90 minutes.
-
Obtain arterial blood samples throughout the scan to measure the time course of [18F]-FDOPA and its metabolites in plasma (arterial input function).
-
Define ROIs on the dynamic PET images.
-
Fit the time-activity curves from the ROIs and the arterial input function to a compartmental model using specialized software (e.g., SAAM II).[16]
Image Analysis Workflow
Caption: Workflow for the analysis of [18F]-FDOPA PET images.
III. Applications in Research and Drug Development
[18F]-FDOPA PET is a powerful tool in various research and clinical settings.
-
Parkinson's Disease and Movement Disorders: It is used to aid in the differential diagnosis of parkinsonian syndromes, monitor disease progression, and evaluate the efficacy of therapeutic interventions aimed at the dopaminergic system.[1][2][5]
-
Neuroendocrine Tumors (NETs): [18F]-FDOPA PET can be more sensitive than other imaging modalities for the detection of certain NETs, particularly those of the small intestine.[18][24][25]
-
Brain Tumors: It is used to delineate tumor extent, differentiate tumor recurrence from radiation necrosis, and guide biopsy and treatment planning.[9][26][27][28]
-
Drug Development: [18F]-FDOPA PET can serve as a biomarker to assess the target engagement and pharmacodynamic effects of novel drugs targeting the dopaminergic system or amino acid metabolism.
By following these standardized protocols, researchers and clinicians can ensure the acquisition of high-quality, quantitative data, thereby enhancing the utility of [18F]-FDOPA PET in their respective fields.
References
- 1. Quantification methods comparison in brain 18F-FDOPA PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of [18F]-FDOPA Brain PET Acquisition Times for Assessment of Parkinsonism in the Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nuclear Medicine Imaging Biomarkers in Parkinson’s Disease: Past, Present, and Future Directions [mdpi.com]
- 4. F-Dopa Brain PET Scan : What Is It, Preparation and Results Side Effects | Ganesh Diagnostic [ganeshdiagnostic.com]
- 5. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 6. 18F-FLT and 18F-FDOPA PET Kinetics in Recurrent Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-DOPA: the versatile radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics and modeling of L-6-[18F]fluoro-dopa in human positron emission tomographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of static and dynamic [18F]-F-DOPA PET parameters for detecting patients with glioma recurrence or progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Normal biodistribution pattern and physiologic variants of 18F-DOPA PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kfnm.dk [kfnm.dk]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. 18F-FDOPA PET/MRI for monitoring early response to bevacizumab in children with recurrent brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. snmmi.org [snmmi.org]
- 15. Fluorodopa (18F) - Wikipedia [en.wikipedia.org]
- 16. Pharmacokinetic Modeling of 18F-FDOPA PET in the Human Brain for Early Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jnm.snmjournals.org [jnm.snmjournals.org]
- 19. ajnr.org [ajnr.org]
- 20. Frontiers | In vivo18F-DOPA PET imaging identifies a dopaminergic deficit in a rat model with a G51D α-synuclein mutation [frontiersin.org]
- 21. Visual interpretation, not SUV ratios, is the ideal method to interpret 18F-DOPA PET scans to aid in the cure of patients with focal congenital hyperinsulinism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. radiopaedia.org [radiopaedia.org]
- 23. Research Portal [researchportal.murdoch.edu.au]
- 24. jnm.snmjournals.org [jnm.snmjournals.org]
- 25. Imaging of advanced neuroendocrine tumors with (18)F-FDOPA PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Visual and semi-quantitative analysis of 6-[18F]FDOPA PET/CT in patients with brain tumors and suspected tumor recurrence versus radionecrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Quantification of [18F]-FDOPA Uptake in Human Brain Studies
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for the quantification of 6-[18F]-fluoro-L-3,4-dihydroxyphenylalanine ([18F]-FDOPA) uptake in the human brain using Positron Emission Tomography (PET). The protocols described are intended for research and drug development purposes, focusing on applications in neurodegenerative diseases, particularly Parkinson's disease, and neuro-oncology.
Introduction
[18F]-FDOPA is a radiolabeled amino acid analog of L-DOPA, the precursor to dopamine. [18F]-FDOPA PET imaging is a powerful tool for the in vivo assessment of the presynaptic dopaminergic system. The uptake of [18F]-FDOPA in the brain reflects the transport of the tracer into nerve terminals, its decarboxylation by aromatic L-amino acid decarboxylase (AADC) to [18F]-fluorodopamine, and its subsequent storage in synaptic vesicles.[1][2][3] This process allows for the quantification of dopamine synthesis and storage capacity, which is particularly valuable in the study of Parkinson's disease, where a reduction in [18F]-FDOPA uptake in the striatum is a characteristic finding.[1][3] Additionally, [18F]-FDOPA is utilized in neuro-oncology to image brain tumors, as its uptake is often increased in tumor cells due to the overexpression of amino acid transporters.[4][5]
Signaling Pathway and Tracer Kinetics
The kinetic behavior of [18F]-FDOPA in the brain is complex. After intravenous injection, [18F]-FDOPA circulates in the plasma and crosses the blood-brain barrier (BBB) via the large neutral amino acid transporter (LAT).[6] In the brain, it is taken up by presynaptic dopaminergic neurons. A significant portion is also metabolized in the periphery to 3-O-methyl-6-[18F]-fluoro-L-DOPA (3-OMFD) by catechol-O-methyltransferase (COMT).[2] 3-OMFD can also cross the BBB and contribute to the measured PET signal. To minimize peripheral metabolism and increase the bioavailability of [18F]-FDOPA to the brain, patients are often pre-treated with a peripheral AADC inhibitor, such as carbidopa.[7]
The kinetics of [18F]-FDOPA in the brain can be described by compartmental models. A two-tissue compartment model is often sufficient for describing the kinetics in tumors, while a three-compartment model is generally required for the striatum to account for the conversion to [18F]-fluorodopamine and its storage.[6][8]
References
- 1. Pharmacokinetic Modeling of 18F-FDOPA PET in the Human Brain for Early Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An automatic analysis framework for FDOPA PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [18F] FDOPA standardized uptake values of brain tumors are not exclusively dependent on LAT1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of visual and semiquantitative analysis of 18F-FDOPA-PET/CT for recurrence detection in glioblastoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 18F-FLT and 18F-FDOPA PET Kinetics in Recurrent Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Normal biodistribution pattern and physiologic variants of 18F-DOPA PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Application of [18F]-FDOPA PET in Clinical Trials for Neuroprotective Drugs: A Guide for Researchers
Detailed Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]-6-fluoro-L-3,4-dihydroxyphenylalanine ([18F]-FDOPA) Positron Emission Tomography (PET) is a powerful molecular imaging technique used to assess the integrity and function of the presynaptic dopaminergic system in the brain. As a fluorinated analog of L-DOPA, [18F]-FDOPA is a precursor to dopamine and its uptake and conversion in the brain provide a quantitative measure of dopamine synthesis and storage capacity. This makes it an invaluable biomarker in the development of neuroprotective therapies for neurodegenerative conditions, most notably Parkinson's disease (PD). In clinical trials, [18F]-FDOPA PET can be employed to objectively monitor disease progression and evaluate the efficacy of investigational drugs aimed at slowing or halting the degeneration of dopaminergic neurons.
Mechanism of [18F]-FDOPA as a Biomarker
[18F]-FDOPA is transported across the blood-brain barrier via the large neutral amino acid transporter. Once in the brain, it is taken up by presynaptic dopaminergic neurons and converted to [18F]-fluorodopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). [18F]-fluorodopamine is then packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). The accumulation of the radiotracer in the striatum, particularly the putamen and caudate nucleus, is proportional to the number of viable dopaminergic nerve terminals and their metabolic activity. In Parkinson's disease, the progressive loss of these neurons leads to a quantifiable reduction in striatal [18F]-FDOPA uptake, which correlates with the severity of motor symptoms.[1]
Quantitative Data from [18F]-FDOPA PET Studies in Parkinson's Disease
The primary outcome measure in [18F]-FDOPA PET studies for neuroprotection is the change in the striatal [18F]-FDOPA uptake rate constant (Ki) over time. A successful neuroprotective agent would be expected to slow the rate of decline in Ki compared to a placebo group. The following tables summarize the typical annual rate of decline in striatal [18F]-FDOPA uptake in untreated Parkinson's disease patients and the outcomes from a select number of therapeutic intervention trials.
| Untreated Parkinson's Disease Progression | |||
| Striatal Region | Annual Rate of Ki Decline (%) | Study Population | Reference |
| Posterior Putamen | 10.3 ± 4.8 | Early PD | [2] |
| Anterior Putamen | 8.3 ± 6.3 | Early PD | [2] |
| Putamen (overall) | 8.1 | Early PD | [3] |
| Caudate Nucleus | 5.9 ± 5.1 | Early PD | [2] |
| Therapeutic Intervention Trials | ||||
| Intervention | Striatal Region | Change in [18F]-FDOPA Uptake | Study Duration | Reference |
| Lovastatin (80 mg/day) | Dominant Caudate | +1.2% ± 7.3% | 48 weeks | [4] |
| Dominant Putamen | +2.3% ± 7.1% | 48 weeks | [4] | |
| Placebo (for Lovastatin trial) | Dominant Caudate | -7.1% ± 8.2% | 48 weeks | [4] |
| Dominant Putamen | -6.4% ± 8.1% | 48 weeks | [4] | |
| Fetal Dopamine Cell Implantation | Putamen | +28.7% ± 2.5% at 1 year | 4 years | [5] |
| +38.0% ± 3.5% at 2 years | [5] |
Experimental Protocols for [18F]-FDOPA PET Imaging in Clinical Trials
The following protocols are synthesized from various sources to provide a comprehensive guide for conducting [18F]-FDOPA PET imaging in the context of a neuroprotective drug trial.
Participant Preparation
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to the scan to reduce competition from dietary amino acids for the same transporters as [18F]-FDOPA.
-
Medication Washout: Antiparkinsonian medications should be withheld for at least 12 hours (for standard-release formulations) or 24 hours (for controlled-release formulations) before the scan to avoid confounding effects on tracer uptake.
-
Carbidopa Premedication: To inhibit the peripheral decarboxylation of [18F]-FDOPA to [18F]-fluorodopamine, which cannot cross the blood-brain barrier, patients should be administered 150-200 mg of carbidopa orally 60 minutes prior to the radiotracer injection. This enhances the bioavailability of [18F]-FDOPA in the brain and improves image quality.
-
Hydration: Patients should be well-hydrated to facilitate the clearance of the radiotracer and reduce radiation exposure to the bladder.
Radiotracer Administration
-
Dose: A standard intravenous injection of 185 MBq (5 mCi) of [18F]-FDOPA is typically administered. The exact dose may vary slightly based on local protocols and patient weight.
-
Injection: The radiotracer should be administered as a bolus injection into a peripheral vein.
Image Acquisition
-
Uptake Period: Following the injection, there is an uptake period of 80-100 minutes to allow for the accumulation of the tracer in the striatum. The patient should rest in a quiet, dimly lit room during this time.
-
Positioning: The patient is positioned supine on the PET scanner bed with their head immobilized to minimize motion artifacts.
-
Scan Duration: A static brain scan is typically acquired for 15-20 minutes. Some protocols may involve a dynamic scan over a longer period (e.g., 90-120 minutes) to allow for kinetic modeling.
-
Attenuation Correction: A low-dose CT scan is performed for attenuation correction of the PET data.
Image Analysis
-
Image Reconstruction: PET images are reconstructed using standard algorithms such as Ordered Subsets Expectation Maximization (OSEM).
-
Region of Interest (ROI) Definition: ROIs are drawn on the reconstructed images to delineate the striatal subregions (caudate and putamen) and a reference region, typically the occipital cortex or cerebellum, where dopaminergic innervation is sparse. This can be done manually or using automated software.
-
Quantitative Analysis:
-
Striatal-to-Occipital Ratio (SOR) or Standardized Uptake Value Ratio (SUVR): This is a semi-quantitative measure calculated by dividing the mean tracer uptake in the striatal ROI by the mean uptake in the reference region.
-
Influx Rate Constant (Ki): For dynamic scans, graphical analysis methods (e.g., Patlak plot) are used to calculate the influx rate constant (Ki), which represents the rate of [18F]-FDOPA uptake and trapping in the striatum. This is considered a more robust quantitative measure.
-
Visualizations
Dopamine Synthesis Pathway and [18F]-FDOPA Mechanism
Experimental Workflow for [18F]-FDOPA PET in a Clinical Trial
Logical Relationship of [18F]-FDOPA PET as a Biomarker for Neuroprotection
References
- 1. mdpi.com [mdpi.com]
- 2. Rate of progression in Parkinson's disease: a 6-[18F]fluoro-L-dopa PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Progression of monoaminergic dysfunction in Parkinson's disease: a longitudinal 18F-dopa PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine Cell Implantation in Parkinson’s Disease: Long-Term Clinical and 18F-FDOPA PET Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for [¹⁸F]-FDOPA Imaging of Neuroendocrine Tumors
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the use of 6-[¹⁸F]-fluoro-L-3,4-dihydroxyphenylalanine ([¹⁸F]-FDOPA) Positron Emission Tomography/Computed Tomography (PET/CT) in the imaging of neuroendocrine tumors (NETs). [¹⁸F]-FDOPA PET/CT is a valuable molecular imaging technique for the diagnosis, staging, and monitoring of NETs due to the overexpression of amino acid transporters and the presence of L-DOPA decarboxylase in these tumors.
Principle of the Method
[¹⁸F]-FDOPA, a fluorinated analog of L-DOPA, is taken up by neuroendocrine tumor cells through large neutral amino acid transporters. Inside the cell, it is converted by the enzyme L-DOPA decarboxylase into [¹⁸F]-fluorodopamine, which is then stored in neurosecretory vesicles. This intracellular trapping of the radiotracer allows for the visualization of NETs with high sensitivity and specificity using PET imaging.
Patient Preparation
Proper patient preparation is crucial for optimal image quality and to minimize physiological background uptake of [¹⁸F]-FDOPA.
Table 1: Patient Preparation Protocol
| Parameter | Recommendation | Rationale |
| Fasting | Minimum of 4-6 hours prior to [¹⁸F]-FDOPA injection. | To reduce insulin levels and minimize competitive inhibition of tracer uptake. |
| Hydration | Patients should be well-hydrated. Water intake is permitted and encouraged.[1] | To ensure good renal clearance of the radiotracer and reduce radiation dose to the bladder. |
| Medications | No specific medication withdrawal is generally required.[1] | [¹⁸F]-FDOPA has no known major interactions with common medications. |
| Premedication with Carbidopa | Oral administration of 200 mg Carbidopa 1-2 hours before [¹⁸F]-FDOPA injection is recommended.[2][3] | Carbidopa is a peripheral L-DOPA decarboxylase inhibitor that reduces the peripheral metabolism of [¹⁸F]-FDOPA, thereby increasing its bioavailability for tumor uptake and reducing background signal from the pancreas and urinary tract.[2] |
Radiopharmaceutical Administration
The administration of [¹⁸F]-FDOPA should be performed by trained personnel in accordance with local regulations for handling radioactive materials.
Table 2: [¹⁸F]-FDOPA Administration Protocol
| Parameter | Recommendation | Notes |
| Dosage (Adults) | 2-4 MBq/kg of body weight. | The administered activity may be adjusted based on institutional protocols and scanner characteristics. |
| Route of Administration | Slow intravenous (IV) injection.[1] | Administer over approximately one minute. |
| Uptake Time | 20-30 minutes post-injection for delayed whole-body acquisition. An early acquisition at 5 minutes post-injection over the upper abdomen may also be performed.[3] | Tumor uptake of [¹⁸F]-FDOPA generally plateaus within 20 minutes.[2] |
PET/CT Image Acquisition
The following parameters are provided as a general guideline and may be adapted based on the specific PET/CT scanner and institutional protocols.
Table 3: PET/CT Image Acquisition Parameters
| Parameter | Recommendation |
| Scanner | PET/CT scanner |
| CT Acquisition | |
| Scan Type | Low-dose CT for attenuation correction and anatomical localization. A diagnostic quality CT may be performed if clinically indicated. |
| Scan Range | Vertex to mid-thigh |
| Tube Voltage | 120 kV |
| Tube Current | Modulated (e.g., CARE Dose4D) |
| Slice Thickness | 2-5 mm |
| PET Acquisition | |
| Acquisition Mode | 3D |
| Scan Range | Vertex to mid-thigh |
| Acquisition Time per Bed Position | 2-4 minutes |
| Image Reconstruction | Iterative reconstruction algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms. |
| Matrix Size | e.g., 128x128 or 256x256 |
| Filter | As per institutional protocol |
Image Interpretation
Image interpretation should be performed by a qualified nuclear medicine physician or radiologist with experience in [¹⁸F]-FDOPA PET/CT imaging.
-
Visual Analysis : Any focal uptake that is more intense than the surrounding background and does not correspond to physiological distribution should be considered suspicious for malignancy. Physiological uptake is normally seen in the striatum, liver, pancreas (can be reduced with carbidopa premedication), kidneys, and urinary bladder.
-
Semi-Quantitative Analysis (SUV) : The Standardized Uptake Value (SUV) can be used to quantify the tracer uptake in suspicious lesions. While there is no universally accepted cutoff value, higher SUVmax values are generally more indicative of malignancy. The liver can serve as a reference organ for calculating lesion-to-liver ratios.[1] In some contexts, a tumor-to-liver SUVpeak ratio of greater than 4.2 has been associated with a poorer prognosis in patients with metastatic midgut NETs.[4]
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
Caption: Workflow for [¹⁸F]-FDOPA PET/CT imaging of neuroendocrine tumors.
[¹⁸F]-FDOPA Uptake and Metabolism Pathway
Caption: Cellular uptake and metabolism of [¹⁸F]-FDOPA in neuroendocrine tumors.
References
- 1. kfnm.dk [kfnm.dk]
- 2. snmmi.org [snmmi.org]
- 3. Early 18F-FDOPA PET/CT imaging after carbidopa premedication as a valuable diagnostic option in patients with insulinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Tumor Uptake on 18F-FDOPA PET/CT Indicates Poor Prognosis in Patients with Metastatic Midgut Neuroendocrine Tumors: A Study from the Groupe d'étude des Tumeurs Endocrines and ENDOCAN-RENATEN Network - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinetic Modeling of [18F]-FDOPA Uptake in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
[6-18F]-L-fluoro-3,4-dihydroxyphenylalanine ([18F]-FDOPA) is a radiolabeled analog of L-DOPA, the precursor to dopamine. [18F]-FDOPA positron emission tomography (PET) is a powerful molecular imaging technique used to assess the integrity and function of the presynaptic dopaminergic system in the brain.[1][2][3] Its uptake and subsequent trapping in dopaminergic neurons reflect the activity of the enzyme aromatic L-amino acid decarboxylase (AADC) and the capacity for dopamine storage in synaptic vesicles.[1][3][4] This makes it an invaluable tool in the study of movement disorders like Parkinson's disease, as well as in neuro-oncology for imaging brain tumors and in psychiatry to investigate dopamine system dysregulation.[2][5]
Kinetic modeling of dynamic [18F]-FDOPA PET data allows for the quantification of specific physiological processes, providing more detailed and sensitive measures than static imaging or semi-quantitative methods like the Standardized Uptake Value (SUV).[1] These quantitative parameters, such as the influx rate constant (Ki), can serve as crucial biomarkers in research and drug development.
This document provides detailed application notes and protocols for the kinetic modeling of [18F]-FDOPA uptake in the brain, aimed at researchers, scientists, and drug development professionals.
[18F]-FDOPA Metabolic Pathway
[18F]-FDOPA, upon intravenous injection, is transported from the plasma across the blood-brain barrier (BBB) by the large neutral amino acid (LNAA) transporter.[4][6] In the brain, it is taken up by presynaptic dopaminergic neurons where it is decarboxylated by AADC to [18F]-fluorodopamine ([18F]-FDA).[4] [18F]-FDA is then sequestered into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[3][4] Peripherally, [18F]-FDOPA can be metabolized by catechol-O-methyltransferase (COMT) to 3-O-methyl-[18F]-fluorodopa (3-OMFD), which can also cross the BBB.[5][6] To enhance the brain uptake of [18F]-FDOPA and reduce peripheral metabolism, patients are often pre-treated with a peripheral AADC inhibitor, such as carbidopa, and sometimes a COMT inhibitor like entacapone.[5][6]
Experimental Protocols
Patient Preparation
-
Medication Discontinuation: Anti-parkinsonian medications should be discontinued prior to the scan to avoid interference with [18F]-FDOPA uptake. A common protocol is to withhold levodopa-containing drugs for 12 hours and other anti-parkinsonian drugs for 2 days.[1][7]
-
Diet: Patients should follow a low-protein diet for 24 hours before the scan, as other amino acids can compete with [18F]-FDOPA for transport across the BBB.[7] Patients should be fasting for at least 4 hours prior to the study.[7]
-
Peripheral Enzyme Inhibition: To increase the bioavailability of [18F]-FDOPA to the brain, oral administration of carbidopa (e.g., 150 mg) is given 1 hour before the tracer injection.[5] In some research settings, entacapone (e.g., 400 mg) may also be administered to inhibit COMT.[5]
[18F]-FDOPA Administration and PET Data Acquisition
-
Tracer Injection: A bolus intravenous injection of [18F]-FDOPA is administered. The injected dose typically ranges from 150 MBq to 379 MBq (approximately 4 to 10 mCi).[1][5]
-
Dynamic PET Scanning: Dynamic emission scanning is initiated simultaneously with the tracer injection. A typical dynamic acquisition protocol lasts for 90-95 minutes.[1][5]
-
Framing Protocol: The acquired data is reconstructed into a series of time frames of increasing duration. A representative framing schedule is:
-
8 x 15 seconds
-
3 x 60 seconds
-
5 x 120 seconds
-
16 x 300 seconds[5]
-
-
Attenuation Correction: A low-dose CT or an MRI-based attenuation correction map is acquired before the emission scan.[5][8]
-
Image Reconstruction: Data should be reconstructed using an iterative algorithm (e.g., Ordered Subset Expectation Maximization - OSEM), with corrections for attenuation, scatter, and random coincidences.[8][9]
Data Analysis and Kinetic Modeling
The overall workflow for analyzing dynamic [18F]-FDOPA PET data involves several key steps, from initial image processing to the final extraction of quantitative kinetic parameters.
Image Pre-processing
-
Motion Correction: Dynamic frames are aligned to a reference frame (e.g., one acquired 15 minutes post-injection) to correct for patient head motion during the long scan.[2]
-
Co-registration: The PET images are co-registered to a high-resolution anatomical MRI of the same subject to facilitate accurate delineation of brain regions of interest (ROIs).[5]
Time-Activity Curve (TAC) Generation
-
ROIs are drawn on the co-registered MRI for brain regions of interest, such as the striatum, caudate, putamen, and a reference region (e.g., cerebellum or occipital cortex).[1][6][10]
-
The mean radioactivity concentration within each ROI is calculated for each time frame to generate time-activity curves (TACs).
Kinetic Models
The choice of kinetic model depends on the research question, the available data (e.g., arterial blood sampling), and the desired level of quantification.
Compartmental models describe the exchange of the tracer between different physiological compartments.
-
Two-Tissue Compartment Model (2TCM): This is a commonly used model for [18F]-FDOPA in the brain.[1][11] It models the tracer in the plasma, a non-displaceable tissue compartment (free and non-specifically bound tracer), and a specifically trapped compartment (metabolized [18F]-FDA).
-
Rate Constants: The model estimates several rate constants:
-
K1: Rate of transport from plasma to the tissue compartment (ml/cm³/min).
-
k2: Rate of transport from the tissue back to plasma (min-1).
-
k3: Rate of conversion of [18F]-FDOPA to [18F]-FDA (min-1). This is often the parameter of primary interest as it reflects AADC activity.[1]
-
k4: Rate of clearance of trapped metabolites from the brain (min-1). In some simplified models, k4 is fixed to zero, assuming irreversible trapping.[1][9]
-
-
-
Net Influx Constant (Ki): A macroparameter representing the overall uptake and trapping of the tracer can be calculated from the rate constants: Ki = (K1 * k3) / (k2 + k3).[11][12]
These methods do not require arterial blood sampling and instead use the TAC from a reference region, assumed to be devoid of specific tracer uptake (e.g., cerebellum or occipital cortex), as a surrogate input function.[6]
-
Patlak Plot: This graphical analysis is used for tracers with irreversible or slowly reversible kinetics.[6][13] It creates a linear plot after an initial equilibrium period.
-
Logan Plot: This method is suitable for tracers with reversible uptake.[13][15] For [18F]-FDOPA, it can be used to estimate the total distribution volume (VT), which is the ratio of the tracer concentration in tissue to that in plasma at equilibrium.[9][15]
Quantitative Data Summary
The following tables summarize typical kinetic parameters reported in the literature for different brain regions and populations. Values can vary significantly based on the specific modeling approach, software, and patient population.
Table 1: [18F]-FDOPA Kinetic Parameters in Parkinson's Disease (PD) vs. Healthy Controls (HC)
| Parameter | Region | PD Patients | Healthy Controls | Reference |
| K1 (min-1) | Contralateral Putamen | 0.0109 | 0.0124 (Ipsilateral) | [1] |
| k3 (min-1) | Contralateral Putamen | 0.0098 | 0.0146 (Ipsilateral) | [1] |
| Kiref (min-1) | Putamen | ~0.010 - 0.015 | ~0.020 - 0.025 | General literature trend |
| Kiref (min-1) | Caudate | ~0.015 - 0.020 | ~0.020 - 0.025 | General literature trend |
Note: In PD, the "contralateral" side refers to the brain hemisphere opposite the more affected side of the body, while the "ipsilateral" side serves as an internal control.[1]
Table 2: [18F]-FDOPA Kinetic Parameters in Brain Tumors
| Parameter | Tumor Type | Value (min-1) | Interpretation | Reference |
| K1 | High-Grade Glioma | Significantly Higher | Increased amino acid transport | [9] |
| Ki | High-Grade Glioma | Significantly Higher | Increased uptake and trapping | [9] |
| VT (Logan Plot) | High-Grade Glioma | Higher than Low-Grade | Larger distribution volume | [9] |
Conclusion
Kinetic modeling of dynamic [18F]-FDOPA PET data provides robust, quantitative biomarkers of presynaptic dopaminergic function. The use of compartmental models or graphical analysis techniques allows for the estimation of key physiological parameters like the influx rate constant Ki, which is more sensitive and specific than simpler, semi-quantitative measures. Adherence to standardized protocols for patient preparation, data acquisition, and analysis is critical for obtaining reliable and reproducible results. These quantitative outcomes are essential for advancing our understanding of neurological and oncological diseases and for evaluating the efficacy of novel therapeutic interventions in drug development.
References
- 1. Pharmacokinetic Modeling of 18F-FDOPA PET in the Human Brain for Early Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An automatic analysis framework for FDOPA PET neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of FLUORODOPA F-18? [synapse.patsnap.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. TPC - Analysis of PET measurements of FDOPA [turkupetcentre.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Dynamic 18F-FDOPA-PET/MRI for the preoperative evaluation of gliomas: correlation with stereotactic histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Dynamic 18F-FDopa PET Imaging for Newly Diagnosed Gliomas: Is a Semiquantitative Model Sufficient? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generalized whole-body Patlak parametric imaging for enhanced quantification in clinical PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Logan plot - Wikipedia [en.wikipedia.org]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. New insight into the analysis of 6-[18F]fluoro-L-DOPA PET dynamic data in brain tissue without an irreversible compartment: comparative study of the Patlak and Logan analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quality Control of Clinical-Grade [¹⁸F]-FDOPA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control procedures for the positron emission tomography (PET) radiopharmaceutical, [¹⁸F]-FDOPA (6-[¹⁸F]-fluoro-L-3,4-dihydroxyphenylalanine). Adherence to these protocols is critical to ensure the safety, purity, and efficacy of the radiotracer for clinical use in diagnosing conditions such as Parkinson's disease and neuroendocrine tumors.[1][2][3][4]
Overview of Quality Control Workflow
The quality control of [¹⁸F]-FDOPA involves a series of tests to verify its identity, purity, and safety for intravenous injection.[1][2][5] The general workflow begins immediately after radiosynthesis and purification, with tests performed to meet release criteria before administration to patients.
Caption: General workflow for the quality control of clinical-grade [¹⁸F]-FDOPA.
[¹⁸F]-FDOPA Mechanism of Action
[¹⁸F]-FDOPA is an analog of L-DOPA and is transported into presynaptic dopaminergic neurons by the large neutral amino acid transporter (LAT).[6][7] Inside the neuron, it is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form [¹⁸F]-fluorodopamine, which is then stored in synaptic vesicles.[6][7] The accumulation of the radiotracer allows for the visualization of the integrity of the dopaminergic system.
Caption: Simplified signaling pathway of [¹⁸F]-FDOPA in a dopaminergic neuron.
Quality Control Specifications
The acceptance criteria for clinical-grade [¹⁸F]-FDOPA are defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[5][8][9]
| Test | Specification |
| Appearance | Clear, colorless, and free from particulate matter |
| pH | 4.0 - 5.5 |
| Radionuclidic Identity | Gamma-ray spectrum consistent with ¹⁸F (511 keV peak) |
| Radionuclidic Purity | ≥ 99.5% ¹⁸F |
| Radiochemical Purity | ≥ 95% [¹⁸F]-FDOPA |
| Enantiomeric Purity | ≥ 96% L-form ([¹⁸F]-L-FDOPA) |
| Residual Solvents | Acetonitrile: ≤ 0.82 mg/mL, Ethanol: ≤ 10 mg/mL |
| Bacterial Endotoxins | < 35 IU/mL |
| Sterility | Sterile |
Experimental Protocols
Radiochemical Purity and Identity
Method: High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify [¹⁸F]-FDOPA from radiochemical impurities.
-
Instrumentation: HPLC system with a radioactivity detector and a UV detector.
-
Column: Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A filtered and degassed mixture of 0.1% acetic acid in water and methanol (e.g., 97:3 v/v).[8][11]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection:
-
Radioactivity detector for [¹⁸F]-FDOPA and related radiochemical impurities.
-
UV detector (280 nm) for non-radioactive impurities.[12]
-
-
Procedure:
-
Prepare a reference standard solution of L-DOPA.
-
Inject a sample of the [¹⁸F]-FDOPA final product into the HPLC system.
-
Record the chromatograms from both the radioactivity and UV detectors.
-
Identity: The retention time of the principal radioactive peak should correspond to that of the L-DOPA reference standard.
-
Purity: Calculate the radiochemical purity by determining the percentage of the total radioactivity that corresponds to the [¹⁸F]-FDOPA peak.
-
Enantiomeric Purity
Method: Chiral High-Performance Liquid Chromatography (Chiral HPLC)
-
Objective: To separate the L-enantiomer ([¹⁸F]-L-FDOPA) from the D-enantiomer ([¹⁸F]-D-FDOPA). The L-form is the biologically active isomer.[13]
-
Instrumentation: HPLC system with a radioactivity detector.
-
Column: Chiral column (e.g., CrownPak CR(+)).[13]
-
Mobile Phase: An aqueous solution of an appropriate acid (e.g., perchloric acid) or a mixture such as 75% ethanol in water.[5]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Procedure:
-
Inject a sample of the [¹⁸F]-FDOPA final product.
-
Record the radio-chromatogram.
-
Identify the peaks corresponding to the L- and D-enantiomers based on a reference standard.
-
Calculate the enantiomeric purity by determining the percentage of radioactivity corresponding to the [¹⁸F]-L-FDOPA peak relative to the total radioactivity of both enantiomers.
-
Residual Solvents
Method: Gas Chromatography (GC)
-
Objective: To quantify the amount of residual solvents (e.g., ethanol, acetonitrile, DMSO) from the synthesis process.[1][14]
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).[14]
-
Column: A suitable capillary column (e.g., TG-WAXMS, 30 m x 0.53 mm x 0.50 µm).[5]
-
Injector Temperature: ~200 °C.
-
Detector Temperature: ~250 °C.
-
Carrier Gas: Helium or Nitrogen.
-
Procedure:
-
Prepare standard solutions of the potential residual solvents in water.
-
Create a calibration curve for each solvent.
-
Inject a sample of the [¹⁸F]-FDOPA final product into the GC.
-
Quantify the amount of each residual solvent by comparing the peak areas to the calibration curve.
-
Radionuclidic Identity and Purity
Method: Gamma-Ray Spectroscopy
-
Objective: To confirm the identity of the radionuclide as ¹⁸F and to determine its purity.
-
Instrumentation: A multichannel analyzer (MCA) with a high-purity germanium (HPGe) or sodium iodide (NaI) detector.[8][15]
-
Procedure:
-
Acquire a gamma-ray spectrum of the [¹⁸F]-FDOPA sample.
-
Identity: The spectrum should show a prominent photopeak at 511 keV, which is characteristic of positron emitters like ¹⁸F.
-
Purity: The spectrum should not contain any significant gamma peaks from other radionuclides.[11] The half-life can also be measured and should be approximately 109.7 minutes.[11][16]
-
Sterility and Bacterial Endotoxin Testing
-
Sterility Testing:
-
Objective: To ensure the absence of viable microorganisms.
-
Method: As per USP <71> or Ph. Eur. 2.6.1, typically using direct inoculation or membrane filtration methods.[17] The product is incubated in suitable culture media for 14 days.[17] Due to the short half-life of ¹⁸F, the product is often released before the completion of the sterility test, with the test being performed retrospectively.[16]
-
-
Bacterial Endotoxin Testing (LAL Test):
-
Objective: To detect and quantify bacterial endotoxins.
-
Method: As per USP <85> or Ph. Eur. 2.6.14, using the Limulus Amebocyte Lysate (LAL) test, often via a kinetic chromogenic method.[16] This test must be completed before the product is released for clinical use.
-
References
- 1. e-century.us [e-century.us]
- 2. HPLC-free and cassette-based nucleophilic production of [18F]FDOPA for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC-free and cassette-based nucleophilic production of [18F]FDOPA for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. snmmi.org [snmmi.org]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Quality control procedure for 6-[18F]fluoro-L-DOPA: a presynaptic PET imaging ligand for brain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ftp.uspbpep.com [ftp.uspbpep.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. A generic gas chromatography method for determination of residual solvents in PET radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. escopharma.com [escopharma.com]
- 16. Automatic Production of [18F]F-DOPA Using the Raytest SynChrom R&D Module - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmaceutical Sterility & Endotoxin Testing & Antimicrobial Efficacy | Lucideon [lucideon.com]
Application of [18F]-FDOPA in Pediatric Neuro-oncology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]-FDOPA (6-[18F]-fluoro-L-3,4-dihydroxyphenylalanine) is a radiolabeled amino acid analog that has emerged as a valuable molecular imaging agent in pediatric neuro-oncology. Its uptake is primarily mediated by the L-type amino acid transporter 1 (LAT1), which is overexpressed in many pediatric brain tumors.[1][2][3] Unlike [18F]-FDG, the most commonly used PET tracer, [18F]-FDOPA exhibits low uptake in normal brain parenchyma, providing a high tumor-to-background ratio and enabling superior tumor delineation.[1][4] This characteristic is particularly advantageous for imaging non-enhancing and low-grade gliomas, where conventional MRI may be less informative.[4][5]
These application notes provide a comprehensive overview of the use of [18F]-FDOPA PET in the management of pediatric brain tumors, including detailed protocols for clinical and research applications.
Clinical Applications
[18F]-FDOPA PET imaging offers significant advantages across various stages of pediatric brain tumor management:
-
Initial Diagnosis and Tumor Grading: [18F]-FDOPA PET can help differentiate neoplastic from non-neoplastic lesions and provide metabolic information that may correlate with tumor grade.[5][6] Higher [18F]-FDOPA uptake has been observed in high-grade gliomas compared to low-grade gliomas.[7]
-
Delineation of Tumor Extent and Biopsy Guidance: By highlighting metabolically active tumor regions, [18F]-FDOPA PET can define tumor boundaries more accurately than conventional MRI, especially in infiltrative and non-enhancing tumors.[1][4] This is crucial for surgical planning and for guiding stereotactic biopsies to the most aggressive parts of the tumor.
-
Treatment Planning: Integration of [18F]-FDOPA PET data into radiotherapy planning allows for more precise targeting of the biological tumor volume, potentially improving treatment efficacy while sparing surrounding healthy tissue.
-
Assessment of Treatment Response: [18F]-FDOPA PET can provide an early indication of treatment response, often before anatomical changes are visible on MRI.[2] A decrease in tracer uptake can signify effective therapy.
-
Differentiation of Tumor Recurrence from Post-Treatment Changes: Distinguishing true tumor progression from treatment-related effects, such as radiation necrosis or pseudoprogression, is a significant challenge in neuro-oncology. [18F]-FDOPA PET has shown high accuracy in this differentiation, as recurrent tumors typically exhibit increased amino acid metabolism, whereas treatment-related changes do not.[4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters derived from [18F]-FDOPA PET studies in pediatric brain tumors. These values can vary depending on the specific tumor type, imaging protocol, and data analysis methodology.
Table 1: [18F]-FDOPA PET Uptake Values in Pediatric Brain Tumors
| Tumor Type | N | SUVmax (mean ± SD or range) | Tumor-to-Background Ratio (TBR) (mean ± SD or range) | Reference |
| Recurrent Gliomas (5 low-grade, 1 high-grade) | 6 | Baseline: 1.9 - 3.4 | Baseline TBRmax: 2.2 - 4.9 | [1] |
| Low-Grade Gliomas | 50 | > 1.75 (predictive of progression) | - | [6] |
| High-Grade Gliomas (Glioblastoma) | - | 7.15 (mean) | - | [7] |
| Low-Grade Gliomas | - | 3.85 (mean) | - | [7] |
| Gliomas (Grade II, III, IV) | - | - | GBM: 2.40 ± 0.43, Grade III: 2.15 ± 0.43, Grade II: 2.11 ± 0.44 | [8] |
Table 2: Diagnostic Performance of [18F]-FDOPA PET in Glioma
| Application | Metric | Value (95% CI) | Reference |
| Glioma Diagnosis | Sensitivity | 0.90 (0.86–0.93) | [9] |
| Specificity | 0.75 (0.65–0.83) | [9] | |
| Glioma Grading | Sensitivity | 0.88 (0.81–0.93) | [9] |
| Specificity | 0.73 (0.64–0.81) | [9] |
Experimental Protocols
1. Patient Preparation
-
Fasting: Patients should fast for a minimum of 4 hours (infants: 2 hours) prior to [18F]-FDOPA injection to minimize competitive inhibition of tracer uptake by dietary amino acids. Water is permitted.[10]
-
Medication Review: Review the patient's medications. Certain drugs, such as those affecting dopamine metabolism, may interfere with [18F]-FDOPA uptake and should be discontinued if clinically feasible.
-
Premedication with Carbidopa: In some protocols, oral carbidopa (a peripheral aromatic L-amino acid decarboxylase inhibitor) is administered 1-1.5 hours before [18F]-FDOPA injection. This blocks the peripheral conversion of [18F]-FDOPA to [18F]-dopamine, thereby increasing the bioavailability of the tracer for brain uptake. However, this is not universally practiced, and some studies have shown good results without it.[6]
-
Sedation: For young children who are unable to remain still for the duration of the scan, sedation or general anesthesia may be necessary. This should be managed by a qualified pediatric anesthesiologist.
2. [18F]-FDOPA Administration and Imaging
-
Dosage: The administered dose of [18F]-FDOPA is weight-based. A common dosage is 3.0 MBq/kg (0.08 mCi/kg), with a minimum dose of 74 MBq (2 mCi) and a maximum of 185 MBq (5 mCi).[3]
-
Injection: Administer [18F]-FDOPA as an intravenous bolus injection.
-
Uptake Period: The patient should rest in a quiet, dimly lit room for the uptake period. Imaging typically begins 10-20 minutes after injection.[2][6]
-
Imaging Acquisition (PET/CT or PET/MRI):
-
Positioning: The patient is positioned supine on the scanner bed with the head securely placed in a head holder to minimize motion.
-
Scan Duration: Dynamic imaging is often performed for the first 30-60 minutes post-injection, followed by a static acquisition. A typical static acquisition of the brain takes 10-20 minutes.
-
Attenuation Correction: A low-dose CT scan or a dedicated MRI sequence is used for attenuation correction of the PET data.
-
Reconstruction: PET images are reconstructed using an iterative algorithm (e.g., OSEM - Ordered Subsets Expectation Maximization).
-
3. Data Analysis
-
Visual Analysis: [18F]-FDOPA PET images are visually assessed for areas of focal uptake that are greater than the surrounding normal brain tissue.
-
Semi-Quantitative Analysis:
-
Standardized Uptake Value (SUV): Regions of interest (ROIs) are drawn around the tumor and in a reference region (e.g., contralateral normal brain parenchyma or striatum). The maximum (SUVmax) and mean (SUVmean) uptake values within the tumor ROI are calculated.
-
Tumor-to-Background Ratio (TBR): The ratio of the tumor SUVmax or SUVmean to the SUVmean of the reference region is calculated to provide a normalized measure of tracer uptake.
-
Visualizations
Caption: [18F]-FDOPA uptake and metabolism in pediatric brain tumor cells.
Caption: Experimental workflow for [18F]-FDOPA PET imaging in pediatric neuro-oncology.
Caption: Clinical applications of [18F]-FDOPA PET in pediatric neuro-oncology.
References
- 1. 18F-FDOPA PET/MRI for monitoring early response to bevacizumab in children with recurrent brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards an Automated Approach to the Semi-Quantification of [18F]F-DOPA PET in Pediatric-Type Diffuse Gliomas [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. tech.snmjournals.org [tech.snmjournals.org]
- 5. Clinical application of 18F-DOPA PET/TC in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of [18F]fluorodopa positron emission tomography in grading of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [18F] FDOPA standardized uptake values of brain tumors are not exclusively dependent on LAT1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 18F-DOPA uptake parameters in glioma: effects of patients’ characteristics and prior treatment history - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diagnostic and grading accuracy of 18F-FDOPA PET and PET/CT in patients with gliomas: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. childrenshospital.org [childrenshospital.org]
Troubleshooting & Optimization
Improving radiochemical yield of [18F]-FDOPA synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the radiochemical yield (RCY) and purity of [18F]-FDOPA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for [18F]-FDOPA?
There are two main pathways for synthesizing [18F]-FDOPA: electrophilic and nucleophilic substitution.[1][2] Electrophilic methods, often using [18F]F₂ gas, were developed first but can suffer from low molar activity due to the use of a carrier gas.[1][3] Nucleophilic methods utilize [18F]fluoride, which is readily available from most medical cyclotrons, and generally produce a product with higher molar activity.[3][4][5]
Q2: Why is nucleophilic synthesis now more common for clinical production?
Nucleophilic synthesis is often preferred because it uses no-carrier-added (NCA) [18F]fluoride produced from the 18O(p,n)18F nuclear reaction.[6] This approach leads to a higher molar activity of the final product, which is crucial for high-quality clinical imaging.[3][4] Furthermore, it avoids the need for specialized and corrosive electrophilic fluorinating agents like [18F]F₂ gas.[3][7][8]
Q3: What is a typical radiochemical yield (RCY) for nucleophilic [18F]-FDOPA synthesis?
The RCY for [18F]-FDOPA varies significantly depending on the specific method, precursor, and level of automation. Reported non-decay corrected yields can range from as low as 5.5% to over 30%.[2][4] For example, cassette-based automated systems often report yields in the 9-15% range, while newer copper-mediated methods have shown yields of 35-55% in manual syntheses.[5][6][7]
Q4: What are the critical steps in a typical automated nucleophilic synthesis?
A standard multi-step nucleophilic synthesis, often performed on an automated module, includes:
-
[18F]Fluoride Trapping: The [18F]F⁻ from the cyclotron target water is trapped on an anion exchange cartridge (e.g., QMA).[4]
-
Elution: The trapped [18F]F⁻ is eluted into the reactor using a phase transfer catalyst like tetrabutylammonium bicarbonate (TBAHCO₃) or a Kryptofix/potassium carbonate mixture.[4][9]
-
Azeotropic Drying: Water is removed from the [18F]F⁻-catalyst complex by repeated additions and evaporations of acetonitrile.[4]
-
Nucleophilic Fluorination: The dried [18F]F⁻ complex is reacted with a precursor (e.g., a nitro- or iodonium salt-based precursor) at high temperature.[1][6][7]
-
Intermediate Purification: The resulting 18F-labeled intermediate is typically purified using solid-phase extraction (SPE) cartridges.[4][6]
-
Oxidation & Hydrolysis: Subsequent chemical steps, such as Baeyer-Villiger oxidation and acid hydrolysis, are performed to reveal the final [18F]-FDOPA structure.[4][6]
-
Final Purification: The crude product is purified, often using SPE cartridges or semi-preparative HPLC, to ensure high radiochemical purity.[2][4][7]
Troubleshooting Guide
This section addresses common issues encountered during [18F]-FDOPA synthesis.
Issue 1: Low Overall Radiochemical Yield (RCY)
Q: My overall RCY is consistently low (<10%). How do I identify the cause?
A low RCY can result from inefficiencies at multiple points in the synthesis. A critical first step is to analyze the distribution of radioactivity across the automated synthesizer's components (waste vials, cartridges, reactor) after the synthesis is complete.[4] This will help pinpoint the step with the most significant activity loss. The initial radiolabeling, oxidation, and hydrolysis steps are common sources of poor yield.[4]
Q: How can the initial 18F-radiolabeling step be improved?
This is often one of the least efficient steps.[4] Consider the following:
-
Incomplete Drying: The presence of residual water is a primary cause of failed or low-yield nucleophilic fluorination. Ensure the azeotropic drying step is thorough by repeating the acetonitrile addition and evaporation process at least two to three times.[4]
-
Precursor Amount: Counterintuitively, using a smaller amount of the precursor can sometimes improve labeling efficiency and overall yield.[9]
-
Reagents and Solvents: The choice of phase transfer catalyst and solvent is critical. Some studies suggest that using Kryptofix (K2.2.2) with dimethylformamide (DMF) can result in higher labeling yields compared to tetrabutylammonium (TBA) salts with dimethyl sulfoxide (DMSO).[4]
-
Reaction Conditions: Optimize the reaction temperature and time. A common condition is heating the precursor with the dried [18F]fluoride complex at 130°C for 10 minutes.[4]
Q: I'm observing a significant loss of activity during the deprotection/hydrolysis step. What could be wrong?
The [18F]-FDOPA molecule can be sensitive to decomposition under harsh acidic deprotection conditions.[10]
-
Stabilizers: The addition of a radical scavenger like ascorbic acid to the acid hydrolysis mixture is crucial to prevent the degradation of the final product.[5][10]
-
Temperature and Time: Carefully control the temperature and duration of the hydrolysis step to ensure complete deprotection without causing significant product decomposition.
Q: My yield is low due to problems during purification. What are common purification pitfalls?
-
SPE Cartridge/Line Blockage: Unreacted precursor, which has poor aqueous solubility, can precipitate when water-based solutions are added to the reaction mixture for SPE purification.[6][9] This precipitate can block transfer lines and cartridges, leading to major activity losses. Optimizing the solvent mixture for loading onto the SPE cartridge is essential.
-
Inefficient HPLC Purification: In HPLC-based purifications, issues like poor peak resolution, peak tailing, or ghost peaks from previous runs can reduce the isolated yield of pure [18F]-FDOPA.[11] To mitigate this, use only HPLC-grade solvents, ensure the column is properly equilibrated, and consider a pre-purification step (e.g., on an Oasis HLB cartridge) to remove contaminants like copper catalysts before injection.[5][11]
Issue 2: Poor Radiochemical Purity (RCP)
Q: My final product has low radiochemical purity (<95%). What are the likely impurities and how can I remove them?
Common impurities include unreacted [18F]fluoride, partially deprotected intermediates, or chemical byproducts like 6-OH-DOPA.[10]
-
Optimize Final Purification:
-
For Cassette/SPE Systems: The final purification train often involves multiple cartridges (e.g., C18, HRP, Alumina) designed to trap specific impurities.[4] Ensure the correct cartridges are used and are not expired. An alumina cartridge, for instance, is effective at removing residual [18F]fluoride.[4]
-
For HPLC Systems: Adjust the mobile phase composition, gradient, and flow rate to achieve baseline separation of [18F]-FDOPA from all radioactive and UV-active impurities.[2]
-
-
Improve Product Stability: [18F]-FDOPA is known to be unstable at neutral or basic pH.[12] The final product should be formulated in a sufficiently acidic buffer to prevent degradation and the release of free [18F]fluoride.[12] If a neutral pH is required, a specific formulation containing stabilizers like 5% ethanol in a phosphate buffer has been shown to maintain high purity for several hours.[12]
Issue 3: Inconsistent Results with Automated Cassette Systems
Q: My automated synthesis is unreliable, with frequent failures or widely varying yields. What should I investigate?
-
Reagent Dissolution: In some cassette designs, the automated addition of solvent to vials containing solid reagents can be vigorous. This may cause solid material to become stuck to the vial surface, preventing it from dissolving and participating in the reaction, leading to failure.[2]
-
Module Contamination: Insufficient cleaning of the synthesis module's reactor and transfer lines between runs can lead to cross-contamination and inconsistent results.[9] If automated cleaning cycles are inadequate, manual cleaning of key components may be necessary.[9]
-
Precursor Handling: To improve consistency, consider preparing the precursor solution in a disposable syringe rather than relying on the module's reusable vials and automated cleaning, which can be a source of variability.[9]
Data Summary Tables
Table 1: Comparison of Selected Nucleophilic [18F]-FDOPA Synthesis Methods
| Synthesis Method | Precursor Type | System | Synthesis Time (min) | RCY (non-decay corrected) | Molar Activity (Ci/µmol) | Reference |
| Cassette-based (SPE purification) | Nitro-precursor | GE FASTlab 2 | ~140 | 9.3 - 9.8% | 2.1 - 3.9 | [7] |
| Cassette-based (SPE purification) | Nitro-precursor | NEPTIS module | ~70 | 5.5 ± 1.5% | Not Reported | [4] |
| Cassette-based (HPLC purification) | Chiral precursor | Custom Module | 110 | 10 - 15% | 2.0 - 5.0 | [1] |
| Copper-mediated | BPin precursor | TRACERLab FXFN | 70 | 30 ± 8% | > 4.0 | [2] |
| Photoredox Flow Chemistry | BPin precursor | Custom Flow Reactor | Not Reported | 24.3% | 23.3 ± 3.2 | [13] |
Table 2: Quick Troubleshooting Reference
| Problem | Potential Cause | Recommended Solution |
| Low RCY | Incomplete azeotropic drying of [18F]fluoride. | Repeat acetonitrile addition and evaporation 2-3 times. |
| Suboptimal precursor amount or reaction conditions. | Titrate precursor amount; optimize temperature and time for fluorination. | |
| Degradation during acid hydrolysis. | Add ascorbic acid to the deprotection mixture. | |
| Blockage of SPE cartridges or transfer lines. | Check for precipitation; optimize solvent mixture for loading onto SPE. | |
| Low RCP | Incomplete separation of impurities. | Optimize HPLC conditions or SPE cartridge train. |
| Product instability in final formulation. | Ensure final product pH is acidic or use a validated neutral pH buffer. | |
| Inconsistent Yields | Incomplete dissolution of solid reagents in cassette. | Manually inspect cassette vials after automated solvent addition. |
| Cross-contamination from previous runs. | Implement a more rigorous manual cleaning protocol for the reactor. |
Experimental Protocols
Protocol 1: General Method for Automated Nucleophilic Synthesis (Cassette-Based)
This protocol outlines the typical steps for a three-step nucleophilic synthesis using a commercial automated module and a nitro-precursor.
-
System Preparation: Load the synthesis module with a new, sterile disposable cassette. Place the vials containing the precursor, reagents, and solvents onto the cassette as specified by the manufacturer.
-
[18F]Fluoride Delivery: Transfer the [18F]fluoride in [¹⁸O]H₂O from the cyclotron to the synthesis module.
-
Fluoride Trapping and Elution: The module automatically passes the target water through a QMA cartridge to trap the [18F]F⁻. The fluoride is then eluted into the reactor with 0.075M TBAHCO₃.[4]
-
Azeotropic Drying: The fluoride/TBA complex is dried by heating at 80°C under vacuum, with two subsequent additions and evaporations of acetonitrile.[4]
-
Nucleophilic Fluorination: The nitro-precursor dissolved in DMSO is added to the reactor. The mixture is heated to 130°C for 10 minutes to form the 18F-labeled intermediate.[4]
-
Intermediate SPE Purification: The reaction mixture is passed through a C18ec cartridge to trap the labeled precursor, while the DMSO and unreacted fluoride are sent to waste.[4]
-
Oxidation: The labeled intermediate is treated with an oxidizing agent, such as meta-chloroperoxybenzoic acid (mCPBA).
-
Hydrolysis: The protecting groups are removed by heating with a strong acid (e.g., HCl).[4]
-
Final Purification & Formulation: The crude product is passed through a series of SPE cartridges (e.g., HRP, C18, Alumina) to remove impurities.[4] The purified [18F]-FDOPA is eluted into a sterile product vial containing the final formulation buffer.
-
Quality Control: Perform all required QC tests, including radiochemical and enantiomeric purity (via HPLC), pH, residual solvents, and endotoxin levels, to ensure the product meets specifications for clinical use.[7]
Visualizations
Caption: A flowchart illustrating the key stages of a typical nucleophilic [18F]-FDOPA synthesis.
Caption: A decision tree to diagnose the cause of low radiochemical yield in [18F]-FDOPA synthesis.
References
- 1. Advances in the automated synthesis of 6-[18F]Fluoro-L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GMP production of 6-[18F]Fluoro-l-DOPA for PET/CT imaging by different synthetic routes: a three center experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-free and cassette-based nucleophilic production of [18F]FDOPA for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experience of 6-l-[18F]FDOPA Production Using Commercial Disposable Cassettes and an Automated Module - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. e-century.us [e-century.us]
- 8. researchgate.net [researchgate.net]
- 9. Automatic Production of [18F]F-DOPA Using the Raytest SynChrom R&D Module - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. tajhizshimi.com [tajhizshimi.com]
- 12. researchgate.net [researchgate.net]
- 13. Manufacturing 6-[18F]Fluoro-L-DOPA via Flow Chemistry-Enhanced Photoredox Radiofluorination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of [18F]-Labeled L-Dopa Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of [18F]-labeled L-dopa precursors. The information is designed to help identify and resolve common issues related to impurities and other challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Purity and Yield
Q1: What are the common impurities encountered in the nucleophilic synthesis of [18F]FDOPA?
A1: Common impurities include:
-
6-hydroxy-L-DOPA (6-OH-DOPA): A byproduct of nucleophilic substitution.[1][2]
-
Unreacted [18F]fluoride: Residual fluoride that was not incorporated into the precursor.
-
Enantiomeric impurities (D-FDOPA): The undesired stereoisomer of the L-DOPA precursor.
-
Chemical precursors and reagents: Unreacted starting materials and reagents used in the synthesis.
-
Hydrolysis byproducts: Resulting from the breakdown of protecting groups.
Q2: My radiochemical yield is consistently low. What are the potential causes and solutions?
A2: Low radiochemical yield can stem from several factors throughout the synthesis process. A detailed analysis of each step is crucial for troubleshooting.[3] Common issues include:
-
Inefficient [18F]fluoride trapping and elution: Ensure the QMA cartridge is properly conditioned and that the elution with TBA-HCO3 is efficient.
-
Suboptimal azeotropic drying: Residual water can significantly hinder the nucleophilic substitution. Ensure drying with acetonitrile is thorough.[3]
-
Poor radiolabeling efficiency: The labeling of the precursor is a critical step. In some methods, the radiolabeling yield of the precursor may only be around 50%.[3]
-
Loss of product during purification: Activity can be lost during the multiple solid-phase extraction (SPE) steps.[3]
Purification Issues
Q3: How can I effectively remove unreacted [18F]fluoride from my final product?
A3: Solid-phase extraction (SPE) is a common and effective method. Using a sequence of cartridges, such as light alumina and WAX cartridges, can help remove residual [18F] ions.[3]
Q4: I am observing a significant peak corresponding to 6-OH-DOPA in my HPLC analysis. How can I minimize this impurity?
A4: The formation of 6-OH-DOPA is a known byproduct of nucleophilic substitution.[1][2] Optimization of the reaction conditions, such as temperature and reaction time, may help to reduce its formation. For purification, a well-optimized semi-preparative HPLC method is crucial for separating [18F]FDOPA from this byproduct.[4]
Q5: What is the best method to ensure high enantiomeric purity (>99%)?
A5: High enantiomeric purity is typically achieved by using an enantiomerically pure precursor.[3] Chiral chromatography columns are used during quality control to verify the enantiomeric purity of the final [18F]FDOPA product.[1]
Q6: Can I perform the purification without HPLC?
A6: Yes, HPLC-free purification methods based on solid-phase extraction (SPE) have been developed and are commonly used in cassette-based automated synthesis modules.[1][2][5] These methods utilize a series of cartridges to trap the product and wash away impurities.
Experimental Protocols & Data
This section provides an overview of a typical automated nucleophilic synthesis protocol and a summary of expected purity and yield data from various studies.
This protocol is a generalized representation based on common cassette-based systems like the GE FASTlab.
-
[18F]Fluoride Trapping and Elution:
-
[18F]Fluoride produced from a cyclotron is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.
-
The trapped [18F]fluoride is then eluted into the reactor vessel using a solution of tetrabutylammonium bicarbonate (TBA-HCO3).[3]
-
-
Azeotropic Drying:
-
The [18F]fluoride/TBA-HCO3 mixture is dried by the repeated addition and evaporation of acetonitrile at an elevated temperature (e.g., 80°C) to remove water.[3]
-
-
Nucleophilic Radiofluorination:
-
The dried [18F]fluoride is reacted with the protected L-dopa precursor (e.g., a nitro- or trimethylammonium-substituted precursor) in a suitable solvent like DMSO at high temperature (e.g., 130°C).[3]
-
-
Intermediate Purification:
-
Oxidation and Hydrolysis (Deprotection):
-
Final Product Purification:
-
Sterile Filtration:
-
The final product is passed through a 0.22 µm sterile filter into a sterile vial.[6]
-
The following tables summarize typical quantitative data for [18F]FDOPA production from the literature.
Table 1: Radiochemical Yield and Synthesis Time
| Synthesis Method | Radiochemical Yield (uncorrected) | Total Synthesis Time | Reference |
| Cassette-based (GE Fastlab 2) | 9.3 - 9.8% | ~140 min | [1][2][5] |
| Cassette-based (NEPTIS module) | 5.5 ± 1.5% | Not specified | [3] |
| Cu-Mediated Fluorination (Manual) | 35 - 55% | ~120 min | [6] |
| Electrophilic Synthesis | 30 ± 8% | 70 min | [7] |
Table 2: Product Quality Control Parameters
| Parameter | Specification | Typical Result | Reference |
| Radiochemical Purity | >95% | >99% | [1][3] |
| Enantiomeric Purity | >95% | >99.9% | [1][5] |
| Molar Activity (EOS) | Varies | 2.1 - 3.9 Ci/µmol | [1][5] |
| Total Impurities (excluding ascorbic acid) | < 50 µg/mL | 37 - 45 µg | [1][2] |
| 6-OH-DOPA and H-DOPA byproducts | < 50 µg/mL | < 50 µg/mL | [6] |
Visualized Workflows and Pathways
The following diagrams illustrate key processes in the production and purification of the [18F]-labeled L-dopa precursor.
Caption: Automated nucleophilic synthesis and purification workflow for [18F]FDOPA.
Caption: Troubleshooting logic for addressing low radiochemical purity.
References
- 1. HPLC-free and cassette-based nucleophilic production of [18F]FDOPA for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Experience of 6-l-[18F]FDOPA Production Using Commercial Disposable Cassettes and an Automated Module - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. HPLC-free and cassette-based nucleophilic production of [18F]FDOPA for clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GMP production of 6-[18F]Fluoro-l-DOPA for PET/CT imaging by different synthetic routes: a three center experience - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HPLC Purification for [18F]-FDOPA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) purification of 6-[¹⁸F]-fluoro-L-3,4-dihydroxyphenylalanine ([¹⁸F]-FDOPA).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of [¹⁸F]-FDOPA in a question-and-answer format.
Pressure and Flow Rate Issues
| Question | Possible Causes | Solutions |
| Why is my HPLC system showing abnormally high backpressure? | 1. Column Frit Blockage: Particulate matter from the sample or mobile phase may clog the column inlet frit. 2. Precipitated Buffer: Buffer salts may have precipitated in the mobile phase, especially with high organic solvent concentrations.[1][2] 3. System Blockage: Obstructions in the tubing, injector, or guard column.[3] 4. Incompatible Mobile Phase: Miscibility issues between solvents can lead to increased viscosity.[4] | 1. Backflush the column: Reverse the column direction and flush with a strong, compatible solvent. If pressure remains high, the frit may need replacement.[3] 2. Flush the system with an aqueous solution: Use a high-aqueous wash to dissolve precipitated salts.[1] Ensure buffer solubility in the mobile phase composition.[2] 3. Isolate the source of blockage: Systematically remove components (guard column, then column) to identify the location of the high pressure.[3] 4. Ensure mobile phase miscibility: Check the miscibility of all mobile phase components.[4] |
| What causes a fluctuating or unstable baseline? | 1. Air Bubbles in the System: Air trapped in the pump, detector, or tubing.[4][5] 2. Pump Malfunction: Worn pump seals or faulty check valves can cause inconsistent flow.[4][6] 3. Improperly Mixed Mobile Phase: Inconsistent mobile phase composition. 4. Detector Lamp Issue: An aging or failing detector lamp can cause baseline noise.[4] | 1. Degas the mobile phase: Use an inline degasser or sonicate the mobile phase before use. Purge the pump to remove any trapped air.[4] 2. Perform pump maintenance: Replace worn pump seals and clean or replace check valves as needed.[4] 3. Premix the mobile phase: If using a gradient mixer, ensure it is functioning correctly. Hand-mixing the mobile phase can also be a solution.[4] 4. Replace the detector lamp: If the lamp has exceeded its recommended lifetime, replace it.[4] |
Peak Shape and Resolution Problems
| Question | Possible Causes | Solutions |
| Why are my [¹⁸F]-FDOPA peaks tailing? | 1. Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic amine group of FDOPA.[2][3] 2. Column Overload: Injecting too much sample mass onto the column.[2] 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of [¹⁸F]-FDOPA and its interaction with the stationary phase.[7][8] 4. Column Degradation: Loss of bonded phase or contamination of the stationary phase.[4][6] | 1. Use a base-deactivated column or add a mobile phase modifier: Employ a column with end-capping or add a competing base like triethylamine (TEA) to the mobile phase to block silanol interactions.[2] 2. Reduce injection volume or sample concentration: Dilute the sample or inject a smaller volume.[2][4] 3. Optimize mobile phase pH: Adjust the pH to be at least one unit away from the pKa of [¹⁸F]-FDOPA to ensure a single ionic form. For basic compounds, a higher pH can improve peak shape.[7][8] 4. Wash or replace the column: Flush the column with a series of strong solvents. If peak shape does not improve, the column may need to be replaced.[3] |
| What leads to split peaks for [¹⁸F]-FDOPA? | 1. Injector Issue: A problem with the injector rotor seal can cause part of the sample to be injected later than the rest.[6] 2. Column Void or Channeling: A void at the head of the column or a poorly packed bed can create multiple paths for the sample.[1][3] 3. Sample Solvent Incompatibility: If the sample is dissolved in a much stronger solvent than the mobile phase, it can lead to peak distortion.[4] | 1. Inspect and replace the injector rotor seal: This is a common cause of split peaks.[6] 2. Replace the column: A column with a void cannot be repaired and must be replaced.[1] 3. Dissolve the sample in the mobile phase: Whenever possible, the sample should be dissolved in the initial mobile phase.[4] |
| Why is the resolution between [¹⁸F]-FDOPA and impurities poor? | 1. Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio may not be ideal for separating closely eluting compounds.[9] 2. Incorrect pH: The mobile phase pH may not be providing the necessary selectivity between [¹⁸F]-FDOPA and impurities like 6-hydroxy-DOPA.[7] 3. Column Aging: The column may have lost its efficiency over time.[4] | 1. Adjust the mobile phase strength: Modify the percentage of the organic solvent. For reversed-phase HPLC, decreasing the organic content will generally increase retention and may improve resolution.[9][10] 2. Fine-tune the mobile phase pH: Small adjustments in pH can significantly alter the retention times of ionizable compounds, thereby improving selectivity.[7][8] 3. Replace the column: If the column has been used extensively, its performance may be compromised.[4] |
Radiochemical Purity and Yield Issues
| Question | Possible Causes | Solutions |
| Why is my radiochemical purity of [¹⁸F]-FDOPA low? | 1. Incomplete Separation from Radiochemical Impurities: Co-elution of impurities such as unreacted [¹⁸F]fluoride or other labeled byproducts.[11] 2. On-column Degradation: [¹⁸F]-FDOPA can be unstable, especially at neutral or high pH.[12] 3. Presence of Chemical Impurities: Non-radioactive impurities can interfere with the purification process. A potential impurity is 6-OH-DOPA.[13][14] | 1. Optimize HPLC method: Adjust mobile phase composition, pH, and gradient to improve separation. The retention of free [¹⁸F]fluoride on reversed-phase columns can be an issue; using a mobile phase with a pH > 5 is recommended for silica-based C18 columns.[15] 2. Maintain acidic conditions: [¹⁸F]-FDOPA is generally more stable under acidic conditions (pH 2-5).[12][13] Adding stabilizers like ascorbic acid to the final product can also help.[13][14] 3. Improve synthesis and pre-purification steps: Enhance the efficiency of the synthesis to minimize byproduct formation. Use solid-phase extraction (SPE) cartridges to remove major impurities before HPLC. |
| What could be the reason for a low radiochemical yield after HPLC purification? | 1. Suboptimal Collection Window: The collection time for the [¹⁸F]-FDOPA peak may be too narrow or incorrectly timed. 2. Loss of Product on the Column: Strong, irreversible adsorption of [¹⁸F]-FDOPA to the stationary phase. 3. Radiolysis: Degradation of the product due to high radioactivity concentration. | 1. Optimize the collection window: Perform a calibration run with a standard to accurately determine the retention time and peak width. 2. Evaluate column compatibility: Ensure the column material and mobile phase are suitable for [¹⁸F]-FDOPA. 3. Minimize purification time and dilute the sample: A faster purification process can reduce the time the product is exposed to high radioactivity. Diluting the sample before injection can also mitigate radiolysis. |
Frequently Asked Questions (FAQs)
1. What are typical HPLC conditions for the purification of [¹⁸F]-FDOPA?
A common method for the analytical and semi-preparative HPLC of [¹⁸F]-FDOPA involves a reversed-phase C18 column. The mobile phase is often a mixture of an aqueous buffer (e.g., phosphate buffer or acetic acid solution) and an organic modifier like acetonitrile or methanol.[16][17]
2. How can I determine the radiochemical purity of my [¹⁸F]-FDOPA sample?
Radiochemical purity is determined using analytical HPLC with a radioactivity detector. The chromatogram will show the radioactive peaks, and the purity is calculated as the percentage of the total radioactivity that corresponds to the [¹⁸F]-FDOPA peak.[16] A radiochemical purity of ≥95% is generally required.[18]
3. What are the common chemical and radiochemical impurities in [¹⁸F]-FDOPA production?
Common impurities can include unreacted [¹⁸F]fluoride, 6-hydroxy-DOPA, and potentially the D-enantiomer of [¹⁸F]-FDOPA if a non-stereospecific synthesis is used.[13][14][19]
4. How does mobile phase pH affect the retention of [¹⁸F]-FDOPA?
The pH of the mobile phase can significantly impact the retention time of [¹⁸F]-FDOPA. [¹⁸F]-FDOPA is an amino acid and its charge state changes with pH. At a low pH (e.g., 2-4), the carboxylic acid group is protonated, and the molecule is more retained on a reversed-phase column. As the pH increases, the molecule becomes more ionized and elutes earlier.[7][8]
5. What is the importance of enantiomeric purity and how is it determined?
For clinical applications, the L-enantiomer of [¹⁸F]-FDOPA is the biologically active form. Enantiomeric purity is crucial and is typically determined by chiral HPLC, which can separate the L- and D-enantiomers.[13][19] An enantiomeric purity of greater than 99% for the L-form is often required.[19]
Quantitative Data Summary
Table 1: Typical Quality Control Specifications for [¹⁸F]-FDOPA
| Parameter | Specification | Reference |
| Radiochemical Purity | ≥ 95% | [18] |
| Enantiomeric Purity (L-form) | > 99% | [19] |
| pH of Final Product | 4.0 - 6.0 | [13] |
| Radiochemical Yield (uncorrected) | 9.3 - 9.8% | [13][14] |
Table 2: Example HPLC Parameters for [¹⁸F]-FDOPA Analysis
| Parameter | Analytical HPLC | Chiral HPLC |
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm | Chiral column (e.g., Chirobiotic T) |
| Mobile Phase | 1% acetonitrile in 0.1% acetic acid aqueous solution | 75% ethanol in water |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detector | UV (282 nm) and Radioactivity Detector | Radioactivity Detector |
| Reference | [13][14] | [13] |
Experimental Protocols
Protocol 1: Analytical HPLC for Radiochemical Purity of [¹⁸F]-FDOPA
-
System Preparation:
-
Equilibrate the HPLC system with the mobile phase (1% acetonitrile in 0.1% acetic acid aqueous solution) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
The system should consist of a pump, injector, a reversed-phase C18 column (e.g., Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm), a UV detector set to 282 nm, and a radioactivity detector.[13][14]
-
-
Sample Preparation:
-
Dilute a sample of the final [¹⁸F]-FDOPA product with the mobile phase to an appropriate radioactive concentration for detection.
-
-
Injection and Data Acquisition:
-
Data Analysis:
-
Integrate all radioactive peaks in the chromatogram.
-
Calculate the radiochemical purity by dividing the peak area of [¹⁸F]-FDOPA by the total area of all radioactive peaks and multiplying by 100.
-
Protocol 2: Chiral HPLC for Enantiomeric Purity of [¹⁸F]-FDOPA
-
System Preparation:
-
Equilibrate the chiral HPLC system with the mobile phase (75% ethanol in water) at a flow rate of 1.0 mL/min.
-
The system should include a pump, injector, a chiral column (e.g., Chirobiotic T, 5 µm, 4.6 x 250 mm), and a radioactivity detector.[13]
-
-
Sample Preparation:
-
Prepare a sample of the [¹⁸F]-FDOPA product.
-
-
Injection and Data Acquisition:
-
Inject the sample onto the chiral column.
-
Acquire data from the radioactivity detector. The retention times for L- and D-FDOPA should be predetermined using standards. For example, L-6-FDOPA might have a retention time of approximately 5.9 minutes and D-6-FDOPA around 10.3 minutes.[13]
-
-
Data Analysis:
-
Integrate the peaks corresponding to the L- and D-enantiomers of [¹⁸F]-FDOPA.
-
Calculate the enantiomeric purity (as a percentage of the L-form) by dividing the peak area of L-[¹⁸F]-FDOPA by the sum of the peak areas for both L- and D-enantiomers and multiplying by 100.
-
Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. hplc.eu [hplc.eu]
- 3. agilent.com [agilent.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. youtube.com [youtube.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. agilent.com [agilent.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. Detrimental impact of aqueous mobile phases in 18F-labelled radiopharmaceutical analysis via radio-TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC-free and cassette-based nucleophilic production of [18F]FDOPA for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. e-century.us [e-century.us]
- 15. researchgate.net [researchgate.net]
- 16. Quality control procedure for 6-[18F]fluoro-L-DOPA: a presynaptic PET imaging ligand for brain dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Automatic Production of [18F]F-DOPA Using the Raytest SynChrom R&D Module - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Strategies to minimize radiation exposure during [18F]-FDOPA synthesis
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize radiation exposure during the synthesis of [18F]-FDOPA. The core principle underpinning all strategies is ALARA (As Low As Reasonably Achievable).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My personal dosimeter reading was unexpectedly high after a synthesis run. What are the potential causes and what should I do?
A: An unexpectedly high dosimeter reading requires immediate investigation.
-
Potential Causes:
-
Inadequate Shielding: Gaps in hot cell shielding, improperly placed lead bricks, or using shields not rated for 511 keV photons from positron emitters.
-
Increased Handling Time: Deviations from standard procedures, unexpected complications during synthesis, or inefficient manual operations.
-
Reduced Distance: Performing manual operations closer to the source than necessary.
-
Contamination: A minor, undetected spill inside or outside the hot cell.
-
Equipment Malfunction: Failure of automated systems requiring manual intervention.
-
-
Immediate Actions:
-
Report Immediately: Inform your facility's Radiation Safety Officer (RSO) of the reading.
-
Cease Operations: Do not perform any further radiochemistry work until the cause has been identified and rectified.
-
Document the Synthesis: Provide the RSO with a detailed log of the synthesis run, noting any deviations from the standard operating procedure (SOP).
-
Perform a Survey: Under the guidance of the RSO, perform a thorough contamination survey of the hot cell, surrounding work areas, and any equipment used.
-
Inspect Shielding: Visually inspect all shielding for gaps or misplacement.
-
Q2: I am consistently receiving high extremity (hand) dose readings. How can I reduce them?
A: High extremity doses are a common concern in radiochemistry and are typically a result of manual handling of vials and syringes.
-
Mitigation Strategies:
-
Utilize Remote Handling Tools: Always use tongs or forceps to handle vials, septa, and other radioactive materials. This increases the distance between your hands and the source.
-
Employ Shielding Devices: Use tungsten or lead syringe shields for all manual draws and injections. Vials containing the final product or intermediate steps should always be kept in a shielded container. For PET emitters, a minimum of 25 mm of lead shielding is recommended for vials.
-
Automate Dispensing: If possible, use an automated dispensing system to aliquot doses. These systems can automatically draw the required volume into a shielded syringe, drastically reducing hand exposure.
-
Optimize Workflow: Practice manual procedures with non-radioactive materials to improve efficiency and reduce the time your hands are near the source. A well-planned workflow minimizes unnecessary handling.
-
Q3: The automated synthesis module required manual intervention mid-synthesis. How should I proceed safely?
A: Manual intervention should be a last resort. The primary goal is to minimize exposure while resolving the issue.
-
Safety Protocol:
-
Wait for Radioactive Decay: If the intervention is not time-critical, wait for the activity to decay to a lower level. Even a few half-lives of Fluorine-18 (110 minutes) can significantly reduce the dose rate.
-
Consult the RSO: Always consult with your RSO before proceeding. A radiological risk assessment must be completed.
-
Plan the Intervention: Clearly define the steps required to fix the issue. Use mock runs (cold runs) to practice the necessary manipulations.
-
Use Additional Shielding: Place portable lead shields between yourself and the synthesis module inside the hot cell.
-
Maximize Distance: Use long-handled tools and remote manipulators for all operations.
-
Minimize Time: Perform the planned actions as quickly and efficiently as possible.
-
Wear Active Dosimetry: In addition to your standard passive dosimeter, wear an active, alarming dosimeter to provide real-time feedback on dose rate and accumulated dose.
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles for minimizing radiation exposure?
A: The three cardinal principles of radiation protection, governed by the ALARA (As Low As Reasonably Achievable) philosophy, are:
-
Time: Minimize the duration of exposure. The total dose received is directly proportional to the time spent in a radiation field.
-
Distance: Maximize the distance from the radioactive source. The intensity of radiation decreases by the square of the distance from the source.
-
Shielding: Use appropriate absorbing materials, like lead or tungsten, between yourself and the radioactive source to attenuate the radiation.
Q2: How does automation reduce radiation exposure?
A: Automated synthesis units (ASUs) are the cornerstone of modern radiation safety in PET radiopharmaceutical production. They perform the entire synthesis process, from receiving the [18F]fluoride to final product formulation, within a heavily shielded enclosure known as a "hot cell". This minimizes the need for manual intervention, thereby reducing operator time spent near high levels of radioactivity and virtually eliminating direct contact with the materials
Overcoming challenges in the automation of [18F]-FDOPA production
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the automated production of [18F]-FDOPA.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the automated synthesis of [18F]-FDOPA?
The automated synthesis of [18F]-FDOPA presents several challenges, primarily due to the complex nature of the radiochemistry involved. A significant hurdle is achieving consistent and high radiochemical yields.[1][2] The synthesis requires radiofluorination of a highly electron-rich catechol scaffold, which is inherently difficult.[3][4] Both electrophilic and nucleophilic synthesis routes have their own drawbacks. Electrophilic methods often result in low specific activity, while nucleophilic routes, though offering higher specific activity, involve multiple complex steps, making the process cumbersome and susceptible to failure.[1][2][5]
Q2: Why are my radiochemical yields for [18F]-FDOPA production consistently low?
Low radiochemical yields are a common issue in automated [18F]-FDOPA synthesis.[1] For nucleophilic, cassette-based systems, the efficiency of the three main steps—radiolabeling, oxidation, and hydrolysis—can be suboptimal.[1] For instance, the radiolabeling of the precursor may have an efficiency of less than 50%.[1] Other factors contributing to low yields can include the formation of precipitates from unreacted precursor, which can block transfer lines, and the loss of activity during the final purification steps.[6]
Q3: What are the typical radiochemical purity and enantiomeric purity levels I should expect?
For clinical use, very high purity levels are required. Automated, cassette-based systems can reliably achieve radiochemical and enantiomeric purities of greater than 99.9%.[3][4][7] Some methods report radiochemical purity consistently above 95%.[1]
Q4: What are the critical quality control (QC) tests for a clinical batch of [18F]-FDOPA?
A comprehensive suite of QC tests is necessary to ensure the safety and efficacy of the [18F]-FDOPA produced. These tests include:
-
Appearance (clear, colorless, free of particulate matter)[3]
-
pH (typically in the range of 4.0-6.0)[3]
-
Half-life of [18F] (105-115 minutes)[3]
-
Radiochemical purity and identity (often determined by HPLC and/or radio-TLC)[3]
-
Enantiomeric purity (to ensure the correct L-form is present)[3]
-
Chemical impurities[3]
-
Molar activity[3]
-
Radioactive concentration[3]
-
Filter integrity[3]
-
Bacterial endotoxins[3]
-
Sterility[3]
Q5: What is the typical total synthesis time for automated [18F]-FDOPA production?
The total synthesis time can vary depending on the automated platform and specific protocol. For cassette-based systems like the GE Fastlab 2, the total synthesis time is approximately 140 minutes.[3][4] Other automated methods report synthesis times ranging from about 50 minutes to 120 minutes.[5][6]
Troubleshooting Guides
Issue 1: Low Radiochemical Yield (<10%)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Radiolabeling | Verify the activity of the initial [18F]fluoride. Ensure proper elution from the QMA cartridge; consider optimizing the amount of phase transfer catalyst (e.g., TBAHCO3).[6] | Increased incorporation of [18F] into the precursor. |
| Precursor Precipitation | Reduce the amount of precursor used.[6] Optimize the solvent mixture for transferring the reaction mixture to the purification column to ensure the precursor remains soluble.[6] | Prevention of blockages in transfer lines and improved flow. |
| Suboptimal Reaction Conditions | Confirm that the reaction temperature for the radiofluorination step is optimal (e.g., 130°C).[3][4] Verify the reaction time for each step of the synthesis. | Improved reaction kinetics and higher conversion to the desired product. |
| Loss of Activity During Purification | Evaluate the efficiency of each solid-phase extraction (SPE) cartridge. Ensure cartridges are properly conditioned and not overloaded. Monitor radioactivity at each step to pinpoint where the loss is occurring.[1] | Minimized loss of the final product during purification. |
Issue 2: Impurities Detected in Final Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Hydrolysis | Ensure the hydrolysis conditions (e.g., HCl concentration, temperature, and time) are sufficient to remove all protecting groups.[1] | Reduction of partially deprotected impurities. |
| Presence of Unreacted Precursor | Optimize the purification step to effectively separate the final product from the unreacted precursor. This may involve adjusting the solvent system for the SPE cartridges.[1] | Final product free from precursor contamination. |
| Formation of Side-Products | Review the reaction conditions, such as the type and amount of oxidant (e.g., mCPBA) used in the Baeyer-Villiger oxidation, as this can influence the formation of by-products.[6] | Minimized formation of unwanted radiolabeled species. |
| [18F]Fluoride in Final Product | Ensure the final purification cartridges (e.g., alumina and/or WAX cartridges) are effectively trapping any residual free [18F]fluoride.[1] | Radiochemical purity meeting specifications with respect to free fluoride. |
Quantitative Data Summary
Table 1: Comparison of Automated [18F]-FDOPA Production Parameters
| Automated System/Method | Radiochemical Yield (uncorrected) | Synthesis Time | Radiochemical Purity | Enantiomeric Purity | Molar Activity (at EOS) |
| GE Fastlab 2 (Cassette-based)[3][4] | 9.3 - 9.8% | ~140 min | >99.9% | >99.9% | 2.1 - 3.9 Ci/µmol |
| NEPTIS module (Cassette-based)[1] | 5.5 ± 1.5% | Not Specified | >95% | Not Specified | Not Specified |
| Raytest SynChrom R&D Module[6] | 15% | 120 min | ≥97% | ≥96% | Not Specified |
| Electrophilic Fluorodestannylation[8] | ~30% (decay-corrected) | Not Specified | Not Specified | Not Specified | Low Specific Activity |
| Nucleophilic (Chiral Catalyst)[8] | 24% (not decay-corrected) | 63 min | Not Specified | >96% | 0.75 - 1.3 TBq/μmol |
Experimental Protocols
Key Experiment: Quality Control via High-Performance Liquid Chromatography (HPLC)
Objective: To determine the radiochemical and enantiomeric purity of the final [18F]-FDOPA product.
Methodology for Radiochemical Purity:
-
System: A standard HPLC system equipped with a UV detector (set at 282 nm) and a radioactivity detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A suitable gradient or isocratic mobile phase, often a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Dilute a small aliquot of the final [18F]-FDOPA product in the mobile phase.
-
Injection: Inject the prepared sample onto the HPLC system.
-
Data Analysis: Compare the retention time of the main radioactive peak with that of a certified L-DOPA reference standard. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the [18F]-FDOPA peak.
Methodology for Enantiomeric Purity:
-
System: An HPLC system with a radioactivity detector.
-
Column: A chiral chromatography column.
-
Mobile Phase: A mobile phase capable of separating the L- and D-enantiomers, for example, a 75% ethanol in water solution.[3]
-
Sample Preparation: As for radiochemical purity analysis.
-
Injection: Inject the sample onto the chiral HPLC system.
-
Data Analysis: Identify the peaks corresponding to L-DOPA and D-DOPA. The enantiomeric purity is the percentage of the total radioactivity that is present as the desired L-enantiomer.
Visualizations
Caption: Automated Nucleophilic [18F]-FDOPA Synthesis Workflow.
Caption: Troubleshooting Logic for Low Radiochemical Yield.
References
- 1. Experience of 6-l-[18F]FDOPA Production Using Commercial Disposable Cassettes and an Automated Module - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the automated synthesis of 6-[18F]Fluoro-L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-free and cassette-based nucleophilic production of [18F]FDOPA for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Refinement of image reconstruction parameters for [18F]-FDOPA scans
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [18F]-FDOPA PET scans. The following sections address common issues encountered during image reconstruction and provide recommendations for parameter refinement.
Frequently Asked Questions (FAQs)
Q1: What are the key patient preparation steps before an [18F]-FDOPA PET scan?
A1: Proper patient preparation is crucial for optimal image quality. Key steps include:
-
Low-Protein Diet: Patients should follow a low-protein diet starting the evening before the scan, as amino acids can compete with [18F]-FDOPA for uptake.[1]
-
Fasting: Patients should be NPO (nothing by mouth), except for water, for at least 4 hours before the exam.[1][2][3]
-
Medication Discontinuation: Medications for Parkinsonian syndromes or movement disorders should be discontinued for 12 hours prior to the scan.[1]
-
Hydration: Patients should be well-hydrated to minimize radiation exposure to the urinary bladder.[1]
-
Carbidopa Pretreatment: Administration of carbidopa (typically 150 mg orally) about one hour before the [18F]-FDOPA injection is a standard part of the protocol.[1][4] Carbidopa prevents the peripheral decarboxylation of [18F]-FDOPA, which improves image quality by increasing tracer availability to the brain.[1]
Q2: What is a typical acquisition protocol for an [18F]-FDOPA brain PET scan?
A2: While protocols can vary slightly between institutions, a common protocol involves:
-
Tracer Injection: An intravenous (IV) injection of approximately 185 MBq (5 mCi) of [18F]-FDOPA.[4]
-
Uptake Period: A waiting period of about 90 minutes after injection to allow for optimal tracer uptake in the striatum.[1][4]
-
Scan Duration: A static brain PET scan is typically acquired for 10-20 minutes.[1][4] Studies suggest that a 10-15 minute acquisition can be sufficient, balancing image quality with patient comfort and reducing motion artifacts.[4]
-
List Mode Acquisition: Acquiring data in list mode offers flexibility for reconstructing images with different time frames from a single acquisition.[1][4]
Q3: How do different reconstruction algorithms affect [18F]-FDOPA PET images?
A3: The choice of reconstruction algorithm significantly impacts quantitative accuracy and image quality.
-
Iterative Reconstruction (OSEM): Ordered-Subset Expectation Maximization (OSEM) is a widely used iterative algorithm that generally produces images with a better signal-to-noise ratio and reduced streak artifacts compared to older methods like Filtered Back Projection (FBP).[5]
-
Point-Spread Function (PSF) Modeling: Incorporating PSF modeling into the reconstruction can improve spatial resolution. However, it can also lead to an overestimation of standardized uptake values (SUVs), so it should be used with caution for quantitative analyses.[6] Studies have shown that PSF reconstruction significantly increases tumor activity concentrations measured on PET images.[6]
Troubleshooting Guide
Issue 1: High Image Noise or Grainy Appearance
-
Possible Cause: Insufficient acquisition time, especially for patients with lower injected doses or scanners with lower sensitivity.
-
Troubleshooting Steps:
-
Review Acquisition Duration: Ensure the acquisition time is adequate. For brain imaging, 10-20 minutes is typical.[4] Shorter times may compromise image quality.
-
Optimize Reconstruction Parameters:
-
Increase Iterations/Subsets: For OSEM reconstructions, increasing the number of iterations and/or subsets can improve convergence and reduce noise, but excessive iterations can amplify noise. Finding an optimal balance is key.
-
Apply a Post-Reconstruction Filter: Applying a Gaussian filter can smooth the image and reduce noise. However, excessive filtering can blur anatomical details and reduce quantitative accuracy. A filter of 3-4 mm FWHM is often a good starting point.[2][5][7]
-
-
Issue 2: Motion Artifacts
-
Possible Cause: Patient movement during the scan, which is common in patients with movement disorders.[4]
-
Troubleshooting Steps:
-
Patient Comfort and Immobilization: Ensure the patient is comfortable and use head restraints to minimize movement.[8]
-
Shorter Acquisition Time: Consider reducing the scan time if possible without significantly degrading image quality.[4][7] A 10-15 minute scan may be a good compromise.[4]
-
Motion Correction: If available, use motion correction software. This often involves frame-by-frame realignment of the dynamic PET data.[8]
-
Issue 3: Inaccurate Quantitative Values (e.g., SUV)
-
Possible Cause: Suboptimal reconstruction parameters or the use of advanced modeling like PSF without careful consideration.
-
Troubleshooting Steps:
-
Standardize Reconstruction Protocol: Use a consistent and validated reconstruction protocol for all scans that will be compared.
-
Evaluate Impact of PSF: Be aware that PSF reconstruction can increase SUVmax and SUVmean values.[6] If using PSF, ensure consistency across all studies and consider establishing specific reference values.
-
Check Attenuation Correction: Ensure the CT-based attenuation correction is accurate and free of artifacts (e.g., from metal implants).
-
Data Presentation
Table 1: Impact of Reconstruction Parameters on Quantitative Accuracy
| Reconstruction Parameter | Setting | Impact on SUV | Impact on Image Noise | Recommendation/Consideration |
| Algorithm | OSEM vs. FBP | OSEM generally provides more accurate quantification. | OSEM reduces noise compared to FBP. | OSEM is the recommended standard.[2] |
| OSEM+PSF vs. OSEM | PSF significantly increases SUVmax and SUVmean.[6] | PSF can slightly increase noise. | Use with caution for quantitative studies; maintain consistency.[6] | |
| Iterations x Subsets | Increasing | Can lead to higher SUV values as the image converges. | Noise can increase with a very high number of iterations. | Optimize for a balance between convergence and noise. A setting of 4 iterations and 32 subsets has been suggested as an optimized protocol for reduced scan time.[7] |
| Post-Reconstruction Filter | Increasing FWHM | Can decrease SUVmax due to smoothing of hot spots. | Reduces image noise. | A 3-4 mm FWHM Gaussian filter is often a good starting point.[2][5][7] Filters of 5mm or 8mm may lead to inaccuracies.[5] |
Experimental Protocols
Protocol 1: Standard [18F]-FDOPA Brain PET/CT Acquisition
-
Patient Preparation:
-
Radiotracer Administration:
-
Administer 5 mCi (185 MBq) of [18F]-FDOPA intravenously.[4]
-
-
Uptake Period:
-
Image Acquisition:
-
Image Reconstruction:
Visualizations
Caption: Troubleshooting workflow for common image artifacts.
Caption: Logical flow for selecting reconstruction parameters.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Use of static and dynamic [18F]-F-DOPA PET parameters for detecting patients with glioma recurrence or progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic 18F-FDopa PET Imaging for Newly Diagnosed Gliomas: Is a Semiquantitative Model Sufficient? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of [18F]-FDOPA Brain PET Acquisition Times for Assessment of Parkinsonism in the Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fbt.tums.ac.ir [fbt.tums.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The test-retest reliability of 18F-DOPA PET in assessing striatal and extrastriatal presynaptic dopaminergic function - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: [18F]-FDOPA PET versus DaTscan for Diagnosing Parkinsonian Syndromes
For researchers, scientists, and drug development professionals navigating the complexities of Parkinsonian syndromes, the accurate diagnosis and differentiation of these neurodegenerative disorders are paramount. This guide provides an in-depth, objective comparison of two critical molecular imaging techniques: [18F]-FDOPA Positron Emission Tomography (PET) and Dopamine Transporter Single-Photon Emission Computed Tomography (DaTscan), supported by experimental data and detailed methodologies.
At a Glance: Key Performance Metrics
The diagnostic efficacy of [18F]-FDOPA PET and DaTscan is a cornerstone of their clinical and research utility. The following tables summarize their performance in diagnosing Parkinson's disease (PD), primarily in differentiation from essential tremor and other non-neurodegenerative conditions.
| Performance Metric | [18F]-FDOPA PET | DaTscan (Ioflupane I-123 SPECT) | Source |
| Sensitivity | 95.4% - 93% | 79% - 100% | [1][2] |
| Specificity | 91% - 100% | 92% - 98% | [1][3][4] |
| Positive Predictive Value (PPV) | 92% - 100% | 98% - 99% | [1][3][5] |
| Negative Predictive Value (NPV) | 70% - 87.5% | 67% - 94% | [1][3][5] |
| Overall Diagnostic Accuracy | 93% | 84% - 98% | [2][5] |
Table 1: Diagnostic Accuracy in Parkinson's Disease.
| Performance Metric | [18F]-FDOPA PET | DaTscan (Ioflupane I-123 SPECT) | Source |
| Distinguishing PD from Vascular Parkinsonism | Data not specified | Sensitivity: 86%, Specificity: 83% | [6] |
| Distinguishing PD from Drug-Induced Parkinsonism | Data not specified | Sensitivity: 86%, Specificity: 98% | [6] |
Table 2: Differentiating Parkinson's Disease from Secondary Parkinsonism.
Unveiling the Mechanisms: How They Work
The diagnostic capabilities of [18F]-FDOPA PET and DaTscan are rooted in their ability to visualize different aspects of the presynaptic dopaminergic system.
[18F]-FDOPA PET: A Window into Dopamine Synthesis
[18F]-FDOPA, a radiolabeled analog of L-DOPA, is transported across the blood-brain barrier and taken up by presynaptic dopaminergic neurons.[7][8] Inside the neuron, it is converted to [18F]-fluorodopamine by the enzyme aromatic L-amino acid decarboxylase (AADC) and then stored in synaptic vesicles.[7][9] The PET scan measures the accumulation of this tracer, providing an indirect measure of the integrity of the dopaminergic nerve terminals and their capacity for dopamine synthesis.[10]
Caption: [18F]-FDOPA PET signaling pathway.
DaTscan: Visualizing Dopamine Reuptake
DaTscan utilizes Ioflupane I-123, a cocaine analog that binds with high affinity to the dopamine transporter (DAT) on the presynaptic membrane of dopaminergic neurons.[11][12] DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the neuron.[12] The SPECT scan detects the gamma radiation emitted by the I-123 isotope, providing a direct measure of the density of dopamine transporters.[13]
Caption: DaTscan (Ioflupane I-123) signaling pathway.
Experimental Protocols: A Step-by-Step Overview
Adherence to standardized protocols is crucial for reproducible and reliable results in both clinical and research settings.
[18F]-FDOPA PET Protocol
-
Patient Preparation:
-
Patients should fast for at least 4 hours prior to the scan.
-
Medications known to interfere with the dopaminergic system should be discontinued if clinically feasible.
-
Pre-medication with carbidopa (e.g., 150 mg orally) is often administered to inhibit peripheral AADC, thereby increasing the bioavailability of [18F]-FDOPA in the brain.[8][9]
-
-
Radiotracer Administration:
-
Imaging Acquisition:
-
Image Analysis:
-
Visual assessment of the images focuses on the pattern and intensity of tracer uptake in the striatum (caudate and putamen).[17] In Parkinson's disease, a characteristic asymmetric reduction in putaminal uptake is often observed.
-
Semi-quantitative analysis involves calculating the striatal uptake ratio relative to a reference region with non-specific binding, such as the occipital cortex.
-
DaTscan (Ioflupane I-123 SPECT) Protocol
-
Patient Preparation:
-
A thyroid-blocking agent (e.g., potassium iodide) should be administered at least one hour before the DaTscan injection to minimize thyroid uptake of free I-123.[18]
-
A list of medications that may interfere with DaTscan imaging, such as certain antidepressants and stimulants, should be reviewed and discontinued if possible.[11][13]
-
-
Radiotracer Administration:
-
The recommended dose is 111 to 185 MBq (3 to 5 mCi) of Ioflupane I-123 administered as a slow intravenous injection.[18]
-
-
Imaging Acquisition:
-
Image Analysis:
-
Images are interpreted visually, assessing the shape and intensity of the striatal signal.[13] Normal images show a crescent or comma shape, while abnormal scans may show a period shape or absent signal, particularly in the putamen.
-
Semi-quantitative analysis can be performed using specialized software to compare striatal uptake to a reference region and an age-adjusted healthy database.[11]
-
Head-to-Head Comparison: [18F]-FDOPA PET vs. DaTscan
While both techniques are valuable in the diagnosis of Parkinsonian syndromes, they have distinct characteristics that may favor one over the other in specific clinical or research contexts.
| Feature | [18F]-FDOPA PET | DaTscan (Ioflupane I-123 SPECT) |
| Biological Target | Aromatic L-amino acid decarboxylase (AADC) activity and vesicular storage | Dopamine Transporter (DAT) density |
| Imaging Modality | Positron Emission Tomography (PET) | Single-Photon Emission Computed Tomography (SPECT) |
| Resolution | Generally higher spatial resolution | Generally lower spatial resolution |
| Sensitivity in Early Disease | May be less sensitive in very early stages due to compensatory upregulation of AADC activity.[19] | Potentially more sensitive in early stages as DAT loss is an early event.[19] |
| Differentiation of Atypical Parkinsonian Syndromes | Generally cannot reliably differentiate between PD, MSA, and PSP.[16][20] | Cannot differentiate between PD, MSA, and PSP.[21] |
| Logistics | Requires a cyclotron for 18F production, limiting availability. Shorter half-life of 18F (approx. 110 minutes). | I-123 has a longer half-life (approx. 13.2 hours), allowing for centralized production and distribution.[22] |
Table 3: Comparative Features of [18F]-FDOPA PET and DaTscan.
Concluding Remarks
Both [18F]-FDOPA PET and DaTscan are powerful tools in the diagnostic armamentarium for Parkinsonian syndromes, offering high accuracy in differentiating neurodegenerative parkinsonism from other conditions. The choice between these modalities may be influenced by factors such as availability, cost, and the specific clinical or research question being addressed. While DaTscan may offer logistical advantages and potentially higher sensitivity in the earliest stages of disease, [18F]-FDOPA PET provides a more direct measure of dopamine synthesis capacity. It is important to note that neither technique can definitively distinguish between the different atypical parkinsonian syndromes, highlighting an area for future research and the development of novel imaging agents. This guide serves as a foundational resource for professionals seeking to leverage these advanced imaging technologies in their work to unravel the complexities of Parkinsonian disorders.
References
- 1. The sensitivity and specificity of F-DOPA PET in a movement disorder clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of 6-[18F]FDOPA PET with Nigrosome 1 detection in patients with parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Accuracy of Visual Assessment of Dopamine Transporter Imaging in Early Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. prdncusrmfcmecraftsa001.blob.core.windows.net [prdncusrmfcmecraftsa001.blob.core.windows.net]
- 7. What is the mechanism of FLUORODOPA F-18? [synapse.patsnap.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Fluorodopa FDOPA (F18 Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Nuclear Medicine Imaging Biomarkers in Parkinson’s Disease: Past, Present, and Future Directions [mdpi.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Clinical utility of DaTscan™ (123I-Ioflupane Injection) in the diagnosis of Parkinsonian Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Optimization of [18F]-FDOPA Brain PET Acquisition Times for Assessment of Parkinsonism in the Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of [18F]-FDOPA Brain PET Acquisition Times for Assessment of Parkinsonism in the Clinical Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. nucmedtutorials.com [nucmedtutorials.com]
- 19. Comparison of [18F]-FDOPA PET and [123I]-FP-CIT SPECT acquired in clinical practice for assessing nigrostriatal degeneration in patients with a clinically uncertain parkinsonian syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 18F-FDOPA PET for the diagnosis of parkinsonian syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Updates in Diagnostic Testing in Parkinson Disease [practicalneurology.com]
- 22. DaTscan (ioflupane I123) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
A Comparative Analysis of [18F]-FDOPA and [18F]-FDG PET in Glioma Imaging
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis, grading, and monitoring of gliomas, the most common primary malignant brain tumors, are critical for effective patient management.[1][2] Positron Emission Tomography (PET) offers valuable metabolic insights that complement anatomical imaging provided by MRI. This guide provides a comparative analysis of two prominent PET radiotracers, [18F]-FDOPA (3,4-dihydroxy-6-[18F]-fluoro-L-phenylalanine) and [18F]-FDG (18F-fluorodeoxyglucose), in the context of glioma imaging.
Principle of Uptake: A Tale of Two Metabolic Pathways
The fundamental difference between [18F]-FDOPA and [18F]-FDG lies in the metabolic pathways they trace. [18F]-FDG, a glucose analog, is taken up by cells with high glycolytic activity, a hallmark of many cancers. However, its utility in brain tumor imaging is hampered by the high physiological glucose uptake in the normal brain parenchyma, which can obscure the tumor signal.[3][4]
In contrast, [18F]-FDOPA is an amino acid analog transported into cells primarily by the L-type amino acid transporter 1 (LAT1), which is overexpressed in glioma cells.[5] This results in a higher tumor-to-background ratio, providing clearer delineation of tumor tissue against the relatively low amino acid metabolism of healthy brain tissue.[6][7]
Caption: Uptake mechanisms of [18F]-FDG and [18F]-FDOPA in brain cells.
Performance in Glioma Diagnosis and Grading
Clinical data consistently demonstrates the superior performance of [18F]-FDOPA PET in the diagnosis and grading of gliomas compared to [18F]-FDG PET.
Diagnostic Accuracy
A meta-analysis of 13 studies involving 370 patients showed that [18F]-FDOPA PET has a high sensitivity for diagnosing gliomas.[1][3] In direct comparisons, [18F]-FDOPA PET was significantly more sensitive in identifying tumors overall than [18F]-FDG PET.[6] This is particularly evident in low-grade gliomas, which may not exhibit the high glucose metabolism readily detected by [18F]-FDG.[6]
| Parameter | [18F]-FDOPA PET | [18F]-FDG PET | Reference |
| Sensitivity (Glioma Diagnosis) | 90% (95% CI: 86-93%) | 61% (95% CI: 41-81%) | [1][6] |
| Specificity (Glioma Diagnosis) | 75% (95% CI: 65-83%) | 43% | [1][6] |
| Overall Accuracy (Glioma Diagnosis) | 83% (95% CI: 70-97%) | 57% (95% CI: 39-74%) | [6] |
Table 1: Comparative Diagnostic Accuracy of [18F]-FDOPA and [18F]-FDG PET for Glioma Detection.
Tumor Grading
[18F]-FDOPA PET also demonstrates good performance in differentiating high-grade gliomas (HGGs) from low-grade gliomas (LGGs).[1] A meta-analysis reported a pooled sensitivity of 88% and a specificity of 73% for this application.[1][3] While [18F]-FDG uptake can correlate with tumor grade, its utility is often limited by the aforementioned high background signal.[4] Studies have shown a significant correlation between the tumor-to-normal tissue (T/N) SUVmax ratio of [18F]-FDOPA and the WHO grade of the glioma.[7]
| Parameter | [18F]-FDOPA PET | Reference |
| Sensitivity (High-Grade vs. Low-Grade) | 88% (95% CI: 81-93%) | [1][3] |
| Specificity (High-Grade vs. Low-Grade) | 73% (95% CI: 64-81%) | [1][3] |
Table 2: Diagnostic Performance of [18F]-FDOPA PET for Glioma Grading.
Differentiating Tumor Recurrence from Treatment-Related Changes
A significant challenge in post-treatment glioma management is distinguishing true tumor recurrence from treatment-related effects such as radiation necrosis. [18F]-FDOPA PET has shown considerable promise in this area, outperforming [18F]-FDG PET.[6] The high contrast of [18F]-FDOPA allows for clearer visualization of recurrent tumor tissue.[6] In one study, [18F]-FDOPA PET demonstrated a sensitivity of 96% and a specificity of 43% in identifying tumors, which was superior to [18F]-FDG PET's sensitivity of 61% and specificity of 43%.[6] For differentiating tumor recurrence from radiation necrosis, [18F]-FDOPA PET has reported sensitivity ranging from 81% to 96% and specificity from 77% to 100%.[8]
Prognostic Value
The intensity of [18F]-FDOPA uptake has been shown to have prognostic implications. Higher uptake, quantified by metrics like the maximum standardized uptake value (SUVmax) and tumor-to-normal brain tissue ratio (TBR), is associated with shorter progression-free survival (PFS) and overall survival (OS).[8] For patients with previously treated low-grade gliomas, [18F]-FDOPA uptake equal to or greater than the striatum was predictive of a shorter time to progression.[9]
Experimental Protocols
Standardized protocols are crucial for ensuring the reliability and comparability of PET imaging results. Below is a generalized workflow and key parameters for [18F]-FDOPA and [18F]-FDG PET imaging in glioma patients.
Caption: Generalized workflow for PET imaging in glioma patients.
Patient Preparation
-
[18F]-FDG: Patients are typically required to fast for at least 4-6 hours to ensure low plasma glucose and insulin levels, which can compete with [18F]-FDG uptake.
-
[18F]-FDOPA: A fasting period of 4-6 hours is also recommended to minimize competition from dietary amino acids.[8] Premedication with carbidopa is often administered to inhibit peripheral decarboxylation of [18F]-FDOPA to [18F]-fluorodopamine, thereby increasing its bioavailability in the brain.
Radiotracer Injection and Uptake
-
[18F]-FDG: The typical injected dose is 185–370 MBq (5–10 mCi), administered intravenously. An uptake period of approximately 60 minutes is allowed before imaging.
-
[18F]-FDOPA: A similar dose of 185–370 MBq (5–10 mCi) is injected intravenously. The recommended uptake period is also around 60 minutes to achieve optimal contrast between the tumor and normal brain tissue.[8]
Image Acquisition
-
Both static and dynamic imaging protocols can be employed. Static imaging, typically acquired over 10-20 minutes, is common in clinical practice. Dynamic imaging, which involves acquiring data over a longer period (e.g., 60 minutes), can provide additional kinetic information that may aid in tumor grading.[5]
Conclusion
[18F]-FDOPA PET has emerged as a superior imaging modality compared to [18F]-FDG PET for the diagnosis, grading, and management of gliomas. Its high tumor-to-background ratio allows for more accurate tumor delineation, especially in low-grade gliomas, and it is more effective in distinguishing tumor recurrence from treatment-related changes.[3][6] While [18F]-FDG remains a valuable tool in general oncology, its utility in neuro-oncology is limited by the high metabolic activity of the normal brain.[3] The quantitative parameters derived from [18F]-FDOPA PET also provide valuable prognostic information, aiding in personalized treatment strategies for glioma patients. Future research should continue to standardize imaging protocols and explore the full potential of dynamic [18F]-FDOPA PET in characterizing the complex biology of gliomas.
References
- 1. d-nb.info [d-nb.info]
- 2. Diagnostic and grading accuracy of 18F-FDOPA PET and PET/CT in patients with gliomas: a systematic review and meta-analysis | springermedizin.de [springermedizin.de]
- 3. Diagnostic and grading accuracy of 18F-FDOPA PET and PET/CT in patients with gliomas: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [18F]FDG PET-Based Radiomics and Machine Learning for the Assessment of Gliomas and Glioblastomas: A Systematic Review [mdpi.com]
- 5. Frontiers | Additive Value of Dynamic FDOPA PET/CT for Glioma Grading [frontiersin.org]
- 6. 18F-FDOPA PET Imaging of Brain Tumors: Comparison Study with 18F-FDG PET and Evaluation of Diagnostic Accuracy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 7. 18F-FDOPA PET and MRI characteristics correlate with degree of malignancy and predict survival in treatment-naïve gliomas: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Prognostic value of 18F-FDOPA PET in patients with treated low-grade gliomas | Journal of Nuclear Medicine [jnm.snmjournals.org]
A Head-to-Head Comparison of Electrophilic vs. Nucleophilic [¹⁸F]-FDOPA Synthesis
For researchers, scientists, and drug development professionals, the choice of radiosynthesis method for 3,4-dihydroxy-6-[¹⁸F]-fluoro-L-phenylalanine ([¹⁸F]-FDOPA) is a critical decision impacting yield, specific activity, and clinical applicability. This guide provides an objective, data-driven comparison of the two primary synthesis routes: electrophilic and nucleophilic substitution.
The growing clinical demand for [¹⁸F]-FDOPA in PET imaging for neuroendocrine tumors, Parkinson's disease, and gliomas has spurred significant advancements in its production.[1][2] While historically dominated by electrophilic methods, recent developments in nucleophilic chemistry, particularly with automated, cassette-based systems, offer compelling alternatives. This guide will dissect the core differences, present key performance indicators, and provide detailed experimental workflows to inform your selection process.
Performance Metrics: A Quantitative Comparison
The choice between electrophilic and nucleophilic synthesis hinges on several key performance indicators. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
| Parameter | Electrophilic Synthesis | Nucleophilic Synthesis |
| Radiochemical Yield (RCY) | 5% - 25% | 6% - 38% |
| Specific/Molar Activity | Low (carrier-added) | High (no-carrier-added) |
| Synthesis Time | ~50 - 110 min | ~75 - 140 min |
| Enantiomeric Purity | >98% | >99% |
| Precursors | Arylstannanes, Arylboronic esters | Nitro or trimethylammonium-substituted precursors |
| Starting Material | [¹⁸F]F₂ gas | [¹⁸F]Fluoride ion |
| Automation | Possible, but less common with cassettes | Widely available with commercial cassettes |
Table 1: General Comparison of Electrophilic vs. Nucleophilic [¹⁸F]-FDOPA Synthesis
Detailed Performance Data from Experimental Studies
| Method | Platform/Precursor | Radiochemical Yield (uncorrected) | Molar/Specific Activity | Synthesis Time | Enantiomeric Purity | Reference |
| Electrophilic | TRACERlab FXFE | 21 ± 4% | Not Reported | Not Reported | Not Reported | [3] |
| Electrophilic | TRACERlab FXFE | 5 ± 2% | Not Reported | Not Reported | Not Reported | [3] |
| Electrophilic | Fluorodestannylation | 6.4 ± 1.7% | 3.7 ± 0.9 GBq/μmol | Not Reported | >98% | [4] |
| Electrophilic | Arylboronic ester | 19 ± 12% | 2.6 ± 0.3 GBq/μmol | ~25 min (reaction + deprotection) | Not Reported | [2] |
| Nucleophilic | TRACERlab MX (ABX cassette) | 8 ± 1% | Not Reported | Not Reported | Not Reported | [3] |
| Nucleophilic | TRACERlab MX (ABX cassette) | 6 ± 2% | Not Reported | Not Reported | Not Reported | [3] |
| Nucleophilic | GE Fastlab 2 (cassette) | 9.3 - 9.8% | 2.1 - 3.9 Ci/μmol | ~140 min | >99.9% | [5][6] |
| Nucleophilic | Trasis AllinOne (cassette) | 38% | Not Reported | 75 min | Enantiomerically pure | [7] |
| Nucleophilic | NEPTIS (ABX cassette) | 6 ± 1.2% | High | Not Reported | >94% (radiochemical) | [8] |
| Nucleophilic | Nitro-precursor (ABX 1336) | 20 ± 1% | up to 2.2 GBq/μmol | 114 min | Not Reported | [1] |
Table 2: Specific Performance Data for [¹⁸F]-FDOPA Synthesis Methods
Experimental Protocols and Methodologies
Electrophilic [¹⁸F]-FDOPA Synthesis
The electrophilic method traditionally involves the reaction of [¹⁸F]F₂ gas with an organometallic precursor, typically an arylstannane or, more recently, an arylboronic ester.[1][9] A significant drawback of this approach is the inherently low specific activity due to the necessary addition of carrier ¹⁹F₂ gas during the production of [¹⁸F]F₂.[10][11]
Key Experimental Steps:
-
Production of [¹⁸F]F₂: [¹⁸F]F₂ gas is produced in a cyclotron gas target via the ²⁰Ne(d,α)¹⁸F nuclear reaction. Carrier F₂ gas is required.
-
Reaction with Precursor: The [¹⁸F]F₂ gas is bubbled through a solution containing the protected organotin (e.g., trimethylstannyl) or organoboron precursor.
-
Deprotection: The protecting groups on the amino acid and catechol moieties are removed, typically using an acid (e.g., HBr).
-
Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC) to remove unreacted precursor, by-products, and residual metal species.
Nucleophilic [¹⁸F]-FDOPA Synthesis
Nucleophilic synthesis has gained prominence due to its ability to produce [¹⁸F]-FDOPA with high specific activity, as it utilizes no-carrier-added (NCA) [¹⁸F]fluoride produced from an ¹⁸O-water target.[12][13] The development of automated, cassette-based systems has significantly improved the reliability and accessibility of this method.[5][8] The process typically involves a multi-step synthesis.
Key Experimental Steps:
-
Production of [¹⁸F]Fluoride: NCA [¹⁸F]fluoride is produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction using enriched ¹⁸O-water.
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution containing a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate).
-
Azeotropic Drying: Water is removed from the [¹⁸F]fluoride/catalyst mixture to enhance its nucleophilicity.
-
Nucleophilic Substitution: The dried [¹⁸F]fluoride is reacted with a protected precursor containing a good leaving group (e.g., nitro or trimethylammonium group) on the aromatic ring.
-
Intermediate Steps & Deprotection: Depending on the precursor, this can involve steps like Baeyer-Villiger oxidation followed by acidic or basic hydrolysis to remove all protecting groups.[8][12]
-
Purification: Purification is often achieved using solid-phase extraction (SPE) cartridges, which can eliminate the need for HPLC in some cassette-based systems.[5][8]
Visualizing the Synthesis Workflows
The following diagrams illustrate the generalized experimental workflows for both electrophilic and nucleophilic [¹⁸F]-FDOPA synthesis.
Caption: Generalized workflow for electrophilic [¹⁸F]-FDOPA synthesis.
Caption: Generalized workflow for nucleophilic [¹⁸F]-FDOPA synthesis.
Conclusion: Choosing the Optimal Path
The choice between electrophilic and nucleophilic synthesis of [¹⁸F]-FDOPA is a trade-off between established protocols and modern, high-performance methods.
Electrophilic synthesis , while a well-documented and historically significant method, is hampered by its reliance on [¹⁸F]F₂ gas, which leads to low specific activity. This can be a limiting factor for certain clinical applications where high molar activity is desirable to avoid pharmacological effects.[10]
Nucleophilic synthesis , particularly through automated, cassette-based systems, has emerged as the preferred method for routine clinical production.[3] It offers the significant advantage of producing no-carrier-added [¹⁸F]-FDOPA, resulting in higher specific activity. While the radiochemical yields can be variable, advancements in precursor chemistry and automation have led to reliable and high-yield productions.[7] The convenience of pre-loaded cassettes and the potential for HPLC-free purification further streamline the process, making it an excellent choice for centers aiming for high throughput and GMP compliance.[5][6]
For new facilities or those looking to upgrade their production capabilities, the nucleophilic route offers a more robust, efficient, and clinically advantageous platform for [¹⁸F]-FDOPA synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-[18F]Fluoro-L-DOPA: A Well-Established Neurotracer with Expanding Application Spectrum and Strongly Improved Radiosyntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. HPLC-free and cassette-based nucleophilic production of [18F]FDOPA for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. conferences.iaea.org [conferences.iaea.org]
- 9. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the automated synthesis of 6-[18F]Fluoro-L-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Experience of 6-l-[18F]FDOPA Production Using Commercial Disposable Cassettes and an Automated Module - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilic Synthesis of 6-l-[18F]FDOPA. Is Copper-Mediated Radiofluorination the Answer? - PMC [pmc.ncbi.nlm.nih.gov]
[18F]-FDOPA PET/CT: A Validated Prognostic Biomarker in Neuroendocrine Tumors
A Comprehensive Comparison Guide for Researchers and Drug Development Professionals
The landscape of neuroendocrine tumor (NET) management is continually evolving, with a growing emphasis on personalized medicine and the identification of robust prognostic biomarkers. Among the array of imaging modalities, Positron Emission Tomography/Computed Tomography (PET/CT) with 6-[18F]-fluoro-L-3,4-dihydroxyphenylalanine ([18F]-FDOPA) has emerged as a powerful tool, not only for diagnosis and staging but also as a significant predictor of patient outcomes. This guide provides an objective comparison of [18F]-FDOPA PET/CT with alternative prognostic markers, supported by experimental data, to inform research and drug development in the field of neuroendocrine oncology.
Performance of [18F]-FDOPA PET/CT as a Diagnostic and Prognostic Tool
[18F]-FDOPA PET/CT has demonstrated high diagnostic accuracy for various types of NETs. Its utility is rooted in the ability of neuroendocrine cells to take up, decarboxylate, and store amine precursors. A meta-analysis of studies on gastroenteropancreatic and thoracic NETs reported a pooled sensitivity of 77% and a specificity of 95% for [18F]-FDOPA PET or PET/CT.[1] For pheochromocytoma and paraganglioma, the pooled sensitivity and specificity were even higher, at 92% each.[1]
Recent research has solidified the prognostic value of [18F]-FDOPA PET/CT. A key study on metastatic midgut NETs revealed that high tumor uptake of [18F]-FDOPA is an independent predictor of poor prognosis.[2][3][4] Patients with a high tumor-to-liver standardized uptake value (SUV) ratio had significantly shorter overall survival.[2][3][4][5] Specifically, a maximum SUV peak (SUVpeak) tumor-to-liver (T/L) ratio of more than 4.2 was identified as a significant cutoff, with patients exceeding this threshold having a 2.3-fold increased risk of death after adjusting for other prognostic factors.[2][4]
Comparison with Other Prognostic Biomarkers
The prognostic landscape for NETs includes established clinical and pathological factors, as well as other functional imaging tracers.
Pathological and Clinical Prognostic Factors
Tumor grade, determined by the Ki-67 proliferation index, and tumor differentiation are fundamental prognostic factors in NETs.[6][7] Higher Ki-67 values are associated with more aggressive disease and shorter survival.[6][8] The presence of distant metastases is also a well-established indicator of a poorer prognosis.[6] While these markers are crucial, they provide a static snapshot of the tumor's biology.
68Ga-Somatostatin Analogue PET/CT
The most widely used functional imaging comparator for NETs is PET/CT with Gallium-68 (68Ga)-labeled somatostatin analogues (SSAs), such as DOTATATE or DOTATOC. This modality targets somatostatin receptors (SSTRs) that are overexpressed on the surface of many well-differentiated NET cells.
In terms of diagnostic performance for intestinal NETs, a meta-analysis comparing [18F]-FDOPA PET/CT and 68Ga-DOTA peptides PET/CT found no significant difference in patient-based or region-based analyses. However, a trend towards significance in favor of [18F]-FDOPA PET/CT was observed in lesion-based analysis.[9] For metastatic assessment in ileal NETs, one study showed that [18F]-FDOPA PET/CT detected significantly more metastases than 68Ga-DOTATOC PET/CT in the liver, peritoneum, and lymph nodes.[10] Conversely, in a study of 25 patients with metastatic NETs of various origins, 68Ga-DOTA-TATE PET was found to be superior to [18F]-FDOPA PET for overall detection and staging.[11] It is important to note that 68Ga-SSA PET remains essential for determining eligibility for peptide receptor radionuclide therapy (PRRT).[10]
18F-FDG PET/CT
PET/CT with [18F]-Fluorodeoxyglucose ([18F]-FDG) measures glucose metabolism and is typically used for more aggressive, poorly differentiated tumors. In the context of well-differentiated NETs, increased [18F]-FDG uptake is a strong indicator of aggressive tumor biology and poor prognosis.[12][13] A positive [18F]-FDG PET scan in patients with metastatic gastroenteropancreatic NETs is associated with significantly shorter progression-free and overall survival.[13] While [18F]-FDG PET provides valuable prognostic information, particularly in higher-grade tumors, [18F]-FDOPA PET is generally more sensitive for the detection of well-differentiated NETs.
Data Presentation: Performance of [18F]-FDOPA PET/CT and Comparators
Table 1: Diagnostic Performance of [18F]-FDOPA PET/CT in Neuroendocrine Tumors
| Tumor Type | Sensitivity | Specificity | Reference |
| Gastroenteropancreatic & Thoracic NETs | 77% | 95% | [1] |
| Pheochromocytoma/Paraganglioma | 92% | 92% | [1] |
| Recurrent Medullary Thyroid Carcinoma | 62% | - | [1] |
| Intestinal NETs (Patient-based) | 83% | - | [9] |
| Intestinal NETs (Lesion-based) | 95% | - | [9] |
Table 2: Head-to-Head Comparison of [18F]-FDOPA PET/CT and 68Ga-SSA PET/CT
| Study Population | Analysis Level | [18F]-FDOPA PET/CT Sensitivity/Detection Rate | 68Ga-SSA PET/CT Sensitivity/Detection Rate | Key Finding | Reference |
| Intestinal NETs | Patient-based | 83% | 88% | No significant difference | [9] |
| Intestinal NETs | Lesion-based | 95% | 82% | Trend in favor of [18F]-FDOPA | [9] |
| Metastatic NETs | Patient-based | 56% | 96% | 68Ga-DOTA-TATE superior | [11] |
| Ileal NETs | Per-lesion | 96% | 80% | [18F]-FDOPA detected more metastases | [10] |
| Well-Differentiated NENs | Per-lesion | Detected 611 lesions | Detected 385 lesions | [18F]-FDOPA detected significantly more lesions | [14][15] |
Table 3: Prognostic Value of [18F]-FDOPA PET/CT in Metastatic Midgut NETs
| Prognostic Parameter | Hazard Ratio (95% CI) | p-value | Key Finding | Reference |
| SUVpeak T/L Ratio > 4.2 | 2.30 (1.02–5.22) | 0.046 | Independent predictor of shorter overall survival | [2][4] |
| 5-year Overall Survival (SUVpeak T/L Ratio ≤ 4.2 vs > 4.2) | - | 0.01 | 95% vs 74.1% | [2][4][5] |
Experimental Protocols
A standardized protocol is crucial for the validation and comparison of imaging biomarkers. The following outlines a typical experimental methodology for [18F]-FDOPA PET/CT in neuroendocrine tumor studies.
Patient Preparation:
-
Patients are required to fast for a minimum of 6 hours prior to the scan.[16][17]
-
To enhance tumor uptake and reduce physiological background activity, patients are often pre-treated with carbidopa (typically 2 mg/kg orally, up to a maximum of 150 mg) approximately 1 hour before the administration of the [18F]-FDOPA tracer.[14][16] Carbidopa inhibits the peripheral decarboxylation of [18F]-FDOPA to [18F]-dopamine.
Tracer Administration:
-
A slow intravenous bolus of 185 - 370 MBq (5 - 10 mCi) of [18F]-FDOPA is administered.[18]
Uptake Phase:
-
Following tracer injection, patients rest in a quiet, comfortable setting for an uptake period of 45 to 60 minutes.[16][18]
Image Acquisition:
-
PET/CT scans are typically performed from the skull base to the mid-thigh.
-
A low-dose CT scan is first acquired for attenuation correction and anatomical localization.
-
This is followed by the PET acquisition, with an average scan time of approximately 30 minutes.[18]
Image Analysis:
-
Images are reconstructed and analyzed by qualified nuclear medicine physicians.
-
Quantitative analysis involves measuring the Standardized Uptake Value (SUV), particularly the maximum SUV (SUVmax) and peak SUV (SUVpeak), within regions of interest drawn over tumor lesions and normal reference tissues like the liver.
Mandatory Visualizations
Caption: [18F]-FDOPA is taken up by NET cells and converted to [18F]-dopamine.
Caption: A typical workflow for validating a prognostic imaging biomarker.
Caption: Key factors influencing the prognosis of neuroendocrine tumors.
References
- 1. [PDF] Diagnostic accuracy of [18F]DOPA PET and PET/CT in patients with neuroendocrine tumors: a meta-analysis | Semantic Scholar [semanticscholar.org]
- 2. High Tumor Uptake on 18F-FDOPA PET/CT Indicates Poor Prognosis in Patients with Metastatic Midgut Neuroendocrine Tumors: A Study from the Groupe d’étude des Tumeurs Endocrines and ENDOCAN-RENATEN Network | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. High Tumor Uptake on 18F-FDOPA PET/CT Indicates Poor Prognosis in Patients with Metastatic Midgut Neuroendocrine Tumors: A Study from the Groupe d'étude des Tumeurs Endocrines and ENDOCAN-RENATEN Network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. auntminnie.com [auntminnie.com]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. ejmi.org [ejmi.org]
- 9. Head-to-head comparison between 18 F-DOPA PET/CT and 68 Ga-DOTA peptides PET/CT in detecting intestinal neuroendocrine tumours: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraindividual comparison of 18 F-FDOPA and 68 Ga-DOTATOC PET/CT detection rate for metastatic assessment in patients with ileal neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intraindividual comparison of 68Ga-DOTA-TATE and 18F-DOPA PET in patients with well-differentiated metastatic neuroendocrine tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PET with Different Radiopharmaceuticals in Neuroendocrine Neoplasms: An Umbrella Review of Published Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Prognostic Value of 18F-FDG PET for Metastatic Gastroenteropancreatic Neuroendocrine Tumors: A Long-Term Evaluation | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 14. Comparison of 18F-DOPA Versus 68Ga-DOTATOC as Preferred PET Imaging Tracer in Well-Differentiated Neuroendocrine Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. Total 18F-dopa PET tumour uptake reflects metabolic endocrine tumour activity in patients with a carcinoid tumour - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The effects of molar activity on [18F]FDOPA uptake in patients with neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Cross-Validation of [18F]-FDOPA PET with Post-Mortem Brain Tissue: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in-vivo [18F]-FDOPA (6-[18F]-fluoro-L-3,4-dihydroxyphenylalanine) Positron Emission Tomography (PET) findings with post-mortem brain tissue analysis. The objective is to offer a detailed overview of the experimental data and methodologies that validate the use of [18F]-FDOPA PET as a biomarker for the integrity of the presynaptic dopaminergic system.
Quantitative Data Summary
Direct quantitative comparisons from human studies correlating in-vivo [18F]-FDOPA PET scans with post-mortem tissue analysis are limited but pivotal. The seminal work in this area provides strong evidence for the validity of [18F]-FDOPA PET as a measure of presynaptic dopaminergic function. The following tables summarize the key correlational findings from a foundational human study that compared [18F]-FDOPA PET data with post-mortem neurochemical and histological analyses.
| In-Vivo [18F]-FDOPA PET Metric | Post-Mortem Metric | Brain Region | Correlation Finding |
| Striatal [18F]-FDOPA Uptake Rate Constant (Kᵢ) | Dopaminergic Cell Density | Substantia Nigra | Strictly proportional and significant correlation.[1] |
| Striatal [18F]-FDOPA Uptake Rate Constant (Kᵢ) | Striatal Dopamine (DA) Levels | Striatum | Significant correlation.[1] |
| Striatal [18F]-FDOPA Uptake Rate Constant (Kᵢ) | Striatal DA Metabolite Levels | Striatum | Significant correlation.[1] |
Experimental Protocols
The validation of [18F]-FDOPA PET with post-mortem tissue involves a multi-step process encompassing in-vivo imaging followed by ex-vivo tissue analysis. The methodologies detailed below are synthesized from various key studies to provide a comprehensive overview.
In-Vivo [18F]-FDOPA PET Imaging Protocol
A standardized protocol is crucial for acquiring reliable and reproducible [18F]-FDOPA PET data.
-
Patient Preparation: Patients are typically required to fast for 4-6 hours prior to the scan to minimize interference from amino acids in the diet. To reduce peripheral metabolism of [18F]-FDOPA and enhance its brain uptake, patients are often pre-treated with a peripheral aromatic L-amino acid decarboxylase (AADC) inhibitor, such as carbidopa (typically 150-200 mg orally), approximately one hour before the radiotracer injection.
-
Radiotracer Administration: A bolus injection of [18F]-FDOPA (typically 185-370 MBq) is administered intravenously.
-
PET Scan Acquisition: Dynamic imaging of the brain is performed for 60-90 minutes post-injection using a high-resolution PET scanner. Static images are often acquired between 80 and 100 minutes post-injection.
-
Image Analysis: The PET data is reconstructed and analyzed to calculate the [18F]-FDOPA influx rate constant (Kᵢ) in various brain regions, particularly the striatum (caudate and putamen). This is often done using kinetic modeling with a reference tissue (e.g., the occipital cortex). The Striatal-to-Occipital Ratio (SOR) is also a commonly used semi-quantitative measure.
Post-Mortem Brain Tissue Analysis Protocol
Following the demise of the subjects who underwent [18F]-FDOPA PET imaging, a detailed post-mortem analysis is conducted.
-
Brain Tissue Collection and Preparation: The brain is harvested as soon as possible post-mortem. One hemisphere is typically snap-frozen for neurochemical analysis, while the other is fixed in formalin for histological examination.
-
Histological Analysis for Dopaminergic Neuron Counting:
-
The formalin-fixed hemisphere is sectioned, with particular attention to the substantia nigra.
-
Sections are stained using immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Unbiased stereological methods are employed to count the number of TH-positive neurons in the substantia nigra pars compacta.
-
-
Neurochemical Analysis of Dopamine and its Metabolites:
-
The frozen striatal tissue (caudate and putamen) is dissected.
-
The tissue is homogenized in an appropriate buffer.
-
High-Performance Liquid Chromatography (HPLC) with electrochemical detection is used to separate and quantify the levels of dopamine (DA) and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).
-
Mandatory Visualizations
Signaling Pathway of [18F]-FDOPA Metabolism
The following diagram illustrates the metabolic pathway of [18F]-FDOPA in a presynaptic dopaminergic neuron.
References
A Head-to-Head Battle in Neuroendocrine Tumor Imaging: [¹⁸F]-FDOPA PET/CT versus MIBG Scintigraphy
For researchers, scientists, and drug development professionals navigating the landscape of neuroendocrine tumor diagnostics, the choice of imaging modality is paramount. This guide provides a comprehensive comparison of the diagnostic accuracy of [¹⁸F]-6-fluoro-L-3,4-dihydroxyphenylalanine ([¹⁸F]-FDOPA) Positron Emission Tomography/Computed Tomography (PET/CT) and Metaiodobenzylguanidine (MIBG) scintigraphy, supported by experimental data and detailed protocols.
The accurate localization and staging of neuroendocrine tumors (NETs), such as pheochromocytoma, paraganglioma, and neuroblastoma, are critical for determining appropriate therapeutic strategies and predicting patient outcomes. For years, MIBG scintigraphy, which targets the norepinephrine transporter system in sympathomedullary tissue, has been a cornerstone of functional imaging for these tumors. However, the advent of PET/CT technology and the development of specific radiotracers like [¹⁸F]-FDOPA, an amino acid precursor taken up by neuroendocrine cells, have offered a compelling alternative. This guide delves into the comparative efficacy of these two powerful imaging techniques.
At a Glance: Key Performance Metrics
The diagnostic performance of [¹⁸F]-FDOPA PET/CT and MIBG scintigraphy has been evaluated in numerous studies, particularly in the context of pheochromocytomas/paragangliomas (PPGLs) and neuroblastoma. The data consistently highlights the superior sensitivity of [¹⁸F]-FDOPA PET/CT, especially on a lesion-based analysis.
Diagnostic Accuracy in Pheochromocytoma/Paraganglioma (PPGL)
| Metric | [¹⁸F]-FDOPA PET/CT | ¹²³I-MIBG Scintigraphy with SPECT/CT | ¹³¹I-MIBG Scintigraphy | Reference |
| Patient-Based Sensitivity | 95.7% | 91.3% | - | [1][2] |
| Patient-Based Specificity | 88.9% | 88.9% | - | [1][2] |
| Lesion-Based Sensitivity (Recurrence/Metastasis) | 86.2% | 65.5% | - | [1][2] |
| Lesion-Based Sensitivity (Metastatic PPGL) | 94% | 67% (¹²³I-MIBG) | 46.7% | [3][4] |
| Lesion-Based Specificity (Metastatic PPGL) | 96-99% | 73% (¹²³I-MIBG) | 100% (by definition of study) | [3][4] |
Diagnostic Accuracy in Neuroblastoma (Stage 3 & 4)
| Metric | [¹⁸F]-FDOPA PET/CT | ¹²³I-MIBG Scintigraphy | Reference |
| Scan-Based Sensitivity | 95% | 68% | [5][6] |
| Scan-Based Accuracy | 96% | 64% | [5][6] |
| Lesion-Based Sensitivity | 90% | 56% | [5][6] |
| Lesion-Based Accuracy | 90% | 57% | [5][6] |
| Patient-Based Sensitivity (Primary Tumor) | 94% | 83% | [7] |
| Patient-Based Sensitivity (Soft-Tissue Metastases) | 92% | 50% | [7] |
| Patient-Based Sensitivity (Bone/Bone-Marrow Metastases) | 100% | 92% | [7] |
| Lesion-Based Sensitivity (Soft-Tissue Metastases) | 86% | 41% | [7] |
| Lesion-Based Sensitivity (Bone/Bone-Marrow Metastases) | 99% | 93% | [7] |
Delving into the Methodology: Experimental Protocols
Understanding the protocols behind the data is crucial for interpreting the results and designing future studies. Below are detailed methodologies for both imaging techniques as cited in the literature.
[¹⁸F]-FDOPA PET/CT Protocol
Patient Preparation:
-
Diet: Patients are often instructed to follow a low-protein diet starting the evening before the scan to minimize competition for amino acid transporters.[3]
-
Fasting: A fasting period of 4-6 hours prior to the scan is typically required.[8][9]
-
Hydration: Patients should be well-hydrated to facilitate the clearance of the radiotracer.[3]
-
Medications: Certain medications, such as those containing levodopa, may need to be discontinued for at least 12 hours before the examination.[10]
-
Premedication: In some protocols, patients receive an oral dose of carbidopa (e.g., 150-200 mg) 60 minutes before the [¹⁸F]-FDOPA injection to prevent peripheral decarboxylation of the tracer and enhance its uptake in the target tissues.[3][8]
Radiotracer Administration and Uptake:
-
Dosage: An intravenous injection of [¹⁸F]-FDOPA is administered, with the dosage typically calculated based on the patient's body weight (e.g., 3-4 MBq/kg).[8]
-
Uptake Period: Following the injection, there is an uptake period of approximately 60 to 90 minutes, during which the patient should rest quietly.[1][8]
Image Acquisition:
-
Scanner: A combined PET/CT scanner is used.
-
Scan Area: Whole-body imaging is typically performed, covering an area from the top of the skull to the upper thighs.
-
CT Scan: A low-dose CT scan is acquired for attenuation correction and anatomical localization.
-
PET Scan: The PET acquisition is performed, with a typical duration of 2.5 to 5 minutes per bed position.[8] Some protocols may include an early phase scan (e.g., at 5 minutes post-injection) in addition to the delayed scan (e.g., at 60 minutes).[2]
MIBG Scintigraphy Protocol
Patient Preparation:
-
Thyroid Blockade: To prevent the uptake of free radioiodine by the thyroid gland, patients are administered a thyroid-blocking agent, such as potassium iodide or Lugol's solution, starting one day before the radiotracer injection and continuing for a few days after.[5][11]
-
Medication Interference: A number of medications can interfere with MIBG uptake and must be discontinued prior to the scan. These include tricyclic antidepressants, certain antihypertensives (e.g., labetalol, calcium channel blockers), and sympathomimetics.[11]
-
Diet: Generally, no specific dietary restrictions like fasting are required.[2]
Radiotracer Administration and Uptake:
-
Radiotracer: Either ¹²³I-MIBG or ¹³¹I-MIBG is used. ¹²³I-MIBG is generally preferred due to its better imaging characteristics and lower radiation dose to the patient.
-
Injection: The radiotracer is administered via intravenous injection.
-
Uptake Period: Imaging is typically performed at 4 and 24 hours post-injection.[2] In some cases, imaging at 48 hours may be necessary.[12]
Image Acquisition:
-
Scanner: A gamma camera, often with Single Photon Emission Computed Tomography (SPECT) and integrated CT (SPECT/CT) capabilities, is used.
-
Imaging: Planar whole-body images are acquired, and SPECT/CT of specific regions of interest (e.g., chest, abdomen, pelvis) is often performed to improve lesion localization and characterization.
Underlying Biological Principles: Signaling Pathways
The differential diagnostic performance of [¹⁸F]-FDOPA and MIBG is rooted in their distinct mechanisms of uptake by neuroendocrine tumor cells.
[¹⁸F]-FDOPA Uptake Pathway: [¹⁸F]-FDOPA is an analog of L-DOPA, a precursor in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). It is actively transported into neuroendocrine tumor cells primarily by the large neutral amino acid transporter 1 (LAT1).[13] Once inside the cell, [¹⁸F]-FDOPA is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to [¹⁸F]-fluorodopamine, which is then packaged into neurosecretory vesicles by the vesicular monoamine transporters (VMATs). The accumulation of the tracer within these vesicles forms the basis for PET imaging.
MIBG Uptake Pathway: Metaiodobenzylguanidine (MIBG) is a structural analog of norepinephrine. It is taken up by neuroendocrine tumor cells via the norepinephrine transporter (NET), a mechanism that is also responsible for the reuptake of norepinephrine from the synaptic cleft.[13] Following uptake, MIBG is also sequestered into neurosecretory granules by VMATs. The avidity of a tumor for MIBG is therefore dependent on the expression and function of both NET and VMATs.
Discussion and Conclusion
The presented data indicates that [¹⁸F]-FDOPA PET/CT generally demonstrates superior diagnostic accuracy compared to MIBG scintigraphy, particularly in the detection of metastatic disease and in lesion-based analyses for both PPGL and neuroblastoma.[3][5][7] Several factors contribute to this enhanced performance. The inherent higher spatial resolution of PET imaging compared to SPECT allows for the detection of smaller lesions. Furthermore, the uptake mechanism of [¹⁸F]-FDOPA may be more universally present in these tumors compared to the norepinephrine transporter targeted by MIBG.
In a prospective study comparing [¹⁸F]-FDOPA PET/CT and ¹²³I-MIBG SPECT/CT for PPGL, [¹⁸F]-FDOPA PET/CT showed noninferior sensitivity on a patient basis and significantly higher sensitivity in a region-based analysis for recurrent or metastatic disease.[1][2] For neuroblastoma, studies have consistently shown that [¹⁸F]-FDOPA PET/CT detects more lesions than MIBG scintigraphy.[5][6][7]
However, MIBG scintigraphy retains its clinical utility. Its high specificity is a key advantage, and it is crucial for determining a patient's eligibility for ¹³¹I-MIBG therapy, a targeted radionuclide treatment.[14] The choice between these two imaging modalities may therefore depend on the specific clinical question, the type and stage of the tumor, and the availability of the radiotracers and imaging equipment.
References
- 1. qldxray.com.au [qldxray.com.au]
- 2. materprivate.ie [materprivate.ie]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. European Nuclear Medicine Guide [nucmed-guide.app]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. academic.oup.com [academic.oup.com]
- 7. ruh.nhs.uk [ruh.nhs.uk]
- 8. 18F-FDOPA PET/CT Imaging of MAX-Related Pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. medecinenucleaire.chpg.mc [medecinenucleaire.chpg.mc]
- 11. scanomed.hu [scanomed.hu]
- 12. researchgate.net [researchgate.net]
- 13. F-Dopa Brain PET Scan : What Is It, Preparation and Results Side Effects | Ganesh Diagnostic [ganeshdiagnostic.com]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
A Comparative Guide to the Reproducibility and Test-Retest Reliability of [18F]-FDOPA PET Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reproducibility and test-retest reliability of [18F]-FDOPA PET measurements, a critical imaging technique for assessing presynaptic dopaminergic function in the brain. Understanding the stability of [18F]-FDOPA PET signals is paramount for longitudinal studies tracking disease progression, evaluating therapeutic interventions, and establishing reliable biomarkers in neurological and psychiatric research.[1][2] This document summarizes key performance metrics from various studies, details experimental protocols, and visualizes the procedural workflow.
Quantitative Data Summary
The following tables summarize the test-retest reliability and reproducibility of [18F]-FDOPA PET measurements across different brain regions and patient populations. Key metrics include the Intraclass Correlation Coefficient (ICC), a measure of reliability, and the Coefficient of Variation (CV), which quantifies reproducibility.
Table 1: Test-Retest Reliability (ICC) of [18F]-FDOPA PET in Striatal Regions
| Brain Region | Subject Population | Time Interval Between Scans | Intraclass Correlation Coefficient (ICC) | Reference |
| Caudate | Healthy Volunteers | ~2 years | 0.681 - 0.944 (bilateral) | [1][2] |
| Putamen | Healthy Volunteers | ~2 years | 0.681 - 0.944 (bilateral) | [1][2] |
| Associative Striatum | Healthy Volunteers | ~2 years | Good reliability | [1] |
| Sensorimotor Striatum | Healthy Volunteers | ~2 years | Good reliability | [1] |
| Limbic Striatum | Healthy Volunteers | ~2 years | Poor reliability (<0.6 unilaterally) | [1] |
| Nucleus Accumbens | Healthy Volunteers | ~2 years | Poor reliability (<0.6 unilaterally) | [1] |
| Total Striatum | Normal Subjects | Not specified | 0.90 (Reliability Coefficient) | [3] |
| Total Striatum | Parkinson's Disease | Not specified | 0.66 - 0.93 (Reliability Coefficient) | [4] |
Table 2: Test-Retest Reliability (ICC) of [18F]-FDOPA PET in Extrastriatal Regions
| Brain Region | Subject Population | Time Interval Between Scans | Intraclass Correlation Coefficient (ICC) | Reference |
| Thalamus | Healthy Volunteers | ~2 years | 0.894 (bilateral) | [1][2] |
| Amygdala | Healthy Volunteers | ~2 years | 0.235 (bilateral) | [1][2] |
Table 3: Reproducibility (Coefficient of Variation - CV) of [18F]-FDOPA PET
| Brain Region | Subject Population | Within-Subject CV (%) | Between-Subject CV (%) | Reference |
| Whole Striatum (Test) | Healthy Volunteers | - | 8.9 | [1] |
| Whole Striatum (Retest) | Healthy Volunteers | - | 9.2 | [1] |
| Striatum | Rhesus Monkeys | 3.1 - 4.7 | 7.4 - 15 | [5] |
| Striatal (within-subject) | Not specified | 3 - 8 | - | [6] |
| Extrastriatal (within-subject) | Not specified | 6 - 20 | - | [6] |
| Striatal (between-subject) | Not specified | - | 6 - 12 | [6] |
| Extrastriatal (between-subject) | Not specified | - | 8 - 20 | [6] |
| Total Striatum (Ki) | Normal Subjects | 8.7 (scan-to-scan SD) | 26 (between-subject SD) | [3] |
Experimental Protocols
The methodologies employed in test-retest studies are crucial for interpreting the reliability data. Below are summaries of typical experimental protocols.
Participant Preparation
-
Medication Washout: Patients are often instructed to withhold any medications that could interfere with the dopaminergic system for a specific period before the scan (e.g., 12 hours for Parkinson's disease medications).[7]
-
Dietary Restrictions: A low-protein diet is typically recommended starting the evening before the examination, with fasting (except for water) for at least 4 hours prior to the scan.[7]
-
Carbidopa Administration: To inhibit peripheral aromatic L-amino acid decarboxylase (AADC) and increase the bioavailability of [18F]-FDOPA in the brain, a peripheral AADC inhibitor like carbidopa (e.g., 150 mg) is administered orally approximately 60 minutes before the radiotracer injection.[8]
Radiotracer Administration and PET Imaging
-
Tracer Injection: A bolus of [18F]-FDOPA (typically 185–370 MBq or 5–10 mCi) is administered intravenously.[8]
-
Acquisition Time: Dynamic scanning often commences immediately after injection and can last for up to 90-120 minutes.[8][9] Static images are commonly acquired for a shorter duration (e.g., 10-20 minutes) starting around 90 minutes post-injection, when striatal uptake is maximal.[7][10]
Data Analysis
-
Regions of Interest (ROIs): ROIs are drawn on the PET images, often co-registered with anatomical MRI scans for more precise localization of structures like the caudate, putamen, and other striatal and extrastriatal regions.[11][12]
-
Quantification Methods:
-
Graphical Analysis (Patlak Plot): This method is frequently used to determine the [18F]-FDOPA utilization rate constant (Ki), using a reference tissue (e.g., cerebellum) as an input function.[1][5]
-
Standardized Uptake Value Ratio (SUVR): A simpler and commonly used semi-quantitative method where the radioactivity concentration in a target region is normalized to that of a reference region like the cerebellum or occipital cortex.[9]
-
-
Statistical Analysis:
-
Intraclass Correlation Coefficient (ICC): Assesses the reliability of measurements by comparing the within-subject variance to the between-subject variance. Values closer to 1 indicate higher reliability.[1]
-
Coefficient of Variation (CV): Calculated as the standard deviation divided by the mean, it measures the reproducibility of the measurement.
-
Visualizing the Workflow
The following diagrams illustrate the typical workflow of a test-retest [18F]-FDOPA PET study and the key signaling pathway involved.
Caption: Workflow of a typical test-retest [18F]-FDOPA PET study.
Caption: Simplified signaling pathway of [18F]-FDOPA in a presynaptic neuron.
References
- 1. The test-retest reliability of 18F-DOPA PET in assessing striatal and extrastriatal presynaptic dopaminergic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The test-retest reliability of 18F-DOPA PET in assessing striatal and extrastriatal presynaptic dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reproducibility of fluorine-18-6-fluorodopa positron emission tomography in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reproducibility and discriminating ability of fluorine-18-6-fluoro-L-Dopa PET in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 7. Optimization of [18F]-FDOPA Brain PET Acquisition Times for Assessment of Parkinsonism in the Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain Evaluation by Dual PET/CT with [18F] FDOPA and [18F] FDG in Differential Diagnosis of Parkinsonian Syndromes [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 18F-FDOPA PET for the diagnosis of parkinsonian syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
The Correlation Between [18F]-FDOPA Uptake and Clinical Severity in Parkinson's Disease: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the relationship between imaging biomarkers and clinical manifestations of Parkinson's disease (PD) is paramount. [18F]-FDOPA positron emission tomography (PET) serves as a critical tool in this endeavor, providing an in vivo measure of presynaptic dopaminergic function. This guide offers a comparative analysis of key studies that have investigated the correlation between [18F]-FDOPA uptake and widely used clinical severity scores in PD, supported by experimental data and detailed methodologies.
[18F]-FDOPA, a fluorinated analog of L-DOPA, is taken up by dopaminergic neurons, converted to [18F]-fluorodopamine, and stored in synaptic vesicles. The uptake of [18F]-FDOPA in the striatum, particularly the putamen, reflects the integrity of the nigrostriatal pathway, which is progressively lost in Parkinson's disease.[1][2] Numerous studies have demonstrated that declining [18F]-FDOPA uptake correlates with the loss of dopaminergic neurons and the severity of certain motor symptoms.[1][3]
Quantitative Correlation Data
The following table summarizes the quantitative findings from various studies correlating [18F]-FDOPA uptake with clinical severity scores, primarily the Unified Parkinson's Disease Rating Scale (UPDRS) and the Hoehn and Yahr (H&Y) scale.
| Study Cohort & Size | Brain Region(s) Analyzed | Clinical Scale | Correlation Findings |
| 26 PD patients, 11 healthy controls (Longitudinal) | Caudate Nucleus, Mean Striatum | UPDRS, Motor Performance | Prolonged reaction and movement time were related to lower caudate nucleus FDOPA uptake. Abnormalities in hand fine force control were related to mean striatal FDOPA uptake.[4][5] |
| 26 PD subjects, 11 controls (Longitudinal, 4.5 years) | Striatal Subregions (Caudate, Putamen) | UPDRS, Disease Duration | Striatal FDOPA uptake was significantly correlated with disease duration but only moderately correlated with UPDRS scores.[6] |
| 15 Parkinson's patients | Subcortical and Cortical Regions | UPDRS, Disease Duration | UPDRS total scores were inversely correlated with the subcortical [18F]-FDOPA uptake index (pr= - 0.57, p<0.05). Subcortical uptake also declined with disease duration (pr= - 0.70, p<0.01).[7] |
| 27 recent onset PD patients | Putamen | Clinical Rating (unspecified) | A correlation was found between putamen influx constant (Ki) and clinical rating.[8] |
| 33 mild-moderate PD patients | Striatum (Putamen, Caudate) | UPDRS-III, Bradykinesia-Rigidity Score | [18F]-FDOPA Ki clusters showing a negative correlation with motor severity were restricted to the most affected putamen and caudate.[9] |
| 41 PD patients (Early and Advanced Stages) | Caudate, Anterior & Posterior Putamen | UPDRS (motor score) | In a study using [18F]-FP-CIT PET (a DAT tracer), a significant negative correlation was found between the total motor UPDRS score and uptake in the caudate nucleus (r = -0.53), anterior putamen (r = -0.53), and posterior putamen (r = -0.61).[10] While not [18F]-FDOPA, this provides a comparison with another dopaminergic tracer. |
It is noteworthy that several studies highlight that the correlation is strongest with symptoms of bradykinesia and rigidity, while there is often no significant correlation with rest tremor.[2] Furthermore, the rate of decline in striatal radiotracer uptake does not always correlate with clinical changes in individual patients when studied longitudinally.[4]
Experimental Protocols
The methodologies employed in these studies share a common framework, though specific parameters may vary. A generalized experimental protocol is outlined below.
Patient Selection:
-
Participants are typically diagnosed with idiopathic Parkinson's disease by a movement disorder specialist based on established clinical criteria.
-
Studies often include both de novo (drug-naïve) patients and those on stable antiparkinsonian medication. For medicated patients, a washout period (e.g., withholding medication for 24 hours) is common before the PET scan.[11]
-
A cohort of age- and gender-matched healthy controls is usually included for comparison.
-
Exclusion criteria often include atypical parkinsonian syndromes, significant comorbidities, or findings on structural brain imaging (e.g., MRI) that could confound the results.
[18F]-FDOPA PET Imaging:
-
Radiotracer Administration: Patients are typically administered a dose of [18F]-FDOPA intravenously, often in the range of 444-555 MBq.[11]
-
Premedication: In some protocols, patients are premedicated with carbidopa to inhibit peripheral decarboxylation of [18F]-FDOPA, thereby increasing its availability to the brain.
-
Uptake Period: Following injection, there is an uptake period, commonly around 90 minutes.[11][12]
-
Image Acquisition: A static PET scan of the brain is acquired, often for a duration of 10-20 minutes.[12][13] The scanner is typically a high-resolution PET or PET/CT system.
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the PET images, often co-registered with the patient's MRI, to delineate striatal subregions (caudate, anterior putamen, posterior putamen).[14]
-
The primary outcome measure is the [18F]-FDOPA uptake rate constant (Ki) or a simplified ratio of specific to non-specific uptake.
-
Voxel-wise analysis using software like Statistical Parametric Mapping (SPM) may also be employed to identify brain regions where uptake correlates with clinical scores.[10]
-
Clinical Assessment:
-
Clinical severity is assessed using standardized scales, most commonly the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the motor subscale (Part III).
-
The Hoehn and Yahr (H&Y) scale is also used to stage disease severity.
-
Assessments are performed by trained neurologists or raters who are often blinded to the PET scan results to ensure objectivity.
Visualizing the Research Workflow
The following diagram illustrates a typical workflow for a clinical research study investigating the correlation between [18F]-FDOPA PET imaging and clinical severity in Parkinson's disease.
Caption: Workflow of a typical [18F]-FDOPA PET clinical study.
Signaling Pathways and Logical Relationships
The underlying principle of [18F]-FDOPA PET in Parkinson's disease is its ability to trace the compromised dopaminergic signaling pathway.
Caption: [18F]-FDOPA pathway and its link to Parkinson's pathology.
References
- 1. mdpi.com [mdpi.com]
- 2. The sensitivity and specificity of F-DOPA PET in a movement disorder clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 4. A longitudinal study of motor performance and striatal [18F]fluorodopa uptake in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A longitudinal study of motor performance and striatal [18F]fluorodopa uptake in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rate of 6-[18F]fluoro-L-dopa uptake decline in striatal subregions in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A dual-tracer study of extrastriatal 6-[18F]fluoro-m-tyrosine and 6-[18F]-Fluoro-L-dopa uptake in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical and [18F] dopa PET findings in early Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 11 C-PE2I and 18 F-Dopa PET for assessing progression rate in Parkinson's: A longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 18F-FP-CIT PET imaging and SPM analysis of dopamine transporters in Parkinson's disease in various Hoehn & Yahr stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. imrpress.com [imrpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Prospective F-18 FDOPA PET Imaging Study in Human PD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rate of progression in Parkinson's disease: a 6-[18F]fluoro-L-dopa PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to [18F]-FDOPA and Other Amino Acid Tracers for Brain Tumor Imaging
For Researchers, Scientists, and Drug Development Professionals
The landscape of neuro-oncology imaging is continually evolving, with a growing emphasis on metabolic and cellular processes to complement anatomical imaging provided by MRI. Amino acid positron emission tomography (PET) has emerged as a powerful tool for visualizing tumor metabolism, offering high sensitivity for detecting and delineating brain tumors. This guide provides a detailed comparison of [18F]-FDOPA with other prominent amino acid tracers, namely [18F]-FET and [11C]-MET, supported by experimental data and protocols to aid in the selection of the most appropriate imaging agent for research and clinical applications.
Performance and Diagnostic Accuracy
Amino acid PET tracers generally offer superior diagnostic performance for brain tumors compared to [18F]-FDG due to lower uptake in normal brain parenchyma, resulting in higher tumor-to-background contrast.[1][2][3] Among the amino acid tracers, [18F]-FDOPA, [18F]-FET, and [11C]-MET have been extensively studied, each with distinct characteristics.
A meta-analysis comparing various amino acid tracers for distinguishing recurrent brain metastases from treatment-related changes reported a pooled sensitivity and specificity of 82% and 84%, respectively, for tracers including [18F]-FDOPA, [18F]-FET, and [11C]-MET.[4] Studies directly comparing [18F]-FET and [18F]-FDOPA have shown comparable diagnostic accuracy in detecting high-grade gliomas.[5] However, some studies suggest that [18F]-FET may have a higher tumor-to-background ratio for the mean standardized uptake value (SUVmean) compared to [18F]-FDOPA.[5]
[11C]-MET has demonstrated excellent diagnostic accuracy in differentiating brain tumors, with a meta-analysis reporting a pooled sensitivity of 91% and a specificity of 86%.[1] While highly effective, the short half-life of Carbon-11 (approximately 20 minutes) limits its use to centers with an on-site cyclotron.[6]
| Tracer | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| [18F]-FDOPA | 80-96%[7][8] | 70-100%[7][8] | Good for both low and high-grade tumors; can distinguish recurrence from radiation necrosis.[7][8] | Physiological uptake in the striatum can interfere with tumor assessment in that region.[2] |
| [18F]-FET | ~82-94%[4][9] | ~76-88%[1][9] | Lower uptake in inflammatory cells compared to [11C]-MET; dynamic imaging can provide additional grading information.[10] | Not yet FDA-approved in the United States for brain tumor imaging.[5] |
| [11C]-MET | ~91%[1] | ~86%[1] | High accuracy for differentiating tumors; extensive clinical experience.[1][11] | Very short half-life (20 min) requires an on-site cyclotron.[6] |
Experimental Protocols
Standardized imaging protocols are crucial for obtaining reliable and comparable results. Below is a summary of typical experimental protocols for [18F]-FDOPA, [18F]-FET, and [11C]-MET PET imaging in the context of brain tumors.
| Parameter | [18F]-FDOPA | [18F]-FET | [11C]-MET |
| Patient Preparation | Fasting for at least 4-6 hours.[7] | Fasting for at least 4 hours. | Fasting for at least 4 hours.[12] |
| Tracer Dosage | 185–370 MBq (5–10 mCi), weight-based.[7] | Approximately 3 MBq/kg of body weight.[13] | 370 MBq/50 kg or 740 MBq per 1.7 m² of body surface area.[12][14] |
| Uptake/Scan Time | ~60 minutes uptake period for static imaging.[7] Dynamic scans can be acquired from injection. | Static imaging at 20 minutes post-injection; dynamic scans for 40-50 minutes.[4] | Static imaging at 10-20 minutes post-injection; dynamic scans for up to 35 minutes.[4][12] |
| Image Analysis | Visual assessment, SUV, and tumor-to-background ratios (TBRs). | Visual assessment, SUV, TBRs, and analysis of time-activity curves (TACs) from dynamic scans.[13] | Visual assessment, SUV, and TBRs. |
Tracer Uptake and Signaling Pathways
The uptake of these amino acid tracers in brain tumors is primarily mediated by the L-type amino acid transporter (LAT) system, particularly the LAT1 and LAT2 subtypes, which are overexpressed in tumor cells.[6][15] This transport is independent of the blood-brain barrier integrity, allowing for the visualization of non-enhancing tumor regions.[2][15]
Caption: Simplified diagram of amino acid tracer uptake in brain tumor cells.
Experimental Workflow
A typical workflow for amino acid PET imaging in a research or clinical setting involves several key steps, from patient preparation to data analysis.
Caption: General experimental workflow for amino acid PET imaging of brain tumors.
Conclusion
[18F]-FDOPA is a valuable and accurate tracer for brain tumor imaging, demonstrating high sensitivity and specificity for both low and high-grade gliomas. Its performance is comparable to other leading amino acid tracers like [18F]-FET and [11C]-MET. The choice of tracer may depend on institutional availability, with the longer half-life of 18F-labeled tracers offering logistical advantages over 11C-labeled counterparts. For research and drug development, understanding the nuances of each tracer's uptake mechanism and adhering to standardized protocols is paramount for generating robust and reproducible data. The continued development and application of these advanced imaging techniques hold great promise for improving the diagnosis, treatment planning, and response assessment in neuro-oncology.
References
- 1. A Meta-Analysis on the Diagnostic Performance of 18F-FDG and 11C-Methionine PET for Differentiating Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. snmmi.org [snmmi.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Performance of 18F-FET versus 18F-FDG-PET for the diagnosis and grading of brain tumors: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esnms.net [esnms.net]
- 11. Value of 11C-Methionine PET Imaging in High-Grade Gliomas: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of [11C]methionine PET study: appropriate scan timing and effect of plasma amino acid concentrations on the SUV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 18F-FET PET Imaging and Data Analysis [bio-protocol.org]
- 14. [11C]-methionine positron emission tomography in the evaluation of pediatric low-grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Emerging Role of Amino Acid PET in Neuro-Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cost-Effectiveness of [18F]-FDOPA PET in Clinical Practice: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of advanced molecular imaging techniques into clinical practice necessitates a thorough evaluation of their cost-effectiveness. This guide provides a comprehensive comparison of [18F]-FDOPA (6-[18F]-L-fluoro-L-3,4-dihydroxyphenylalanine) Positron Emission Tomography (PET) with alternative diagnostic modalities for its primary clinical applications: the evaluation of Parkinsonian syndromes (PS) and the imaging of neuroendocrine tumors (NETs).
Executive Summary
[18F]-FDOPA PET is a powerful molecular imaging tool that visualizes the activity of the enzyme aromatic amino acid decarboxylase (AADC), providing insights into dopamine synthesis and catecholamine metabolic pathways. In the diagnosis of Parkinsonian syndromes, it offers high diagnostic accuracy, comparable to its main alternative, [123I]-ioflupane SPECT (DaTscan), with some advantages in image resolution and patient convenience. For neuroendocrine tumors, [18F]-FDOPA PET demonstrates superior sensitivity in many cases compared to traditional somatostatin receptor scintigraphy (SRS) and can significantly influence patient management.
While direct, head-to-head cost-effectiveness analyses with incremental cost-effectiveness ratios (ICERs) are limited in the published literature, the available data suggests that the higher initial cost of [18F]-FDOPA PET may be offset by improved diagnostic accuracy, leading to more appropriate therapeutic interventions and avoidance of unnecessary procedures. This guide presents the available quantitative data, detailed experimental protocols, and visual workflows to aid in the assessment of [18F]-FDOPA PET's value in clinical and research settings.
Mechanism of Action and Diagnostic Rationale
[18F]-FDOPA is an amino acid analog that is taken up by cells via large neutral amino acid transporters. Its diagnostic utility stems from its role as a precursor in the catecholamine synthesis pathway. In dopaminergic neurons, [18F]-FDOPA is converted by AADC to [18F]-fluorodopamine, which is then stored in synaptic vesicles. A reduced signal in the striatum on an [18F]-FDOPA PET scan indicates a loss of presynaptic dopaminergic function, a hallmark of Parkinson's disease.[1]
In neuroendocrine tumors, the uptake of [18F]-FDOPA is also linked to the expression of AADC, an enzyme often overexpressed in these tumors as part of their capacity to produce and secrete hormones and biogenic amines. This allows for the visualization of tumors that may not be readily apparent with other imaging modalities.
Comparative Analysis: Parkinsonian Syndromes
The primary alternative to [18F]-FDOPA PET for imaging the dopaminergic system in suspected Parkinsonian syndromes is [123I]-ioflupane SPECT, commercially known as DaTscan. While both modalities have demonstrated high diagnostic accuracy, there are key differences in their mechanisms, procedures, and logistical considerations.
Quantitative Data Comparison: [18F]-FDOPA PET vs. DaTscan for Parkinsonian Syndromes
| Parameter | [18F]-FDOPA PET | [123I]-ioflupane SPECT (DaTscan) |
| Diagnostic Sensitivity | High (e.g., 73% in one prospective study) | High (Often cited as comparable to [18F]-FDOPA PET) |
| Diagnostic Specificity | High (e.g., 91% in one prospective study) | High (Often cited as comparable to [18F]-FDOPA PET) |
| Image Resolution | ~5 mm | ~13-14 mm |
| Procedure Duration | Shorter (approx. 3 hours total) | Longer (approx. 4-5 hours total) |
| Radiation Burden | Lower | Higher |
| Reported Cost | Generally higher initial cost, but some sources suggest "similar-to-reduced cost" overall.[2] | Generally lower initial cost.[3] |
Note: Direct cost-effectiveness data (ICERs, QALYs) for [18F]-FDOPA PET in Parkinsonian syndromes is limited. One study on DaTscan in Italy found it to be cost-saving compared to clinical judgment alone.[4]
Comparative Analysis: Neuroendocrine Tumors
For the localization and staging of neuroendocrine tumors, [18F]-FDOPA PET is often compared with somatostatin receptor imaging, which includes traditional scintigraphy with [111In]-pentetreotide (OctreoScan) and the more modern PET/CT with 68Ga-DOTA-conjugated peptides (e.g., 68Ga-DOTATATE).
Quantitative Data Comparison: [18F]-FDOPA PET vs. Somatostatin Receptor Imaging for NETs
| Parameter | [18F]-FDOPA PET/CT | 68Ga-DOTATATE PET/CT | [111In]-pentetreotide SPECT (OctreoScan) |
| Diagnostic Sensitivity (Overall) | Generally high, particularly for certain NET subtypes. | Very high, considered the gold standard for many NETs. | Lower than PET modalities. |
| Lesion-based Sensitivity (Neuroblastoma) | 90% | N/A | 56-57% |
| Scan-based Sensitivity (Neuroblastoma) | 95% | N/A | 68% |
| Reported Cost | High | High (Average price of $1,675 in one report).[2] | Lower than PET modalities, but often requires more follow-up imaging. |
Note: A cost-effectiveness analysis of 68Ga-DOTATATE PET/CT for NETs in the US healthcare system found it to be a cost-effective strategy compared to SPECT/CT and CT alone, due to reduced therapy costs from timely detection. While not directly analyzing [18F]-FDOPA PET, this provides a framework for evaluating the economic impact of advanced PET imaging in NETs.
Experimental Protocols
[18F]-FDOPA PET Protocol (for Parkinsonian Syndromes)
-
Patient Preparation:
-
Patients are typically instructed to fast for at least 4 hours prior to the scan to reduce competition from other amino acids.
-
Medications for Parkinson's disease are often withheld for 12 hours before the scan.
-
Premedication with carbidopa (e.g., 150 mg orally) is administered approximately 1 hour before the radiotracer injection to inhibit peripheral AADC and increase the bioavailability of [18F]-FDOPA in the brain.[3]
-
-
Radiotracer Administration:
-
A dose of approximately 5 mCi (185 MBq) of [18F]-FDOPA is administered intravenously.[5]
-
-
Image Acquisition:
-
Image Analysis:
-
Visual assessment of striatal uptake, looking for the characteristic "comma" or "dot" shape and any asymmetry.
-
Semi-quantitative analysis is often performed by calculating the striato-occipital ratio.[7]
-
[123I]-ioflupane SPECT (DaTscan) Protocol
-
Patient Preparation:
-
Thyroid blockade is necessary to prevent uptake of free radioiodine. This is typically achieved by administering potassium iodide (e.g., 120 mg) 1-4 hours before the tracer injection.
-
Certain medications that may interfere with dopamine transporter binding should be discontinued if possible.
-
-
Radiotracer Administration:
-
A dose of 3-5 mCi (111-185 MBq) of [123I]-ioflupane is administered intravenously over at least 15-20 seconds.
-
-
Image Acquisition:
-
Imaging is performed 3-6 hours after injection.
-
SPECT images of the brain are acquired using a gamma camera with a high-resolution collimator.
-
-
Image Analysis:
-
Visual interpretation of the images to assess the morphology and intensity of the striatal signal.
-
68Ga-DOTATATE PET/CT Protocol (for Neuroendocrine Tumors)
-
Patient Preparation:
-
Patients are typically required to fast for a few hours before the scan.
-
It may be necessary to temporarily discontinue treatment with somatostatin analogs.
-
-
Radiotracer Administration:
-
A dose of approximately 131.8 MBq (range, 54.5–205 MBq) of 68Ga-DOTATATE is administered intravenously.
-
-
Image Acquisition:
-
The uptake time is typically around 60 minutes.
-
A whole-body PET/CT scan is performed.
-
-
Image Analysis:
-
Visual identification of areas of increased tracer uptake.
-
Semi-quantitative analysis using Standardized Uptake Values (SUVs).
-
Visualizing Workflows and Pathways
[18F]-FDOPA Metabolic Pathway in Dopaminergic Neurons
Caption: Metabolic pathway of [18F]-FDOPA in a presynaptic dopaminergic neuron.
Diagnostic Workflow Comparison for Parkinsonian Syndromes
Caption: Comparative diagnostic workflows for Parkinsonian syndromes.
Somatostatin Receptor Signaling in Neuroendocrine Tumors
Caption: Simplified somatostatin receptor signaling pathway in NETs.
Conclusion
[18F]-FDOPA PET offers distinct advantages in the diagnostic workup of both Parkinsonian syndromes and neuroendocrine tumors. Its high image resolution, sensitivity, and ability to provide a quantitative measure of metabolic activity make it a valuable tool. While the initial cost may be a consideration, its potential to improve diagnostic certainty and guide therapeutic decisions suggests that it can be a cost-effective modality in specific clinical scenarios. Further research with direct head-to-head cost-utility analyses is warranted to fully elucidate the economic impact of [18F]-FDOPA PET in various healthcare systems. This guide provides a foundational comparison to aid researchers and clinicians in evaluating the role of this advanced imaging technique in their practice.
References
- 1. Optimization of [18F]-FDOPA Brain PET Acquisition Times for Assessment of Parkinsonism in the Clinical Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the Role of [18F]FDOPA PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imaging-cro.biospective.com [imaging-cro.biospective.com]
- 4. Cost-effectiveness of 123I-FP-CIT SPECT in the differential diagnosis of essential tremor and Parkinson's disease in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear Medicine Imaging Biomarkers in Parkinson’s Disease: Past, Present, and Future Directions [mdpi.com]
- 7. Head-to-head comparison of 18 F-FP-CIT and 123 I-FP-CIT for dopamine transporter imaging in patients with Parkinson's disease: A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of [18F]-Labeled L-dopa Precursors: A Comprehensive Safety and Operational Guide
The safe and compliant disposal of radioactive materials is a critical component of laboratory safety and regulatory adherence. For researchers, scientists, and drug development professionals working with [18F]-labeled L-dopa precursors, understanding the proper disposal procedures is paramount to ensuring the safety of personnel and the environment. This guide provides essential, step-by-step instructions for the operational and disposal plans of [18F]-labeled L-dopa precursor waste.
The primary method for managing short-lived radioactive waste, such as that containing Fluorine-18 (18F), is through "decay-in-storage."[1] Given that the half-life of 18F is approximately 110 minutes, this approach allows the radioactivity to naturally decrease to background levels in a secure and controlled environment before being disposed of as conventional waste.[2][3][4]
Core Principles of Radioactive Waste Management
Effective management of radiopharmaceutical waste involves a few key principles:
-
Waste Reduction: Minimizing the volume of radioactive waste generated is the first and most critical step. This can be achieved through careful planning of experiments and efficient use of radiopharmaceuticals.[1]
-
Waste Segregation: It is crucial to separate radioactive waste from non-radioactive waste. Furthermore, different types of radioactive waste should be segregated based on their half-lives and activity levels to allow for tailored management strategies.[1]
-
Decay-in-Storage: For short-lived radioisotopes like 18F, storing the waste in a designated, shielded, and secure area until the radioactivity decays to acceptable levels is a practical and effective approach.[1][3]
Operational Plan for Disposal
The following is a step-by-step guide for the proper disposal of this compound waste.
Step 1: Waste Segregation at the Source
Immediately upon generation, all waste contaminated with [18F]-labeled L-dopa precursors must be segregated from regular laboratory waste.[5] This includes:
-
Unused radiopharmaceuticals.[1]
-
Contaminated materials such as syringes, vials, gloves, and absorbent paper.[1]
-
Patient excreta, if applicable in a clinical research setting.[1]
Step 2: Proper Labeling and Containment
All radioactive waste containers must be clearly labeled with:
-
The radiation symbol.
-
The radionuclide ([18F]).
-
The date of waste generation.
-
The initial activity level (if known).
-
The name of the responsible researcher or laboratory.
Use appropriate containers for different types of waste. For instance, sharps like needles and syringes should be placed in designated puncture-proof containers.[3] Liquid waste should be stored in sealed, leak-proof containers.
Step 3: Decay-in-Storage
Store the contained and labeled radioactive waste in a designated, shielded, and secure area. Access to this area should be restricted to authorized personnel only.
A general rule of thumb for decay-in-storage is to wait for at least 10 half-lives of the radionuclide.[3] For 18F, with a half-life of approximately 110 minutes, this equates to 1100 minutes, or about 18.3 hours. To ensure a significant margin of safety, a storage period of 24 hours is recommended.[6][7]
Step 4: Monitoring and Verification
After the 24-hour decay period, the waste must be monitored with a radiation survey meter, such as a Geiger-Müller (GM) detector, to ensure that its radioactivity has decayed to background levels.[3] The radiation dose rate should be measured, and if it is indistinguishable from the natural background radiation, the waste can be considered non-radioactive.[3]
Step 5: Final Disposal
Once confirmed to be at background radiation levels, the waste can be disposed of.[3]
-
Chemical Nature of Waste: Before final disposal, consider the chemical nature of the precursor and any other chemicals present in the waste. If the waste contains hazardous chemicals, it must be disposed of as chemical waste according to institutional and local regulations.
-
Non-Hazardous Waste: If the decayed waste is not chemically hazardous, it can be disposed of as normal medical or laboratory waste.[3]
-
Defacing Labels: Before disposal, all radioactive labels must be removed or defaced to prevent confusion and unnecessary alarm in the regular waste stream.
Quantitative Data for [18F] Waste Decay
The following tables summarize the decay of radioactivity and the associated radiation dose from waste generated during the production of [18F]-labeled radiopharmaceuticals. This data is based on a study of [18F]-FDG, which has the same radioisotope as [18F]-labeled L-dopa precursors.
Table 1: Mean Radioactivity of [18F] Waste Over Time
| Time After Synthesis | Mean Activity in Normal Productions (mCi) | Mean Activity in Anomalous Productions (mCi) |
| 2 hours | 4.102 ± 0.831 | 45.125 ± 2.332 |
| 24 hours | 0.0047 ± 0.00116 | 0.005 ± 0.00026 |
| Data sourced from a study on [18F]-FDG production waste.[6][7][8] |
Table 2: Mean Radiation Dose at 5 cm from Waste Container
| Time After Synthesis | Mean Radiation Dose in Normal Productions (mSv/h) | Mean Radiation Dose in Anomalous Productions (mSv/h) |
| 2 hours | 8.2107 ± 1.665 | 90.32 ± 4.66 |
| 24 hours | 0.00000966 ± 0.00000212 | 0.00975 ± 0.0005 |
| Data sourced from a study on [18F]-FDG production waste.[6][7][8] |
As the data indicates, after 24 hours, the residual radioactivity in the waste is negligible in both normal and anomalous production scenarios, making it safe for disposal.[7]
Experimental Protocol: Determining Safe Disposal Timeline
The data presented above was generated from a quasi-experimental study designed to determine the optimal timeline for the safe disposal of radioactive waste from [18F]-FDG production.[6][7]
Objective: To ascertain the optimal timeline for discarding waste by measuring residual radioactivity at various time points.[7]
Methodology:
-
Waste Collection: Waste generated at the end of [18F]-FDG production was collected. This included both normal and anomalous production runs.[6][7]
-
Radioactivity Measurement: The residual radioactivity of the waste was tested at 2, 12, and 24 hours after synthesis.[6][7]
-
Radiation Dose Assessment: The radiation dose at a distance of 5 cm from the surface of the waste container was also measured at the same time intervals.[6][7]
-
Instrumentation: A dose calibrator ionization chamber was used to measure the radioactivity, and a survey meter was used to assess the radiation dose.
-
Data Analysis: The mean activity and radiation dose were calculated for both normal and anomalous productions at each time point to determine when the levels reached background.[7]
Visualization of the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
- 1. Radiopharmaceutical Waste Management → Term [energy.sustainability-directory.com]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. moravek.com [moravek.com]
- 6. pafmj.org [pafmj.org]
- 7. Disposal of Radioactive Waste Generated at the End of 18F- Fluorodeoxyglucose Production for Positron Emission Tomography - Computed Tomography (PET-CT) Scan at Armed Forces Institute of Radiology and Imaging, Rawalpindi | Pakistan Armed Forces Medical Journal [pafmj.org]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
